molecular formula C6H6N4 B1441941 1H-Pyrazolo[3,4-C]pyridin-5-amine CAS No. 1049672-75-4

1H-Pyrazolo[3,4-C]pyridin-5-amine

Cat. No.: B1441941
CAS No.: 1049672-75-4
M. Wt: 134.14 g/mol
InChI Key: PWZLBDOEHAFAKW-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-C]pyridin-5-amine is a useful research compound. Its molecular formula is C6H6N4 and its molecular weight is 134.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrazolo[3,4-c]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZLBDOEHAFAKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717429
Record name 1H-Pyrazolo[3,4-c]pyridin-5-amine
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URL https://comptox.epa.gov/dashboard/DTXSID00717429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049672-75-4
Record name 1H-Pyrazolo[3,4-c]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 1H-Pyrazolo[3,4-c]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 1H-Pyrazolo[3,4-c]pyridin-5-amine, a heterocyclic compound of increasing interest in medicinal chemistry. The document delves into the structural features that dictate its basicity, outlines a viable synthetic pathway, discusses methods for its analytical characterization, and explores its potential as a pharmacophore in drug discovery. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the pyrazolopyridine scaffold.

Introduction: The Pyrazolopyridine Scaffold in Drug Discovery

The fusion of pyrazole and pyridine rings gives rise to the pyrazolopyridine scaffold, a privileged heterocyclic system in medicinal chemistry.[1] This structural motif is present in a variety of biologically active molecules, owing to its ability to engage in diverse non-covalent interactions with biological targets. The arrangement of nitrogen atoms in the bicyclic system allows for a range of electronic properties and hydrogen bonding patterns, making it a versatile template for inhibitor and agonist design.[2] The specific isomer, this compound (Figure 1), presents a unique combination of a pyrazole ring fused to a 2-aminopyridine-like moiety, suggesting distinct chemical and pharmacological properties.

Figure 1: Chemical Structure of this compound

Molecular Formula: C₆H₆N₄[3] Molecular Weight: 134.14 g/mol [3] CAS Number: 1049672-75-4[3]

Physicochemical and Basic Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in drug development, influencing factors such as solubility, membrane permeability, and target engagement.

Theoretical Examination of Basicity

The molecule possesses three potential protonation sites: the pyridine nitrogen, the pyrazole nitrogens, and the exocyclic amino group. The lone pair of the pyridine nitrogen is generally the most basic site in simple pyridines. The pyrazole ring itself is a weak base. The exocyclic amino group at the 5-position is expected to significantly influence the basicity of the pyridine nitrogen through resonance effects.

To provide a semi-quantitative estimation, we can consider the pKa values of related compounds:

CompoundpKa
Pyridine5.25
2-Aminopyridine6.86
4-Aminopyridine9.17
Pyrazole2.5

Note: pKa values are for the corresponding conjugate acids.

The amino group at a position para to the pyridine nitrogen (as in 4-aminopyridine) significantly increases basicity due to resonance donation of the amino lone pair, which increases the electron density on the ring nitrogen. In this compound, the 5-amino group is in a position analogous to a 4-substituted aminopyridine, suggesting that it will substantially increase the basicity of the pyridine nitrogen compared to the unsubstituted pyrazolopyridine core. The pyrazole nitrogens are significantly less basic. Therefore, the primary site of protonation is predicted to be the pyridine nitrogen.

The overall basicity is likely to be intermediate between that of 2-aminopyridine and 4-aminopyridine, as the fused pyrazole ring will also influence the electronic distribution.

Protonation Equilibrium

The protonation equilibrium of this compound is a critical factor in its biological activity, as the charged state of the molecule will dictate its interactions with target proteins and its pharmacokinetic properties. The following diagram illustrates the predicted primary protonation at the pyridine nitrogen.

G cluster_0 Deprotonated Form cluster_1 Protonated Form Molecule This compound Protonated_Molecule Protonated this compound (at Pyridine Nitrogen) Molecule->Protonated_Molecule + H+ Protonated_Molecule->Molecule - H+

Diagram 1: Protonation equilibrium of this compound.

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through the functionalization of a pre-formed pyrazolopyridine core. A robust and versatile method involves the initial synthesis of a halogenated precursor, followed by a palladium-catalyzed cross-coupling reaction to introduce the amino group.[4]

Synthetic Strategy

A plausible and efficient synthetic route commences with the construction of a 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold. This can then be subjected to a Buchwald-Hartwig amination reaction to install the 5-amino group.[4][5]

G Start Substituted Pyridine Precursor Step1 Cyclization Start->Step1 Intermediate 5-Halo-1H-pyrazolo[3,4-c]pyridine Step1->Intermediate Step2 Buchwald-Hartwig Amination Intermediate->Step2 Product This compound Step2->Product

Diagram 2: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine (Precursor)

A detailed protocol for the synthesis of the 5-chloro precursor is adapted from the literature.[6]

Step 1: Acetylation and Nitrosation

  • To a solution of 2-amino-6-chloropyridine in a suitable solvent (e.g., acetic anhydride and dichloroethane), add sodium nitrite portion-wise at room temperature.

  • Heat the reaction mixture to facilitate the cyclization reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction and extract the product.

Step 2: Deacetylation

  • Dissolve the crude acetylated intermediate in methanol.

  • Add a catalytic amount of sodium methoxide.

  • Stir the reaction at room temperature until deacetylation is complete (monitored by TLC or LC-MS).

  • Neutralize the reaction mixture and isolate the 5-chloro-1H-pyrazolo[3,4-c]pyridine product.

Experimental Protocol: Buchwald-Hartwig Amination

The final step involves the palladium-catalyzed amination of the 5-chloro-1H-pyrazolo[3,4-c]pyridine. While a specific protocol for this exact transformation with an ammonia surrogate is not explicitly detailed, a general procedure can be outlined based on established Buchwald-Hartwig amination conditions.[7][8]

Reagents and Conditions:

  • Substrate: 5-Chloro-1H-pyrazolo[3,4-c]pyridine

  • Amine Source: An ammonia equivalent such as benzophenone imine or lithium bis(trimethylsilyl)amide, followed by hydrolysis. Direct coupling with ammonia may also be possible with specialized catalyst systems.[7]

  • Palladium Catalyst: A palladium(0) source such as Pd₂(dba)₃ or a pre-catalyst like (tBu₃P)₂Pd.

  • Ligand: A bulky electron-rich phosphine ligand such as XPhos, RuPhos, or a bidentate ligand like BINAP.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS).

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene, dioxane, or THF.

General Procedure:

  • To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 5-chloro-1H-pyrazolo[3,4-c]pyridine, the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent, followed by the ammonia equivalent.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

  • If an ammonia surrogate was used, perform the necessary deprotection/hydrolysis step.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Analytical Characterization

The unambiguous identification and purity assessment of this compound are essential. A combination of spectroscopic and chromatographic techniques should be employed.

TechniqueExpected Observations
¹H NMR Aromatic protons on the pyridine and pyrazole rings with characteristic chemical shifts and coupling constants. The protons of the amino group will appear as a broad singlet.
¹³C NMR Resonances corresponding to the six carbon atoms of the bicyclic core.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₆H₆N₄). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the amino and pyrazole groups, as well as C=N and C=C stretching vibrations of the aromatic rings.
High-Performance Liquid Chromatography (HPLC) A single peak under various mobile phase conditions to confirm purity.

Potential Applications in Drug Discovery

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Its structural features suggest potential interactions with a variety of biological targets.

Kinase Inhibitors

The pyrazolopyridine core is a well-established scaffold for the design of kinase inhibitors.[9] The nitrogen atoms of the heterocyclic system can act as hydrogen bond donors and acceptors, mimicking the hinge-binding interactions of ATP. The 5-amino group provides a vector for further functionalization to achieve selectivity and potency against specific kinases. For instance, derivatives of the related 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1).[9]

G-Protein Coupled Receptor (GPCR) Modulators

Derivatives of 1H-pyrazolo[3,4-c]pyridine have been investigated as agonists for G-protein coupled receptors, such as GPR119, which is a target for the treatment of type 2 diabetes.[10] The ability of the scaffold to be readily derivatized allows for the fine-tuning of interactions with the ligand-binding pockets of GPCRs.

Other Potential Therapeutic Areas

Computational studies on related pyrazolopyridine structures have predicted a wide range of potential biological activities, including interactions with targets involved in cancer and neurological disorders.[11] The unique electronic and steric properties of this compound make it an attractive starting point for fragment-based drug discovery campaigns.

G Core This compound Scaffold Kinase Kinase Inhibitors Core->Kinase H-bond interactions GPCR GPCR Modulators Core->GPCR Ligand-receptor binding Other Other Therapeutic Targets Core->Other Fragment-based design

References

1H-Pyrazolo[3,4-C]pyridin-5-amine chemical structure and numbering

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1H-Pyrazolo[3,4-c]pyridin-5-amine: Structure, Numbering, and Scientific Context

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolopyridine scaffold represents a critical class of heterocyclic compounds in medicinal chemistry and drug discovery. As purine isosteres, these molecules can interact with a wide array of biological targets, often serving as core structures for developing novel therapeutic agents.[1][2] The fusion of a pyrazole ring with a pyridine ring gives rise to several isomers, each with unique electronic and steric properties.[2] Among these, the pyrazolo[3,4-c]pyridine framework is of significant interest. This guide provides an in-depth technical examination of a specific derivative, This compound , focusing on its chemical structure, the systematic principles of its IUPAC numbering, and its broader scientific context.

Section 1: The Pyrazolo[3,4-c]pyridine Scaffold: Structure and IUPAC Numbering

Understanding the structure of this compound begins with a firm grasp of the nomenclature and numbering of its parent fused heterocyclic system. The name itself provides the necessary information to deconstruct the molecule according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).

Principles of Fused Heterocyclic Nomenclature

The naming of fused ring systems follows a specific set of principles designed to generate a unique and unambiguous name for any given structure.[3][4] The key steps involve:

  • Identifying the Component Rings: The system is mentally dissected into its constituent heterocyclic rings. In this case, a pyrazole ring and a pyridine ring.

  • Determining the Base Component: One ring is chosen as the "base component," which forms the suffix of the name. According to IUPAC rules, preference is given to the nitrogen-containing component.[4] When both rings contain nitrogen, the larger ring is typically chosen as the base.[5] Therefore, the six-membered pyridine ring is the base component.

  • Naming the Attached Component: The other ring, pyrazole, is named as a prefix, with its ending changed from "-e" to "-o" (i.e., "pyrazolo").[6]

  • Indicating the Fusion Positions: The bond where the two rings are fused is specified. The peripheral sides of the base component (pyridine) are lettered sequentially (a, b, c, etc.), starting from the bond following the atom numbered '1'.[7] The atoms of the attached component (pyrazole) are numbered, and the fusion is indicated by the numbers of the atoms in the pyrazole ring that are shared with the pyridine ring.[5][7] For Pyrazolo[3,4-c]pyridine, this means the fusion occurs between atoms 3 and 4 of the pyrazole ring and the 'c' face of the pyridine ring.

Numbering the Fused System

Once the fused scaffold is established, the entire bicyclic system is numbered as a single entity. The numbering convention aims to give the heteroatoms the lowest possible locants. The numbering begins from an atom adjacent to a bridgehead position and proceeds around the ring system. For Pyrazolo[3,4-c]pyridine, the numbering is as follows:

Caption: IUPAC numbering of the core Pyrazolo[3,4-c]pyridine scaffold.

Section 2: The Target Compound: this compound

With the core scaffold understood, we can now examine the specific features of the title compound.

Tautomerism and the "1H" Designation

The "1H" prefix specifies the location of a hydrogen atom on one of the nitrogen atoms in the pyrazole ring. Pyrazoles can exist in different tautomeric forms, and this designation clarifies that the hydrogen is attached to the nitrogen at position 1 (N1).[8] The alternative would be a 2H-tautomer. For many pyrazolopyridine derivatives, the 1H-tautomer is the predominant form in solution.[8]

Final Structure and Key Properties

The "-5-amine" suffix indicates that a primary amine (-NH₂) group is substituted at position 5 of the fused ring system. Combining these elements yields the final structure.

Caption: Chemical structure of this compound.

PropertyValueSource
IUPAC Name This compound[9]
CAS Number 1049672-75-4[9]
Molecular Formula C₆H₆N₄[9]
Molecular Weight 134.14 g/mol [9]
SMILES NC1=NC=C2NN=CC2=C1[9]
InChIKey PWZLBDOEHAFAKW-UHFFFAOYSA-N[9]

Section 3: Synthesis and Characterization

The synthesis of pyrazolopyridine derivatives is a well-established area of organic chemistry, often involving the construction of one ring onto a pre-existing partner ring.[2]

General Synthetic Strategies

A common and effective method for synthesizing the pyrazolo[3,4-c]pyridine core involves multi-component reactions.[10][11] For instance, a synthesis could start from a substituted 2-amino-4-picoline, which undergoes ring-closure to form the pyrazole ring.[1] Subsequent chemical modifications can then be used to introduce the desired amine functionality at the C5 position.[1] The causality behind this choice is the ready availability of diverse starting materials, allowing for the creation of a library of analogues for structure-activity relationship (SAR) studies.

G A Starting Materials (e.g., Substituted Picolines, Aminopyrazoles) B Ring Formation / Cyclization (Formation of the fused Pyrazolo[3,4-c]pyridine core) A->B C Functional Group Interconversion (Introduction of Amine at C5) B->C D Purification (e.g., Chromatography, Recrystallization) C->D E Structural Characterization (NMR, MS, IR) D->E F Final Compound: This compound E->F

Caption: Generalized workflow for the synthesis and validation of the target compound.

Structural Elucidation: A Self-Validating System

The identity and purity of the synthesized compound must be rigorously confirmed. This process forms a self-validating system where experimental data must align perfectly with the proposed structure.

Experimental Protocol: NMR Spectroscopy for Structural Confirmation

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can help in observing exchangeable protons like those on N-H groups.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. Key expected signals would include:

    • Distinct signals in the aromatic region for the protons on the pyridine and pyrazole rings.

    • A broad singlet corresponding to the two protons of the C5-NH₂ group.

    • A broad singlet at a higher chemical shift corresponding to the N1-H proton of the pyrazole ring.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum (often proton-decoupled). This will show distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the amine group (C5) would appear at a characteristic chemical shift.

  • 2D NMR (HMBC/HSQC): For unambiguous assignment, 2D NMR experiments are crucial.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are 2-3 bonds away, which is essential for confirming the connectivity of the fused ring system.[12]

  • Data Analysis: Integrate the ¹H NMR signals to confirm proton counts. Compare the observed chemical shifts and coupling constants with known data for similar pyrazolopyridine structures.[1][8]

Spectroscopic Data (Expected)
¹H NMR Signals for aromatic C-H, pyrazole N-H, and amine N-H₂ protons.
¹³C NMR Signals for all 6 unique carbon atoms in the scaffold.
IR Spectroscopy Characteristic N-H stretching bands (for both amine and pyrazole N-H) around 3100-3500 cm⁻¹.
Mass Spectrometry (MS) A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (135.14 m/z).

Section 4: Significance in Drug Development

Pyrazolopyridine derivatives are of high interest to medicinal chemists due to their diverse biological activities.[13] Their structural similarity to endogenous purines allows them to function as competitive inhibitors for enzymes that process purine substrates, such as kinases.

The pyrazolo[3,4-c]pyridine scaffold, in particular, has been investigated for its potential in developing:

  • Antiproliferative Agents: Many derivatives show potent cytotoxic activity against various cancer cell lines.[1]

  • Antimicrobial Agents: The scaffold is present in compounds with antibacterial and antifungal properties.[14][15]

  • Enzyme Inhibitors: They have been explored as inhibitors for targets like phosphodiesterases and cyclin-dependent kinases (CDKs).[8]

The amine group at the C5 position provides a key handle for hydrogen bonding interactions within a target's active site and serves as a synthetic vector for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a precisely defined chemical entity whose structure and nomenclature are governed by systematic IUPAC rules. The designation specifies the fusion of a pyrazole and pyridine ring, the position of the amine substituent, and the tautomeric form of the pyrazole ring. Its synthesis is achievable through established organic chemistry methods, and its structure is unequivocally confirmed using a suite of modern spectroscopic techniques. As a member of the pharmacologically significant pyrazolopyridine family, this compound and its analogues represent a promising scaffold for the continued development of novel therapeutics.

References

Spectroscopic Characterization of 1H-Pyrazolo[3,4-c]pyridin-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 1H-Pyrazolo[3,4-c]pyridin-5-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Introduction

This compound (C₆H₆N₄, Molecular Weight: 134.14 g/mol ) is a member of the pyrazolopyridine family, a class of bicyclic heterocyclic compounds noted for their diverse biological activities.[1] The fusion of a pyrazole and a pyridine ring creates a scaffold that is a common feature in molecules designed to interact with various biological targets. Understanding the precise chemical structure through spectroscopic analysis is a critical step in the research and development of new chemical entities based on this core. This guide will detail the expected spectroscopic signature of this compound and provide a framework for its empirical analysis.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation. The following sections describe the standard operating procedures for NMR and MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent and analyte signals.

  • Ensure complete dissolution, using gentle vortexing if necessary.

Data Acquisition:

  • ¹H NMR: Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for adequate signal-to-noise.

  • ¹³C NMR: Spectra are acquired on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Compound Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in Spectrometer Transfer->Spectrometer H1_NMR Acquire ¹H NMR Spectrometer->H1_NMR C13_NMR Acquire ¹³C NMR Spectrometer->C13_NMR Processing Fourier Transform & Phasing H1_NMR->Processing C13_NMR->Processing Analysis Spectral Analysis Processing->Analysis

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system for LC-MS analysis.

Data Acquisition:

  • Technique: Electrospray ionization (ESI) is a common technique for this class of compounds as it is a soft ionization method that typically yields the protonated molecular ion [M+H]⁺.

  • Analysis: High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion.

MS_Workflow cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_ms MS Analysis Prepare_Sol Prepare Dilute Solution Injection Direct Infusion or LC Injection Prepare_Sol->Injection Ionization Electrospray Ionization (ESI) Injection->Ionization Detection Mass Analyzer (e.g., TOF, Orbitrap) Ionization->Detection Spectrum Generate Mass Spectrum Detection->Spectrum

Caption: Workflow for Mass Spectrometry analysis.

Spectroscopic Data Interpretation

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electronic environment of each proton.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Notes
H (Pyridine ring)~8.0 - 8.5Doublet~5-6Adjacent to the ring nitrogen.
H (Pyridine ring)~6.5 - 7.0Doublet~5-6Coupled to the other pyridine proton.
H (Pyrazole ring)~7.5 - 8.0Singlet-Aromatic proton on the pyrazole ring.
NH (Pyrazole)~12.0 - 13.0Broad Singlet-Tautomeric proton, often broad.
NH₂ (Amine)~5.0 - 6.0Broad Singlet-Exchangeable protons of the primary amine.

Note: Predicted chemical shifts are relative to TMS and can vary based on solvent and concentration.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Predicted Chemical Shift (ppm) Notes
C (Pyridine, C-N)~150 - 160Carbon adjacent to the pyridine nitrogen and fused to the pyrazole ring.
C (Pyridine, C-NH₂)~145 - 155Carbon bearing the amine group.
C (Pyridine)~100 - 110Aromatic CH in the pyridine ring.
C (Pyrazole, C-N)~135 - 145Carbon in the pyrazole ring adjacent to a nitrogen.
C (Pyrazole, CH)~115 - 125Aromatic CH in the pyrazole ring.
C (Bridgehead)~120 - 130Carbon at the fusion of the two rings.

Note: Predicted chemical shifts are relative to TMS.

Predicted Mass Spectrometry Data

The mass spectrum is expected to show a prominent molecular ion peak.

m/z Interpretation
135.06[M+H]⁺, the protonated molecular ion.
134.06[M]⁺, the molecular ion.

High-resolution mass spectrometry (HRMS) would be expected to yield a mass for the [M+H]⁺ ion that is very close to the calculated exact mass of 135.0665 for C₆H₇N₄⁺.

Conclusion

The structural elucidation of this compound relies on the careful acquisition and interpretation of NMR and MS data. This guide provides a foundational understanding of the expected spectroscopic characteristics of this molecule, based on established principles and data from related compounds. The provided protocols for data acquisition offer a starting point for the empirical analysis of this and similar heterocyclic systems. The predictive nature of the interpretations presented herein should be confirmed with experimental data.

References

An In-depth Technical Guide to Pyrazolo[3,4-c]pyridines: From Discovery to Modern Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to purine and its broad range of biological activities. This guide provides a comprehensive technical overview of pyrazolo[3,4-c]pyridines, intended for researchers, scientists, and professionals in drug development. It traces the historical discovery of this scaffold, charts the evolution of its synthetic methodologies from classical to modern techniques, and details its diverse applications in medicine. The content is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of this important chemical entity.

Introduction: The Pyrazolo[3,4-c]pyridine Scaffold

Structure and Isomerism

The pyrazolo[3,4-c]pyridine system consists of a pyrazole ring fused to a pyridine ring. It is one of five possible constitutional isomers of pyrazolopyridine, each differing in the orientation of the nitrogen atoms and the fusion points of the two rings.[1] The pyrazolo[3,4-c]pyridine structure is characterized by the specific arrangement where the pyrazole's C3 and C4 atoms are shared with the pyridine's C4 and C3 atoms, respectively. This arrangement leads to a unique electronic distribution and steric profile that influences its chemical reactivity and biological interactions.

Significance in Medicinal Chemistry and Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and pyrazolo[3,4-c]pyridines have emerged as a "privileged scaffold" in drug discovery.[2] Their significance stems from their structural similarity to endogenous purines, allowing them to act as bioisosteres and interact with a wide array of biological targets, particularly kinases.[3] This has led to their investigation in numerous therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[4][5] The ability to readily functionalize the pyrazolo[3,4-c]pyridine core at multiple positions allows for the fine-tuning of its physicochemical properties and biological activity, making it an attractive starting point for fragment-based drug discovery (FBDD).[6][7]

Comparison with other Pyrazolopyridine Isomers

While all pyrazolopyridine isomers have found utility in medicinal chemistry, the [3,4-b] and [3,4-d] isomers have been historically more explored. For instance, the first synthesis of a 1H-pyrazolo[3,4-b]pyridine derivative was reported as early as 1908.[1][8] However, the unique chemical space occupied by pyrazolo[3,4-c]pyridines has garnered increasing interest. The arrangement of nitrogen atoms in the [3,4-c] isomer influences its hydrogen bonding capabilities and overall molecular geometry, offering distinct advantages in targeting specific protein active sites compared to its isomers.

Historical Perspective: The Emergence of a Privileged Scaffold

The development of pyrazolo[3,4-c]pyridine chemistry is intertwined with the broader history of pyrazole and pyridine synthesis. While the early 20th century saw the first syntheses of other pyrazolopyridine isomers, the specific pyrazolo[3,4-c]pyridine core gained significant attention more recently as the tools of synthetic organic chemistry became more sophisticated.

Early Discoveries in Pyrazolopyridine Chemistry

The foundational work on pyrazolopyridines was laid in the early 1900s. For example, Ortoleva's synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine in 1908 marked a significant milestone.[8] These early syntheses typically involved the condensation of aminopyrazoles with 1,3-dicarbonyl compounds.[1]

The First Syntheses of Pyrazolo[3,4-c]pyridines

The synthesis of the pyrazolo[3,4-c]pyridine scaffold itself was reported as an adaptation of the classical Huisgen indazole synthesis.[3] This approach laid the groundwork for accessing the core structure, which was later optimized for better yields and scalability.[3]

Key Milestones and Influential Research

A significant advancement in the chemistry of pyrazolo[3,4-c]pyridines has been the development of methods for their selective functionalization. Research has demonstrated how to elaborate the scaffold along multiple growth vectors, which is crucial for its application in FBDD.[6][7] This includes selective N-alkylation, palladium-catalyzed cross-coupling reactions at various carbon positions, and selective metalation.[6]

Evolution of Synthetic Methodologies

The synthetic toolkit for accessing pyrazolo[3,4-c]pyridines has expanded considerably over the years, moving from classical cyclization reactions to highly efficient and versatile modern catalytic methods.

Classical Approaches

One of the foundational methods for constructing the pyrazolo[3,4-c]pyridine core is an adaptation of the Huisgen indazole synthesis.[3] This method has been refined to improve scalability and yield, for instance, by using dichloroethane as a co-solvent.[3]

A nickel- or palladium-catalyzed annulation of alkynes onto iodopyrazolecarboximines provides rapid access to polyfunctionalized pyrazolo[3,4-c]pyridines.[9] This method is valuable for creating complex derivatives in a convergent manner.

Modern Synthetic Strategies

Modern synthetic efforts heavily rely on palladium-catalyzed cross-coupling reactions to functionalize the pyrazolo[3,4-c]pyridine scaffold. Techniques such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions allow for the introduction of a wide range of substituents at specific positions, which is essential for developing structure-activity relationships.[6][7]

Direct C-H functionalization is an emerging area that offers a more atom-economical approach to modifying the scaffold. For instance, iridium-catalyzed C-H borylation has been shown to occur regioselectively at the C-3 position.[7]

One-pot multi-component reactions are also being employed to construct the pyrazolo[3,4-c]pyridine ring system, offering efficiency and rapid access to diverse libraries of compounds.[10]

Comparative Analysis of Synthetic Routes
Synthetic StrategyPrecursorsKey Reagents/CatalystsAdvantagesLimitations
Huisgen Adaptation Substituted anilinesNaNO₂, Ac₂O, NaOMeGood for initial scaffold synthesisLimited substituent diversity
Alkyne Annulation Iodopyrazolecarboximines, AlkynesNiBr₂(PPh₃)₂/Zn or PdCl₂(PhCN)₂Rapid access to polyfunctionalized productsRegioselectivity can be an issue with unsymmetrical alkynes
Vectorial Functionalization 5-halo-1H-pyrazolo[3,4-c]pyridinesPd catalysts, boronic acids, aminesHigh degree of control over substituent placementRequires pre-functionalized starting materials

Experimental Protocols: Selected Synthetic Procedures

Protocol 1: Synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines

This protocol is adapted from a procedure for the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, which are key intermediates for further functionalization.[3]

Step 1: Acetylation and Cyclization To a solution of the starting substituted aniline in dichloroethane (DCE) and acetic anhydride (Ac₂O), sodium nitrite (NaNO₂) is added portion-wise at room temperature. The reaction mixture is then heated to 90 °C for 20 hours.

Step 2: Deacetylation After cooling, the reaction mixture is concentrated, and the residue is dissolved in methanol (MeOH). Sodium methoxide (NaOMe) is added, and the mixture is stirred at room temperature for 1 hour.

Step 3: Workup and Isolation The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the 5-halo-1H-pyrazolo[3,4-c]pyridine.

Protocol 2: Vectorial Functionalization via Cross-Coupling

This protocol describes the general procedure for introducing substituents at various positions of the 5-halo-1H-pyrazolo[3,4-c]pyridine core using palladium-catalyzed cross-coupling reactions.[6]

C-5 Buchwald-Hartwig Amination: A mixture of the 5-halo-1H-pyrazolo[3,4-c]pyridine, an amine, a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., rac-BINAP), and a base (e.g., NaOtBu) in a suitable solvent (e.g., toluene) is heated under an inert atmosphere until the starting material is consumed.

C-3 Suzuki-Miyaura Cross-Coupling: Following C-H borylation at the C-3 position, the resulting boronic ester is subjected to Suzuki-Miyaura cross-coupling conditions with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base.

Applications and Biological Activities

The pyrazolo[3,4-c]pyridine scaffold is a versatile pharmacophore with a wide range of documented biological activities.

Pyrazolo[3,4-c]pyridines as Kinase Inhibitors

Due to their structural similarity to purines, pyrazolo[3,4-c]pyridines are potent inhibitors of various kinases, which are crucial targets in cancer therapy.[11] For example, derivatives of the related pyrazolo[3,4-d]pyrimidine scaffold have shown significant activity against cyclin-dependent kinase 2 (CDK2).[11] The pyrazolo[3,4-c]pyridine core can be similarly exploited to design selective kinase inhibitors.

Other Therapeutic Applications

Beyond oncology, pyrazolo[3,4-c]pyridine derivatives have shown promise in other therapeutic areas:

  • Nervous System Disorders: Some derivatives exhibit analgesic and sedative properties.[4]

  • Immune System Modulation: Certain compounds have been investigated for their effects on the immune system.[4]

  • Antimicrobial Activity: Pyrazole-containing fused heterocyclic systems have demonstrated antibacterial and antifungal properties.[10][12]

Structure-Activity Relationship (SAR) Insights

The ability to functionalize the pyrazolo[3,4-c]pyridine core at multiple positions has allowed for detailed SAR studies. For example, the nature and position of substituents on the scaffold can significantly impact the potency and selectivity of kinase inhibition. The pyrazole N-H can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor, both crucial for binding to protein active sites.

Future Perspectives and Conclusion

References

The Emergence of the 1H-Pyrazolo[3,4-c]pyridin-5-amine Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact with a diverse range of biological targets. The 1H-pyrazolo[3,4-c]pyridin-5-amine core is a prime example of such a scaffold, demonstrating significant therapeutic potential across multiple disease areas. Its structural resemblance to purine bases allows it to effectively mimic endogenous ligands and interact with the ATP-binding sites of various enzymes, particularly kinases.[1] This guide provides an in-depth technical exploration of the biological potential of the this compound scaffold, offering insights into its mechanism of action, structure-activity relationships, and the experimental methodologies used to evaluate its efficacy.

The versatility of the pyrazolopyridine core is underscored by its successful application in the development of kinase inhibitors for oncology and G protein-coupled receptor (GPCR) agonists for metabolic disorders.[2][3] This dual applicability highlights the scaffold's adaptability and the potential for fine-tuning its biological activity through targeted chemical modifications. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of this remarkable molecular architecture.

Mechanism of Action and Key Biological Targets

The biological activity of the this compound scaffold is primarily attributed to its ability to function as a hinge-binding motif in the ATP-binding pocket of protein kinases or as a specific agonist for G protein-coupled receptors.

Kinase Inhibition: A Double-Edged Sword in Cancer Therapy

A significant body of research has focused on the development of 1H-pyrazolo[3,4-c]pyridine derivatives as potent and selective kinase inhibitors.[3][4] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazolopyridine core effectively competes with ATP for binding to the kinase active site, thereby inhibiting downstream signaling and curbing uncontrolled cell proliferation.

One of the key pathways targeted by these inhibitors is the ERK/MAPK signaling cascade, which is frequently hyperactivated in various cancers.[4] By inhibiting key kinases within this pathway, such as ERK, these compounds can effectively block tumor growth and induce apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor This compound Inhibitor Inhibitor->ERK Inhibition GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression

Caption: ERK/MAPK Signaling Pathway Inhibition.

GPR119 Agonism: A Novel Approach for Type 2 Diabetes

Beyond oncology, the this compound scaffold has shown significant promise as a potent agonist for G protein-coupled receptor 119 (GPR119).[2] GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells and plays a crucial role in glucose homeostasis.[5][6] Activation of GPR119 by an agonist leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[7] This elevation in cAMP enhances glucose-dependent insulin secretion and promotes the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[6][8]

cluster_membrane Pancreatic β-cell / Intestinal L-cell Membrane cluster_cytoplasm Cytoplasm GPR119 GPR119 Gs Gαs GPR119->Gs Activation Agonist This compound Agonist Agonist->GPR119 Binding AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Insulin_GLP1 Insulin / GLP-1 Secretion PKA->Insulin_GLP1 Phosphorylation Cascade

Caption: GPR119 Signaling Pathway Activation.

Structure-Activity Relationship (SAR) and Data Presentation

The biological activity of the this compound scaffold can be significantly modulated by the nature and position of its substituents. Systematic SAR studies have been instrumental in optimizing the potency and selectivity of these compounds.

For kinase inhibitors, modifications at various positions of the pyrazolopyridine core have been explored to enhance binding affinity and selectivity. For instance, the introduction of specific functional groups can lead to additional hydrogen bonding interactions within the kinase hinge region, resulting in improved inhibitory potency.[9]

In the context of GPR119 agonists, modifications to the aryl group at one end and the piperidine N-capping group at the other have been shown to dramatically influence agonist activity.[2] Electron-withdrawing substituents on the phenyl ring, for example, have been found to be important for both potency and full efficacy.[10][11]

Compound IDScaffoldR1R2TargetIC50/EC50 (nM)Reference
Kinase Inhibitors
Compound 15y1H-Pyrazolo[3,4-b]pyridineVariedVariedTBK10.2[3]
Compound 211H-Pyrazolo[4,3-c]pyridineUrea derivativeVariedERKPotent (specific value not stated)[4]
Compound 7n1H-Pyrazolo[3,4-b]pyridineVariedVariedFGFR1Potent (specific value not stated)[9]
SQ-675631H-Pyrazolo[3,4-b]pyridineVariedVariedCDK1/CDK2Potent (specific value not stated)[12]
GPR119 Agonists
Compound 241H-Pyrazolo[3,4-c]pyridineAryl groupPiperidine N-capping groupGPR119Single-digit nM[2]
Compound 26Pyrazolo[3,4-d]pyrimidinePhenylamino/phenoxyVariedGPR119Potent (specific value not stated)[11]

Experimental Protocols

The evaluation of the biological potential of this compound derivatives relies on a series of well-established in vitro and cell-based assays. The following protocols provide a standardized framework for assessing their activity as kinase inhibitors and GPR119 agonists.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

cluster_workflow Kinase Inhibition Assay Workflow A 1. Prepare serial dilutions of test compound B 2. Add compound, kinase, and buffer to plate A->B C 3. Pre-incubate to allow compound-enzyme interaction B->C D 4. Initiate reaction with ATP and substrate C->D E 5. Incubate at controlled temperature D->E F 6. Stop reaction and add ADP-Glo™ Reagent E->F G 7. Measure luminescence F->G H 8. Calculate % inhibition and IC50 G->H

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.

  • Reaction Setup: In a 384-well plate, add the diluted test compound, recombinant kinase enzyme, and kinase assay buffer. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Pre-incubation: Incubate the plate at room temperature for 10-30 minutes to allow for the interaction between the compound and the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the reaction for 30-60 minutes at 30°C.

  • Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

cAMP Accumulation Assay (HTRF)

This assay measures the intracellular accumulation of cAMP in response to GPR119 activation using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.

Step-by-Step Methodology:

  • Cell Preparation: Culture cells stably expressing GPR119 (e.g., HEK293-hGPR119) to 80-90% confluency. On the day of the assay, detach the cells and resuspend them in an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Compound Preparation: Prepare serial dilutions of the test GPR119 agonist.

  • Assay Execution: Dispense the cell suspension into a 384-well plate. Add the diluted test compound, a positive control (e.g., 10 µM Forskolin), and a vehicle control to the respective wells.

  • Stimulation: Incubate the plate for 30-60 minutes at room temperature to stimulate the cells.

  • Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the HTRF signal on a compatible plate reader. A high level of endogenous cAMP results in a low HTRF signal, and vice versa.

  • Data Analysis: Calculate the EC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold has firmly established itself as a versatile and promising core in modern drug discovery. Its ability to effectively target both kinases and G protein-coupled receptors opens up a wide range of therapeutic possibilities. The continued exploration of this scaffold through innovative synthetic strategies and comprehensive biological evaluation is poised to yield novel drug candidates for the treatment of cancer, type 2 diabetes, and potentially other diseases.

Future research should focus on further elucidating the structure-activity relationships to enhance potency and selectivity, as well as on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation therapeutics based on this remarkable scaffold.

References

1H-Pyrazolo[3,4-C]pyridin-5-amine solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 1H-Pyrazolo[3,4-c]pyridin-5-amine

Foreword: The Preclinical Imperative

In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles are the fundamental physicochemical properties of the molecule, which dictate its formulation, delivery, and ultimate bioavailability. The 1H-Pyrazolo[3,4-c]pyridine core, a notable purine isostere, has garnered significant attention for its therapeutic potential across oncology, inflammation, and virology.[1] Its derivatives, such as this compound (CAS: 1049672-75-4, Formula: C₆H₆N₄, MW: 134.14 g/mol ), represent a class of compounds where a thorough understanding of solubility and stability is not merely academic but essential for progression.[2]

This guide provides drug development professionals with a comprehensive framework for characterizing the solubility and stability of this compound. We move beyond rote protocols to dissect the causality behind experimental choices, offering field-proven insights to build a robust, self-validating data package for this critical preclinical phase.

Part 1: Solubility Characterization

Solubility is the cornerstone of a drug's developability. It dictates the achievable concentration in circulation and, consequently, the therapeutic window. For an ionizable molecule like this compound, featuring both a basic amine group and pyridine nitrogens, solubility is not a single value but a profile, profoundly influenced by pH.

Kinetic Solubility: The High-Throughput Triage

In early-stage discovery, speed is paramount. Kinetic solubility assays serve as a rapid triage tool to flag compounds that may precipitate upon removal from their DMSO storage solution. The primary method employed is turbidimetric analysis.

Causality: The goal here is not to determine thermodynamic equilibrium but to simulate the rapid dilution a compound undergoes in biological assays. Precipitation at this stage can lead to erroneous biological data and wasted resources.

Experimental Protocol: Turbidimetric Kinetic Solubility

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: Dispense 198 µL of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into the wells of a 96-well microplate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer, achieving a final concentration of 100 µM with 1% DMSO. Perform this in triplicate.

  • Incubation & Measurement: Shake the plate for 2 hours at room temperature. Measure the turbidity using a nephelometer or a plate reader capable of detecting light scattering at a wavelength such as 620 nm.

  • Data Analysis: Compare the signal from the compound wells to positive (intentionally precipitated compound) and negative (1% DMSO in buffer) controls. The concentration at which the signal rises significantly above the negative control is the kinetic solubility limit.

Equilibrium Solubility: The Gold Standard

For lead optimization and pre-formulation, a precise understanding of thermodynamic or equilibrium solubility is required. The Shake-Flask method, though labor-intensive, remains the definitive standard.

Causality: This method ensures that the solution is truly saturated with the compound, providing a definitive value for the maximum dissolved concentration under specific conditions (pH, temperature). This value is critical for predicting oral absorption and guiding formulation strategies.

Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid this compound to vials prep2 Add specific solvent/buffer (e.g., pH 7.4 PBS) prep1->prep2 equil1 Seal vials and place in shaker bath prep2->equil1 equil2 Incubate at constant temp (e.g., 25°C or 37°C) for 24-48h equil1->equil2 equil3 Periodically sample supernatant to confirm equilibrium (concentration plateau) equil2->equil3 analysis1 Centrifuge/filter to remove undissolved solid equil3->analysis1 analysis2 Quantify concentration in supernatant via HPLC-UV analysis1->analysis2 analysis3 Compare against a standard curve analysis2->analysis3 result Equilibrium Solubility (µg/mL or µM) analysis3->result Final Value

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

pH-Solubility Profile

The ionization state of this compound will change dramatically across the physiological pH range of the gastrointestinal tract (pH 1-8). Characterizing this is essential for predicting its absorption profile.

Causality: A compound that is soluble in the acidic environment of the stomach (due to protonation of its basic centers) may precipitate in the more neutral environment of the intestine, severely limiting absorption. The Henderson-Hasselbalch equation provides the theoretical framework for this behavior.[3]

Experimental Protocol: pH-Solubility Profiling

  • Execute the Shake-Flask equilibrium solubility protocol described above.

  • Instead of a single buffer, use a series of buffers covering the relevant physiological and formulation range (e.g., 0.1 M HCl at pH 1.2, acetate buffer at pH 4.5, and phosphate buffers at pH 6.8 and 7.4).

  • Plot the resulting equilibrium solubility (on a log scale) against the pH of the buffer.

Hypothetical Data Summary

The following table summarizes expected solubility data for this compound, illustrating its likely pH-dependent nature.

Parameter Solvent/Buffer System Temperature Solubility Value
Kinetic SolubilitypH 7.4 PBS25°C~75 µM
Equilibrium SolubilitypH 1.2 (0.1 M HCl)37°C> 10 mg/mL
Equilibrium SolubilitypH 4.5 Acetate Buffer37°C~850 µg/mL
Equilibrium SolubilitypH 7.4 PBS37°C~50 µg/mL
Equilibrium SolubilityWater25°C~45 µg/mL
Free SolubilityDMSO25°C> 100 mg/mL
Free SolubilityMethanol25°C~5 mg/mL

Part 2: Stability Assessment

A drug substance must remain stable throughout its manufacturing, storage, and administration. Forced degradation, or stress testing, is a regulatory requirement designed to identify likely degradation products and establish the intrinsic stability of a molecule.[4][5] These studies are fundamental to developing stability-indicating analytical methods.[6]

Causality: By intentionally exposing the drug to harsh conditions, we accelerate the degradation pathways that might occur over a long shelf-life. This allows for the rapid identification of liabilities in the molecular structure and informs decisions on formulation and packaging.[4][5] The goal is typically to achieve 5-20% degradation to ensure that analytical methods can detect the degradants without the parent peak being completely consumed.[7][8]

Forced Degradation Study Workflow

The workflow must be systematic, covering hydrolytic, oxidative, photolytic, and thermal stress conditions as mandated by ICH guidelines.

Caption: Standard workflow for a forced degradation study.

Predicted Degradation Pathways & Analytical Strategy

The structure of this compound suggests potential liabilities. The electron-rich aromatic system and the primary amine group are susceptible to oxidation. The fused heterocyclic system could be subject to hydrolytic cleavage under extreme pH and heat.

Analytical Method: A stability-indicating method is one that can resolve the parent drug from all potential degradation products.

  • Technique: Reversed-Phase HPLC with a C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (for improved peak shape) and acetonitrile.

  • Detection: Photodiode Array (PDA) detector to check for peak purity and a Mass Spectrometer (MS) to identify the mass of the parent and any degradants.

Hypothetical Degradation Summary

Stress Condition Reagent/Condition Time % Degradation Potential Degradation Product
Acid Hydrolysis0.1 M HCl, 80°C24 h< 5%Stable
Base Hydrolysis0.1 M NaOH, 60°C8 h~15%Potential ring-opening products
Oxidation3% H₂O₂, RT6 h~20%N-oxide or hydroxylated species
PhotolyticICH Q1B7 days~10%Dimerization or oxidation products
Thermal (Solid)105°C14 days< 2%Stable

Plausible Oxidative Degradation Pathway

Caption: Potential oxidative degradation pathways for the title compound.

Conclusion: A Roadmap for Development

This guide outlines the essential experimental framework for characterizing the solubility and stability of this compound. By applying these robust, self-validating protocols, researchers can generate the high-quality data package necessary to make informed decisions, de-risk development, and accelerate the progression of this promising scaffold towards the clinic. The causality-driven approach ensures that the data is not just collected, but understood in the context of its impact on the ultimate formulation and in vivo performance of the drug candidate.

References

A Theoretical and Computational Guide to 1H-Pyrazolo[3,4-c]pyridin-5-amine: Exploring its Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the study of 1H-Pyrazolo[3,4-c]pyridin-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the structural, electronic, and interactive properties of this scaffold. The pyrazolopyridine nucleus, being a purine analog, presents a promising framework for the design of targeted therapeutics, particularly in oncology and immunology.[1][2]

Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine scaffold, a privileged structure in drug discovery.[2] Its structural similarity to natural purines allows it to interact with a wide range of biological targets, often acting as an antagonist in various biological processes.[1] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[2][3] Specifically, the 1H-pyrazolo[3,4-c]pyridine isomer has been a key component in the development of kinase inhibitors, which are crucial in cancer therapy.[4] Understanding the intrinsic properties of this compound at a molecular level is therefore paramount for the rational design of novel and effective drug candidates.

This guide will delve into the theoretical approaches used to elucidate these properties, providing both the "how" and the "why" behind these computational experiments.

Structural and Physicochemical Profile

Before embarking on complex computational analyses, it is essential to establish the fundamental structural and physicochemical characteristics of this compound.

PropertyValueSource
Molecular Formula C6H6N4[5][6]
Molecular Weight 134.14 g/mol [5]
IUPAC Name This compound[5]
CAS Number 1049672-75-4[5]

The structural arrangement of hydrogen bond donors and acceptors in the 1H-pyrazolo[4,3-c]pyridin-4(5H)-one core, a related scaffold, has been identified as a key feature for ATP competitive binding to kinase enzymes.[4] A similar rationale can be applied to this compound, where the amino group and the nitrogen atoms of the heterocyclic system can engage in crucial hydrogen bonding interactions within a protein's active site.

Computational Deep Dive: Methodologies and Insights

Theoretical studies provide a powerful lens to examine the behavior of molecules at an atomic level, guiding synthesis and biological evaluation. This section outlines the key computational workflows for characterizing this compound.

Quantum Chemical Calculations: Unveiling Electronic Landscapes

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure, stability, and reactivity of a molecule.[7][8][9]

Workflow for DFT Analysis:

Caption: Workflow for DFT-based quantum chemical analysis.

Detailed Protocol: Geometry Optimization and Frequency Calculation

  • Input Preparation: Generate a 3D structure of this compound using molecular modeling software.

  • Computational Method Selection: Employ a functional such as B3LYP with a basis set like 6-31G* for a balance of accuracy and computational cost.[7] This choice is justified by its proven performance in reproducing experimental geometries and vibrational frequencies for similar heterocyclic systems.[7][8]

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This step is crucial as all subsequent calculations depend on an accurate molecular geometry.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Data Analysis: The output provides optimized bond lengths, bond angles, and vibrational frequencies which can be compared with experimental data if available.

Key Insights from Quantum Chemical Calculations:

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and its electron-donating/accepting capabilities.[10]

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction with biological macromolecules.

Molecular Docking: Simulating Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[7] This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Workflow for Molecular Docking:

Caption: A generalized workflow for molecular docking studies.

Detailed Protocol: Molecular Docking of this compound into a Kinase Active Site

  • Target Selection and Preparation: Choose a relevant kinase target (e.g., CDK2, TBK1, BTK) with a known crystal structure from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Prepare the 3D structure of this compound, ensuring correct protonation states and assigning charges.

  • Binding Site Definition: Define the binding pocket on the protein, typically centered on a co-crystallized ligand or identified through literature.

  • Docking and Scoring: Use a docking program (e.g., AutoDock, MOE) to generate multiple binding poses of the ligand within the active site. The program will score these poses based on a scoring function that estimates the binding affinity.

  • Interaction Analysis: Visualize the top-ranked poses and analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's amino acid residues. For instance, docking studies of pyrazolopyridine derivatives into the TBK1 active site have revealed the importance of hydrogen bonding with specific aspartate residues.[11]

Self-Validation in Docking Protocols:

A crucial step for validating a docking protocol is to re-dock the native co-crystallized ligand into the protein's active site. The protocol is considered reliable if it can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD).

Potential Applications and Future Directions

The theoretical insights gained from these computational studies can significantly accelerate the drug discovery process for this compound derivatives.

  • Structure-Activity Relationship (SAR) Studies: By computationally evaluating a library of virtual derivatives, researchers can prioritize the synthesis of compounds with the most promising predicted activity.[1]

  • Rational Drug Design: The detailed understanding of binding modes allows for the rational design of modifications to the scaffold to enhance potency and selectivity.[2]

  • Off-Target Prediction: Docking against a panel of anti-targets can help in predicting potential side effects early in the development process.

Future work should focus on integrating these theoretical models with experimental data. Molecular dynamics simulations can provide a more dynamic picture of the ligand-protein interactions over time, further refining our understanding of the binding process.[9][10]

Conclusion

Theoretical and computational studies offer a powerful and indispensable toolkit for the modern drug discovery scientist. For a promising scaffold like this compound, these methods provide a rational basis for its exploration as a therapeutic agent. By combining quantum chemical calculations to understand its intrinsic properties with molecular docking to probe its interactions with biological targets, we can unlock the full potential of this versatile heterocyclic compound.

References

An In-depth Technical Guide to the Known Derivatives of 1H-Pyrazolo[3,4-c]pyridin-5-amine: Synthesis, Biological Activity, and Future Directions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of the 1H-Pyrazolo[3,4-c]pyridine Scaffold in Medicinal Chemistry

The 1H-pyrazolo[3,4-c]pyridine core, a fused heterocyclic system, has garnered significant attention in the field of drug discovery. Its structural resemblance to the endogenous purine nucleus makes it an attractive scaffold for the design of antagonists and inhibitors of various biological targets, particularly protein kinases. The strategic placement of nitrogen atoms allows for a multitude of hydrogen bonding interactions within the ATP-binding pockets of these enzymes. Among the various substituted pyrazolopyridines, the 5-amino derivatives represent a critical class of compounds, offering a key vector for further chemical elaboration to modulate potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the known derivatives of 1H-pyrazolo[3,4-c]pyridin-5-amine, detailing their synthesis, exploring their biological activities, and offering insights into future drug development endeavors. The structural similarity to purine has made pyrazolopyridines a privileged scaffold in the search for novel therapeutic agents.

Core Synthesis and Functionalization: Building the Foundation

The synthetic accessibility of the 1H-pyrazolo[3,4-c]pyridine scaffold is a crucial factor in its widespread exploration. A versatile and commonly employed strategy involves the construction of the pyridine ring onto a pre-existing pyrazole core. A key advancement in this area is the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine intermediates, which serve as versatile precursors for the introduction of various functionalities at the C-5 position.

Synthesis of the 5-Halo-1H-pyrazolo[3,4-c]pyridine Scaffold

A robust method for the preparation of 5-halo-1H-pyrazolo[3,4-c]pyridines has been described, providing a gateway to a diverse range of derivatives[1][2]. The general synthetic pathway is outlined below:

Synthesis_of_5_Halo_Scaffold start Substituted 2-aminopyridine intermediate1 1-(Pyrazol-1-yl)ethan-1-one derivative start->intermediate1 NaNO2, Ac2O, DCE intermediate2 5-Halo-1H-pyrazolo[3,4-c]pyridine intermediate1->intermediate2 Deacetylation (e.g., NaOMe/MeOH)

Caption: General synthetic scheme for 5-halo-1H-pyrazolo[3,4-c]pyridines.

This approach allows for the production of both 5-chloro- and 5-bromo-1H-pyrazolo[3,4-c]pyridine scaffolds in excellent overall yields[2]. These halogenated intermediates are pivotal for the subsequent introduction of the key 5-amino group.

Introduction of the 5-Amino Moiety: The Buchwald-Hartwig Amination

The introduction of the 5-amino group is most effectively achieved through a Palladium-catalyzed Buchwald-Hartwig amination reaction on the 5-halo-1H-pyrazolo[3,4-c]pyridine core[1][2]. This cross-coupling reaction is a cornerstone of modern medicinal chemistry, allowing for the formation of C-N bonds with high efficiency and broad substrate scope.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [2]

  • To a reaction vessel, add the 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq.), Pd₂(dba)₃ (0.05 eq.), rac-BINAP (0.12 eq.), and NaOtBu (3.0 eq.).

  • Seal the vessel and purge with a nitrogen atmosphere.

  • Add the desired amine (1.1 eq.) followed by dry THF (to a concentration of 0.1 M).

  • Stir the resulting deep red solution overnight at 55 °C.

  • Monitor the reaction for completion by LCMS.

  • Upon completion, cool the reaction to room temperature, dilute with EtOAc, and filter through Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel flash column chromatography to yield the desired this compound derivative.

This protocol provides a reliable method for accessing a wide array of N-substituted this compound derivatives by simply varying the amine coupling partner.

Buchwald_Hartwig_Amination start 5-Halo-1H-pyrazolo[3,4-c]pyridine product This compound Derivative start->product Pd₂(dba)₃, rac-BINAP, NaOtBu, THF amine R-NH2 amine->product

Caption: Buchwald-Hartwig amination for the synthesis of 5-amino derivatives.

Known Derivatives and Their Biological Activities: Targeting Protein Kinases

The primary therapeutic rationale for the development of this compound derivatives has been their potential as protein kinase inhibitors. The pyrazolopyridine core acts as a bioisostere of adenine, effectively competing for the ATP-binding site of kinases. The 5-amino group provides a crucial attachment point for various substituents that can extend into other regions of the kinase domain, thereby influencing potency and selectivity. While specific data for a broad range of this compound derivatives is not extensively consolidated in the public literature, examination of related pyrazolopyridine isomers and patent literature provides valuable insights into their potential as anticancer agents.

Derivatives as Anticancer Agents

Numerous studies on related pyrazolopyrimidine and pyrazolopyridine scaffolds have demonstrated potent anticancer activity. For instance, derivatives of pyrazolo[3,4-d]pyrimidin-4-one have been synthesized and evaluated for their in vitro cytotoxic activity against human breast cancer cell lines (MCF-7), with some compounds exhibiting significant antitumor activity[3][4]. Specifically, substitutions at the 5-position have been shown to be crucial for activity[3].

While direct SAR data for this compound is limited, we can extrapolate from the broader class of pyrazolopyridines. The general structure-activity relationships suggest that:

  • N-1 Substitution on the Pyrazole Ring: Alkylation or arylation at the N-1 position can influence the orientation of the scaffold within the kinase active site and impact selectivity.

  • C-3 Substitution on the Pyrazole Ring: Introduction of small alkyl or aryl groups at this position can modulate potency and selectivity.

  • Substituents on the 5-Amino Group: This is a key area for diversification. The nature of the substituent (e.g., aryl, heteroaryl, alkyl) and its substitution pattern will significantly impact the biological activity.

The table below presents a hypothetical compilation of this compound derivatives and their potential biological activities based on trends observed in the broader pyrazolopyridine literature.

Compound IDR¹ (at N-1)R² (at C-3)R³ (on 5-amino)Target Kinase (Hypothetical)IC₅₀ (nM) (Hypothetical)
PD-A1 HCH₃PhenylCDK2150
PD-A2 HCH₃4-FluorophenylCDK285
PD-A3 CH₃CH₃PhenylAurora A200
PD-A4 CH₃CH₃3-ChlorophenylAurora A95
PD-B1 HPhenylPyridin-4-ylVEGFR2120
PD-B2 HPhenyl2-MethoxyphenylVEGFR270

This table is for illustrative purposes to demonstrate potential structure-activity relationships and does not represent actual experimental data for these specific compounds unless explicitly cited.

Future Directions and Opportunities

The this compound scaffold holds considerable promise for the development of novel therapeutics. Future research in this area should focus on several key aspects:

  • Systematic Library Synthesis and Screening: The generation of diverse libraries of this compound derivatives with systematic variations at the N-1, C-3, and 5-amino positions is essential. High-throughput screening of these libraries against a broad panel of kinases will help to identify novel and selective inhibitors.

  • Structure-Based Drug Design: As more structural information becomes available for kinases in complex with pyrazolopyridine inhibitors, structure-based design approaches can be employed to rationally design derivatives with improved potency and selectivity.

  • Exploration of Other Therapeutic Areas: While the primary focus has been on oncology, the structural similarity to purines suggests that these derivatives may also have utility in other therapeutic areas, such as inflammatory diseases, neurodegenerative disorders, and viral infections.

Conclusion

The this compound core represents a valuable scaffold in medicinal chemistry, offering a versatile platform for the design of potent and selective kinase inhibitors. The synthetic accessibility, particularly through the use of 5-halo precursors and Buchwald-Hartwig amination, allows for the creation of a wide array of derivatives. While the publicly available biological data for this specific subclass is still emerging, the broader landscape of pyrazolopyridine inhibitors strongly suggests a high potential for the discovery of novel drug candidates. Continued exploration of the chemical space around this privileged scaffold is warranted and is likely to yield significant advances in the development of targeted therapies.

References

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1H-Pyrazolo[3,4-C]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-c]pyridine scaffold represents a privileged structure in medicinal chemistry, bearing a close structural resemblance to the native purine core of ATP. This similarity has rendered its derivatives potent and selective modulators of numerous ATP-binding proteins, particularly protein kinases.[1] This guide focuses on the specific, yet sparsely documented molecule, 1H-Pyrazolo[3,4-C]pyridin-5-amine. While direct research on this compound is limited, this document serves as a technical roadmap for researchers by extrapolating from the extensive data on structurally related pyrazolopyridines. We will explore the most probable therapeutic targets, provide the scientific rationale for their selection, and detail robust, validated experimental protocols to investigate the compound's activity. The primary focus will be on protein kinases, which are frequently targeted by this scaffold, with a secondary exploration of novel target classes such as protein-protein interactions.

Introduction: The Pyrazolopyridine Scaffold as a Foundation for Targeted Therapy

The pyrazolopyridine core is a bicyclic heteroaromatic system that mimics the purine ring system, the fundamental component of adenosine triphosphate (ATP).[1] This bioisosteric relationship makes it an ideal starting point for the design of competitive inhibitors that target the ATP-binding pocket of various enzymes. The 1H-pyrazolo[3,4-c]pyridine isomer, in particular, presents a unique arrangement of hydrogen bond donors and acceptors that can be exploited for specific molecular recognition.[2]

While extensive research has been conducted on isomers like pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine, leading to the discovery of potent inhibitors for kinases such as FGFR, ALK, and c-Met, the specific derivative this compound (CAS 1049672-75-4) remains largely uncharacterized in public literature.[3][4][5] This guide, therefore, adopts a predictive and practical approach. By analyzing the structure-activity relationships (SAR) of its close analogs, we can identify high-probability therapeutic targets and provide the necessary tools for their experimental validation.

Primary Hypothesized Target Class: Protein Kinases

The human kinome comprises over 500 enzymes that regulate virtually every cellular process by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[6] The ATP-competitive nature of most known pyrazolopyridine inhibitors strongly suggests that this compound will exhibit activity against one or more protein kinases.

Target Subfamily: Cyclin-Dependent Kinases (CDKs)

Biological Rationale: CDKs are a family of serine/threonine kinases that form active complexes with cyclin partners to drive the progression of the cell cycle.[7] Aberrant CDK activity leads to uncontrolled cell proliferation, a defining feature of cancer.[8] Consequently, CDK inhibitors are a well-established class of anti-cancer agents. Several pyrazolopyrimidine derivatives, which are structurally analogous to pyrazolopyridines, have been identified as potent inhibitors of CDK4 and CDK2.[9]

Supporting Evidence: The arrangement of hydrogen bond donors and acceptors in the pyrazolopyridine core is well-suited to bind to the hinge region of the CDK active site, mimicking the binding of the adenine ring of ATP. This makes the CDK family a prime candidate for inhibition by this compound.

Experimental Validation Workflow: A tiered approach is recommended, starting with biochemical assays and progressing to cell-based validation.

This protocol determines the direct inhibitory effect of the compound on the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a widely used platform that measures ADP production, a direct product of kinase activity.[6]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a 1:3 serial dilution in DMSO to create a 10-point dose-response curve.

  • Kinase Reaction Setup: In a 384-well white plate, add 1 µL of the serially diluted compound or DMSO vehicle control.

  • Add 2 µL of a solution containing the target CDK/cyclin enzyme (e.g., CDK2/Cyclin E) and a suitable peptide substrate in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[6]

  • Allow a 15-minute pre-incubation at room temperature to facilitate inhibitor binding.[10]

  • Initiate Reaction: Add 2 µL of ATP solution. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific CDK to enable the detection of ATP-competitive inhibitors.[11]

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.[6]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response).

Diagram 1: Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis prep_compound 1. Prepare Serial Dilution of Test Compound add_compound 4. Add Compound/DMSO to 384-well Plate prep_compound->add_compound prep_kinase 2. Prepare Kinase/Substrate Mixture add_kinase 5. Add Kinase/Substrate Pre-incubate 15 min prep_kinase->add_kinase prep_atp 3. Prepare ATP Solution add_atp 6. Initiate Reaction with ATP Incubate 60 min @ 30°C prep_atp->add_atp add_compound->add_kinase add_kinase->add_atp add_adpglo 7. Add ADP-Glo™ Reagent Incubate 40 min add_atp->add_adpglo add_kdr 8. Add Kinase Detection Reagent Incubate 30 min add_adpglo->add_kdr read_plate 9. Measure Luminescence add_kdr->read_plate calc_ic50 10. Calculate % Inhibition Determine IC50 read_plate->calc_ic50

Caption: Workflow for a luminescence-based in vitro kinase assay.

This cell-based assay determines if the compound induces cell cycle arrest, a functional consequence of CDK inhibition.[12]

Methodology:

  • Cell Culture: Seed a cancer cell line (e.g., HCT116) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a DMSO vehicle control for 24 hours.

  • Cell Harvesting: Harvest cells by trypsinization, collect by centrifugation (300 x g for 5 minutes), and wash once with cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of Propidium Iodide (PI)/RNase A staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer, measuring the fluorescence intensity of PI, which is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in G1 or G2/M is indicative of CDK inhibition.[12]

Target Subfamily: Mitogen-Activated Protein Kinase (MAPK) Pathway

Biological Rationale: The MAPK/ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating cell proliferation, differentiation, and survival. The dysregulation of this pathway, often through mutations in RAS or RAF, is a major driver of many human cancers.[13] Consequently, inhibitors targeting key kinases in this pathway, such as MEK and ERK, are of significant therapeutic interest. Pyrazolo[4,3-c]pyridine derivatives have been reported as novel ERK inhibitors.[4]

Supporting Evidence: The structural features of the pyrazolopyridine scaffold allow it to effectively target the ATP-binding site of ERK kinases. Validating the inhibition of this pathway provides another strong hypothesis for the activity of this compound.

This cell-based assay quantifies the ability of a compound to inhibit the phosphorylation of ERK in response to a growth factor stimulus. A decrease in the ratio of phosphorylated ERK to total ERK indicates pathway inhibition.[13][14]

Methodology:

  • Cell Culture: Seed cells (e.g., A549, which has a KRAS mutation leading to pathway activation) into a 96-well plate at a density of 20,000 cells/well and incubate for 24 hours.

  • Serum Starvation: To reduce basal pathway activity, carefully aspirate the culture medium, wash once with serum-free medium, and then incubate in serum-free medium for 16-24 hours.[13]

  • Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Aspirate the starvation medium and add 90 µL of the diluted inhibitor or DMSO vehicle control. Incubate for 1-2 hours at 37°C.

  • Cell Stimulation: Add 10 µL of a 10X concentrated solution of Epidermal Growth Factor (EGF) to each well (final concentration of 100 ng/mL), except for the unstimulated control wells. Incubate for 10 minutes at 37°C.[13]

  • Fixation and Permeabilization: Aspirate the medium and fix the cells by adding 100 µL of 4% formaldehyde in PBS for 20 minutes. Wash three times with PBS containing 0.1% Triton X-100 to permeabilize.

  • Immunostaining:

    • Blocking: Add 150 µL of a blocking buffer (e.g., Odyssey® Blocking Buffer or 5% BSA in PBS) and incubate for 90 minutes at room temperature.

    • Primary Antibodies: Incubate cells overnight at 4°C with a solution containing primary antibodies against both phospho-ERK1/2 (e.g., Thr202/Tyr204) and total ERK1/2.

    • Secondary Antibodies: Wash the wells four times. Incubate with fluorescently-labeled secondary antibodies (e.g., one emitting in the 700 nm channel for p-ERK and another in the 800 nm channel for total ERK) for 1 hour at room temperature.

  • Data Acquisition: Wash the wells again and read the plate on an imaging system like the LI-COR Odyssey.

  • Data Analysis: Quantify the fluorescence intensity for both p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each well. Calculate the percent inhibition relative to the stimulated DMSO control and determine the IC50 value.

Diagram 2: MAPK/ERK Signaling Pathway and Point of Inhibition

G GF Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Enters Nucleus & Phosphorylates Nucleus Nucleus Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression Inhibitor This compound (Hypothesized Target) Inhibitor->ERK Inhibits

Caption: The MAPK/ERK signaling cascade and the hypothesized point of inhibition.

| Representative Pyrazolopyridine Kinase Inhibitors and IC50 Values | | :--- | :--- | :--- | | Compound Class | Target Kinase | Reported IC50 (nM) | | 1H-pyrazolo[3,4-b]pyridine | ALK (L1196M mutant) | <0.5 | | 1H-pyrazolo[3,4-b]pyridine | ROS1 | <0.5 | | 1H-pyrazolo[3,4-b]pyridine | TBK1 | 0.2 | | 1H-pyrazolo[3,4-b]pyridine | FGFR1 | 42.4 | | 1H-pyrazolo[4,3-c]pyridin-6-yl urea | ERK | Potent Inhibition Reported |

Data compiled from multiple sources.[3][4][5][15]

Novel Potential Target Class: Protein-Protein Interactions (PPIs)

While kinase inhibition is the most common mechanism for pyrazolopyridines, these scaffolds are versatile and can be adapted to target other protein architectures.

Biological Rationale: Protein-protein interactions are fundamental to nearly all biological processes. The interface between two proteins offers a larger, more complex surface than an ATP-binding pocket, presenting both challenges and opportunities for drug design. The PEX14-PEX5 interaction is critical for the import of proteins into peroxisomes (or glycosomes in Trypanosoma parasites), organelles essential for metabolic processes. Disrupting this import can lead to metabolic catastrophe and cell death, making it a novel therapeutic strategy, particularly for parasitic diseases.[16]

Supporting Evidence: A proof-of-concept study identified pyrazolo[4,3-c]pyridine derivatives as the first small-molecule inhibitors of the PEX14-PEX5 PPI, with trypanocidal activity in the nanomolar range.[17] This demonstrates that the pyrazolopyridine scaffold is not limited to kinase targets and can effectively disrupt PPIs.

This protocol describes a bead-based proximity assay to screen for inhibitors of the PEX14-PEX5 interaction.

Methodology:

  • Protein Preparation: Use purified, tagged recombinant proteins (e.g., GST-tagged PEX14 N-terminal domain and His-tagged PEX5 N-terminal fragment containing the binding motifs).

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer.

  • Assay Setup: In a 384-well Proxiplate, combine:

    • The test compound or DMSO vehicle.

    • GST-PEX14 protein.

    • His-PEX5 protein.

    • Incubate for 30 minutes at room temperature to allow for potential inhibition.

  • Bead Addition:

    • Add Glutathione Donor beads, which will bind to the GST-PEX14.

    • Add Anti-His AlphaLISA Acceptor beads, which will bind to the His-PEX5.

    • Incubate for 60 minutes in the dark.

  • Data Acquisition: If the proteins interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the Acceptor bead, triggering a chemiluminescent emission at 615 nm. Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: A disruption of the PEX14-PEX5 interaction by the compound will prevent the beads from coming into proximity, resulting in a decreased signal. Calculate percent inhibition and determine the IC50 value.

Conclusion and Future Directions

The this compound molecule stands as an intriguing candidate for drug discovery, backed by the proven therapeutic relevance of the broader pyrazolopyridine family. The evidence strongly points toward protein kinases, particularly those involved in cell cycle control (CDKs) and proliferation signaling (MAPK/ERK pathway), as high-probability targets. The protocols detailed in this guide provide a clear, validated, and robust framework for researchers to systematically investigate these interactions, from direct enzymatic inhibition to cellular functional outcomes.

Furthermore, the demonstrated ability of related scaffolds to inhibit protein-protein interactions opens up exciting, less conventional avenues for exploration. Successful validation against any of these targets would not only elucidate the mechanism of action of this compound but also pave the way for structure-based optimization and the development of a new class of targeted therapeutics.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of 1H-Pyrazolo[3,4-c]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1H-Pyrazolo[3,4-c]pyridin-5-amine, a heterocyclic amine of significant interest in medicinal chemistry. Due to its structural similarity to purines, this pyrazolopyridine scaffold is a promising candidate for the development of novel therapeutic agents.[1] This document outlines the fundamental molecular attributes, predicted physicochemical parameters, and detailed, field-proven experimental protocols for their empirical determination. The methodologies are presented with an emphasis on the underlying scientific principles to ensure robust and reproducible results. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold

The fusion of pyrazole and pyridine rings gives rise to a class of bicyclic heteroaromatic compounds known as pyrazolopyridines. These structures are of considerable interest in drug discovery due to their isosteric relationship with purines, which are fundamental components of nucleic acids and key players in various biological signaling pathways.[1] The specific isomer, this compound, presents a unique arrangement of nitrogen atoms and an amino substituent, offering a rich pharmacophore for interaction with biological targets. Understanding the physicochemical properties of this molecule is a critical first step in its development as a potential therapeutic agent, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Molecular and Structural Attributes

A foundational understanding of this compound begins with its basic molecular and structural properties. These identifiers are crucial for unambiguous communication and for computational modeling studies.

PropertyValueSource
Molecular Formula C₆H₆N₄[2][3][4]
Molecular Weight 134.14 g/mol [2][3][4]
Canonical SMILES C1=C2C=NNC2=CN=C1N[2]
InChI InChI=1S/C6H6N4/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H2,7,8)(H,9,10)[2]
InChIKey PWZLBDOEHAFAKW-UHFFFAOYSA-N[2][3][4]
CAS Number 1049672-75-4[3][4]

Predicted Physicochemical Properties

While experimental data for this compound is not extensively available in the public domain, computational models provide valuable predictions for key physicochemical parameters. These predicted values serve as a useful starting point for experimental design.

PropertyPredicted ValueSource
XlogP 0.1[2]
Monoisotopic Mass 134.05925 Da[2]
Polar Surface Area 67.6 Ų[5]
pKa (most basic) 7.17 ± 0.20[6]

Experimental Determination of Physicochemical Properties: A Methodological Deep Dive

This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. The protocols are designed to be self-validating and are grounded in established analytical techniques.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.

Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[7][8]

  • Instrumentation: A calibrated digital melting point apparatus (e.g., a Mel-Temp or similar device) is used.[8][9]

  • Initial Rapid Determination: A preliminary rapid heating run is performed to determine an approximate melting range.[8]

  • Precise Determination: A fresh sample is heated at a slow rate (1-2 °C per minute) starting from a temperature approximately 10-15 °C below the approximate melting point.[7][8]

  • Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.[7]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Melting Point Analysis Grind Grind Sample Pack Pack Capillary Tube Grind->Pack RapidHeat Rapid Heating (Approx. MP) Pack->RapidHeat SlowHeat Slow Heating (Precise MP) RapidHeat->SlowHeat Inform Record Record Melting Range SlowHeat->Record SolubilityWorkflow Start Weigh Compound AddSolvent Add Solvent Incrementally Start->AddSolvent Vortex Vortex and Observe AddSolvent->Vortex Dissolved Completely Dissolved? Vortex->Dissolved RecordSolubility Record as Soluble Dissolved->RecordSolubility Yes MoreSolvent Add More Solvent? Dissolved->MoreSolvent No RecordInsoluble Record as Insoluble MoreSolvent->AddSolvent Yes MoreSolvent->RecordInsoluble No

References

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 1H-Pyrazolo[3,4-c]pyridin-5-amine from an Aminopyrazole Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary & Scientific Context

The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. As a structural bioisostere of purine, this scaffold is foundational in the design of compounds targeting a wide array of cellular proteins, including kinases, which has led to its incorporation into anti-inflammatory, anti-viral, and anti-cancer agents.[1][2] The strategic introduction of an amino group at the C-5 position creates a critical vector for further molecular elaboration or for direct interaction with biological targets.

This document provides a comprehensive, field-validated guide for the synthesis of 1H-Pyrazolo[3,4-c]pyridin-5-amine. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices. The described two-stage protocol is designed for robustness and scalability, beginning with the construction of a key 5-halo-1H-pyrazolo[3,4-c]pyridine intermediate, followed by a palladium-catalyzed amination. This approach offers high selectivity and is grounded in well-established, reliable chemical transformations.[1][3][4]

Reaction Pathway Overview

The synthesis is structured as a two-part sequence starting from 3-amino-1H-pyrazole-4-carbonitrile.

  • Part I: Cyclocondensation to 5-Chloro-1H-pyrazolo[3,4-c]pyridine. The initial step involves an acid-catalyzed cyclocondensation reaction. This transformation constructs the pyridine ring fused to the pyrazole core, yielding a stable, halogenated intermediate that is primed for subsequent functionalization.

  • Part II: Buchwald-Hartwig Amination. The C-5 chloro-substituent is then displaced with an amino group using a palladium-catalyzed cross-coupling reaction. This state-of-the-art method is chosen for its high efficiency and functional group tolerance, allowing for the clean installation of the primary amine.

Reaction_Pathway cluster_part1 Part I: Pyridine Ring Formation cluster_part2 Part II: C-N Cross-Coupling Start 3-Amino-1H-pyrazole-4-carbonitrile Intermediate 5-Chloro-1H-pyrazolo[3,4-c]pyridine Start->Intermediate HCl (conc.) Reflux FinalProduct This compound Intermediate->FinalProduct Pd₂(dba)₃, rac-BINAP NaOtBu, Benzophenone Imine THF, 55°C, then H₃O⁺ Buchwald_Hartwig_Cycle cluster_caption Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Cl(L)₂ Pd0->OxAdd Oxidative Addition LigandEx Ar-Pd(II)-N(H)R(L)₂ OxAdd->LigandEx Amine Coordination & Deprotonation LigandEx->Pd0 Catalyst Regeneration RedElim Ar-NHR LigandEx->RedElim Reductive Elimination Base Base (NaOtBu) Base->LigandEx Amine RNH₂ Amine->LigandEx ArCl Ar-Cl ArCl->OxAdd caption Simplified catalytic cycle for Buchwald-Hartwig amination.

References

Application Note: A Robust and Regioselective Synthesis of 1H-Pyrazolo[3,4-c]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold

The 1H-pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its structural resemblance to the endogenous purine nucleus allows it to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and other enzymes.[1] Consequently, derivatives of this scaffold are actively investigated as potential therapeutic agents for various diseases, including cancer, inflammation, and neurological disorders.[2] The ability to selectively introduce functional groups at specific positions of the pyrazolopyridine ring is paramount for establishing structure-activity relationships (SAR) and optimizing drug candidates. This application note provides a detailed, field-proven protocol for the regioselective synthesis of a key intermediate, 1H-Pyrazolo[3,4-c]pyridin-5-amine, a versatile building block for further chemical elaboration.

Synthetic Strategy: A Two-Step Approach to Regiocontrolled Amination

The synthesis of this compound is most effectively and regioselectively achieved through a two-step sequence. This strategy involves the initial construction of a 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, followed by a palladium-catalyzed Buchwald-Hartwig amination. This approach offers excellent control over the position of the amino group, a critical factor in modulating the pharmacological properties of the final compounds.

The overall synthetic workflow is depicted below:

G cluster_0 Part 1: Scaffold Synthesis cluster_1 Part 2: C-N Cross-Coupling A 2-Amino-4-chloropyridine B 1-(5-Chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one A->B  NaNO₂, Ac₂O, DCE  (Huisgen-type Cyclization) C 5-Chloro-1H-pyrazolo[3,4-c]pyridine B->C  NaOMe, MeOH  (Deacetylation) D This compound (Target Molecule) C->D  Pd₂(dba)₃, rac-BINAP, NaOtBu  Ammonia Source (e.g., Benzophenone Imine)  (Buchwald-Hartwig Amination)

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of the 5-Chloro-1H-pyrazolo[3,4-c]pyridine Intermediate

The initial and most critical phase of this synthesis is the construction of the pyrazolopyridine core with a halogen at the C-5 position, which serves as a handle for the subsequent amination. We employ an efficient, scalable route adapted from classical indazole synthesis methodologies.[1][3]

Mechanism and Rationale

The formation of the pyrazole ring fused to the pyridine core is achieved through a diazotization of 2-amino-4-chloropyridine, followed by an intramolecular cyclization. The use of dichloroethane (DCE) as a co-solvent has been shown to improve scalability and allows for the isolation of the acetylated intermediate without the need for extensive purification.[1][3] The subsequent deacetylation is a straightforward process, yielding the desired 5-chloro-1H-pyrazolo[3,4-c]pyridine in high yield.[1]

Experimental Protocol: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine

Materials:

  • 2-Amino-4-chloropyridine

  • Sodium Nitrite (NaNO₂)

  • Acetic Anhydride (Ac₂O)

  • 1,2-Dichloroethane (DCE)

  • Sodium Methoxide (NaOMe)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Brine solution

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization and Cyclization:

    • To a stirred solution of 2-amino-4-chloropyridine (1.0 eq) in acetic anhydride (Ac₂O) and 1,2-dichloroethane (DCE), add sodium nitrite (NaNO₂) portion-wise at room temperature.

    • After the addition is complete, heat the reaction mixture to 90 °C and stir for 20 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (EtOAc).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 1-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one. This intermediate can often be used in the next step without further purification.[1]

  • Deacetylation:

    • Dissolve the crude 1-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one in methanol (MeOH).

    • Add a solution of sodium methoxide (NaOMe) in methanol and stir the reaction at room temperature for 1 hour.

    • Monitor the deacetylation by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (EtOAc).

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to afford the desired 5-chloro-1H-pyrazolo[3,4-c]pyridine as a solid.[1]

StepKey ReagentsSolvent(s)TemperatureTimeTypical Yield
1 NaNO₂, Ac₂ODCE90 °C20 h>90% (crude)
2 NaOMeMeOHRoom Temp.1 h~95%

Table 1: Summary of reaction conditions for the synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine.

Part 2: Regioselective Buchwald-Hartwig Amination

The final step in the synthesis is the palladium-catalyzed C-N cross-coupling reaction, commonly known as the Buchwald-Hartwig amination. This reaction is highly efficient for forming carbon-nitrogen bonds with aryl halides and is the cornerstone of this regioselective synthesis.[4][5] The choice of catalyst, ligand, base, and ammonia source is critical for achieving high yields and preventing side reactions.

Mechanism and Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide (5-chloro-1H-pyrazolo[3,4-c]pyridine) to a Pd(0) complex. This is followed by the coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The use of a bulky, electron-rich phosphine ligand, such as racemic-BINAP, is crucial for promoting both the oxidative addition and the final reductive elimination steps.[5] Sodium tert-butoxide (NaOtBu) is a commonly used strong, non-nucleophilic base that facilitates the deprotonation of the coordinated amine. An ammonia surrogate, such as benzophenone imine or lithium bis(trimethylsilyl)amide, is often used as the source of the -NH₂ group.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA ArX 5-Chloro-1H-pyrazolo[3,4-c]pyridine ArX->OA Amine NH₃ Source AC Amine Coordination Amine->AC Base NaOtBu DP Deprotonation Base->DP Product This compound OA->AC L-Pd(II)-Ar(X) AC->DP RE Reductive Elimination DP->RE L-Pd(II)-Ar(NH₂) RE->Pd0 RE->Product

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Chloro-1H-pyrazolo[3,4-c]pyridine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • racemic-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Benzophenone imine (ammonia surrogate)

  • Toluene or Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Celite®

Procedure:

  • Reaction Setup:

    • In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃ (0.05 eq), rac-BINAP (0.12 eq), and NaOtBu (3.0 eq).

    • Add the 5-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq).

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous toluene or THF via syringe, followed by the benzophenone imine (1.1 eq).

  • Reaction Execution:

    • Heat the reaction mixture to 55-80 °C and stir overnight.

    • Monitor the reaction progress by LC-MS for the consumption of the starting material.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate (EtOAc) and filter through a pad of Celite®, washing the pad with additional EtOAc.

    • Concentrate the filtrate under reduced pressure.

    • To the residue, add THF and an aqueous solution of hydrochloric acid (e.g., 2 M HCl) and stir at room temperature to hydrolyze the imine intermediate.

    • Neutralize the mixture with a saturated solution of NaHCO₃.

    • Extract the aqueous layer with EtOAc.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel flash column chromatography to yield this compound.

ParameterRecommended ConditionsRationale
Palladium Precatalyst Pd₂(dba)₃A stable source of Pd(0) upon ligand association.
Ligand rac-BINAPA bulky, electron-rich ligand that facilitates oxidative addition and reductive elimination.
Base Sodium tert-butoxide (NaOtBu)Strong, non-nucleophilic base essential for the deprotonation step.
Ammonia Source Benzophenone imineA convenient and effective surrogate for ammonia in C-N coupling reactions.
Solvent Toluene or THF (anhydrous)Aprotic solvents that are compatible with the reaction conditions.
Temperature 55-80 °CProvides sufficient thermal energy to drive the catalytic cycle efficiently.

Table 2: Optimized parameters for the Buchwald-Hartwig amination step.

Conclusion

This application note details a reliable and regioselective two-step synthesis for this compound. The initial formation of a 5-chloro intermediate followed by a robust Buchwald-Hartwig amination provides a clear and efficient pathway to this valuable building block. The protocols described herein are scalable and utilize well-established transformations, making them accessible to researchers in both academic and industrial settings. The strategic placement of the amino group at the C-5 position opens up numerous avenues for further diversification, enabling the exploration of the chemical space around the pyrazolo[3,4-c]pyridine scaffold for the development of novel therapeutic agents.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Halo-pyrazolo[3,4-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazolo[3,4-c]pyridines and the Power of Suzuki Coupling

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purine allows it to interact with a wide array of biological targets, leading to applications as anti-inflammatory, anti-viral, and anti-cancer agents.[1] The ability to strategically functionalize this core structure is paramount in the hit-to-lead optimization process of fragment-based drug discovery (FBDD).[1][2] Among the arsenal of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for forging carbon-carbon bonds.[3] This palladium-catalyzed reaction offers exceptional functional group tolerance and utilizes readily available and generally non-toxic organoboron reagents.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of Suzuki coupling reactions to halo-pyrazolo[3,4-c]pyridines. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into overcoming common challenges associated with these specific heterocyclic substrates.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium catalyst.[3][5] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the halo-pyrazolo[3,4-c]pyridine, inserting into the carbon-halogen bond to form a Pd(II) complex. The reactivity of the halide is a critical factor, with the bond strength decreasing from C-Cl to C-I, making iodides generally more reactive than chlorides.[3][6]

  • Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the Pd(II) complex.[3][7] This step is often rate-limiting and can be influenced by the choice of base, solvent, and the nature of the boronic acid derivative.

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated as the final arylated pyrazolo[3,4-c]pyridine product, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0) Catalyst OxidativeAddition Oxidative Addition (Ar-X) Pd0->OxidativeAddition PdII_ArX Ar-Pd(II)-X OxidativeAddition->PdII_ArX Transmetalation Transmetalation (R-B(OR)2) PdII_ArX->Transmetalation PdII_ArR Ar-Pd(II)-R Transmetalation->PdII_ArR ReductiveElimination Reductive Elimination PdII_ArR->ReductiveElimination ReductiveElimination->Pd0 Ar-R (Product) ArX Halo-pyrazolo[3,4-c]pyridine (Ar-X) ArX->OxidativeAddition BoronicAcid Organoboron Reagent (R-B(OR)2 + Base) BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Key Experimental Parameters and Their Rationale

The success of a Suzuki coupling reaction with halo-pyrazolo[3,4-c]pyridines hinges on the careful selection of several key parameters.

ParameterCommon ChoicesRationale and Expert Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂, Buchwald Precatalysts (e.g., XPhos Pd G3)Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) sources that require in-situ reduction.[5] Pre-formed Pd(0) complexes or specialized precatalysts can offer higher activity and reproducibility, especially for challenging substrates like heteroaryl chlorides.[8][9]
Ligand Phosphine-based: PPh₃, P(t-Bu)₃, Buchwald ligands (XPhos, SPhos)[10][11]The ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich phosphine ligands like XPhos and SPhos are often essential for coupling less reactive aryl chlorides by facilitating the oxidative addition step.[6][10][12]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃[5][13]The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[7] The choice of base can significantly impact the reaction rate and yield, with stronger bases often required for less reactive coupling partners.[9]
Solvent Toluene, 1,4-Dioxane, DMF, often with water[5][13][14]A mixture of an organic solvent and water is commonly employed.[5] Water can play a beneficial role in dissolving the inorganic base and may influence the transmetalation mechanism.[15] Anhydrous conditions can also be effective, particularly when using boronic esters.[16]
Boron Source Arylboronic acids, Arylboronic esters (e.g., pinacol esters)[5][17]Boronic acids are widely used, but can be prone to decomposition (protodeboronation).[18] Boronic esters often offer greater stability and can be advantageous for challenging couplings.[19][20]
Temperature Room temperature to 120 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive halides (chlorides). Microwave heating can significantly reduce reaction times.[14][21]
Atmosphere Inert (Nitrogen or Argon)Palladium catalysts, particularly in their Pd(0) state, can be sensitive to oxygen, which can lead to catalyst deactivation and side reactions like the homocoupling of boronic acids.[5][9]

Detailed Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of halo-pyrazolo[3,4-c]pyridines. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling of 5-Bromo-1H-pyrazolo[3,4-c]pyridine

This protocol is a robust starting point for coupling bromo-substituted pyrazolopyridines with a variety of aryl and heteroaryl boronic acids.

Protocol1_Workflow start Start setup Reaction Setup: - 5-Bromo-1H-pyrazolo[3,4-c]pyridine - Arylboronic acid (1.2 equiv) - Pd(OAc)₂ (2 mol%) - XPhos (4 mol%) - K₃PO₄ (2 equiv) start->setup inert Inert Atmosphere: Purge with N₂ or Ar setup->inert solvent Solvent Addition: 1,4-Dioxane/H₂O (4:1) inert->solvent heat Heating & Stirring: 80-100 °C, 4-12 h solvent->heat monitor Reaction Monitoring: TLC or LC-MS heat->monitor workup Work-up: - Quench with water - Extract with EtOAc monitor->workup purify Purification: Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for the Suzuki coupling of 5-bromo-1H-pyrazolo[3,4-c]pyridine.

Materials:

  • 5-Bromo-1H-pyrazolo[3,4-c]pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Deionized water (degassed)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 5-bromo-1H-pyrazolo[3,4-c]pyridine, arylboronic acid, and potassium phosphate.

  • Seal the vessel with a septum and purge with nitrogen or argon for 10-15 minutes.

  • In a separate vial, dissolve the Pd(OAc)₂ and XPhos in a minimal amount of 1,4-dioxane under an inert atmosphere.

  • Add the catalyst solution to the reaction vessel via syringe, followed by the bulk of the 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling of 5-Chloro-1H-pyrazolo[3,4-c]pyridine

Aryl chlorides are generally less reactive than their bromide and iodide counterparts.[6] This protocol utilizes microwave irradiation to accelerate the reaction and often requires a more active catalyst system.

Materials:

  • 5-Chloro-1H-pyrazolo[3,4-c]pyridine (1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 equiv)

  • XPhos Pd G3 precatalyst (0.03 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • tert-Amyl alcohol (anhydrous)

Procedure:

  • To a microwave reaction vial equipped with a magnetic stir bar, add the 5-chloro-1H-pyrazolo[3,4-c]pyridine, arylboronic acid pinacol ester, XPhos Pd G3 precatalyst, and cesium carbonate.

  • Add anhydrous tert-amyl alcohol.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 30-60 minutes with stirring.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent- Low reaction temperature- Use a fresh batch of catalyst and ligand.[9]- Ensure proper degassing of solvents and purging of the reaction vessel.[5]- Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems.[5]- Increase the reaction temperature or consider microwave heating.[14]
Homocoupling of Boronic Acid - Presence of oxygen- Catalyst decomposition- Improve inert atmosphere techniques.[9]- Use a more stable precatalyst or ligand.
Protodeboronation of Boronic Acid - Instability of the boronic acid, especially with electron-deficient heteroaryl boronic acids.[18]- Use the corresponding boronic ester (e.g., pinacol ester) which is often more stable.[19]- Use anhydrous reaction conditions.[16]
Incomplete Conversion of Starting Halide - Insufficient catalyst loading- Low reactivity of the halide (especially chlorides)- Increase the catalyst and ligand loading (e.g., up to 5 mol%).- Switch to a more active ligand system (e.g., Buchwald-type biarylphosphine ligands).[10][11]- Increase the reaction time and/or temperature.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of halo-pyrazolo[3,4-c]pyridines, enabling the synthesis of diverse libraries of compounds for drug discovery and development.[1][2] By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can successfully navigate the challenges associated with these heterocyclic substrates. The protocols and troubleshooting guide provided herein serve as a solid foundation for achieving high yields and reproducible results in the synthesis of novel pyrazolo[3,4-c]pyridine derivatives.

References

Application Notes & Protocols: Buchwald-Hartwig Amination of 5-Halo-1H-pyrazolo[3,4-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazolo[3,4-c]pyridines and C-N Bond Formation

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its structural resemblance to the endogenous purine core allows it to function as a versatile pharmacophore, engaging with a wide array of biological targets, including kinases, which has led to its incorporation into anti-inflammatory, anti-viral, and anti-cancer agents.[1] The ability to strategically functionalize this core is paramount for developing novel therapeutics. A key transformation in this process is the formation of carbon-nitrogen (C-N) bonds, particularly at the C-5 position, to introduce diverse amine functionalities and modulate pharmacological properties.

The Buchwald-Hartwig amination has emerged as a powerful and indispensable tool for this purpose.[2][3] This palladium-catalyzed cross-coupling reaction allows for the formation of C(sp²)-N bonds between aryl or heteroaryl halides (like 5-halo-1H-pyrazolo[3,4-c]pyridines) and a vast range of primary and secondary amines. Its broad substrate scope, functional group tolerance, and generally high yields have made it superior to traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and are limited by the electronic nature of the heterocyclic substrate.[2][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss critical parameters for reaction optimization.

Mechanistic Insight: The Palladium Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium catalytic cycle. Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle is generally accepted to proceed through three primary stages: oxidative addition, amination/deprotonation, and reductive elimination.[2][5]

  • Oxidative Addition : The active catalyst, a Pd(0) complex bearing a phosphine ligand (L), initiates the cycle by inserting into the carbon-halogen bond of the 5-halo-1H-pyrazolo[3,4-c]pyridine. This step forms a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > Cl, although modern catalyst systems can effectively activate even challenging aryl chlorides.[6]

  • Amine Coordination & Deprotonation : The amine substrate coordinates to the Pd(II) complex. In the presence of a strong, non-nucleophilic base (e.g., sodium tert-butoxide), the coordinated amine is deprotonated to form a palladium amido complex. This step is critical and the choice of base can significantly impact the reaction outcome.

  • Reductive Elimination : This is the final, bond-forming step. The C-N bond is formed as the desired N-arylated product is expelled from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5] For this step to be efficient, the ligand (L) must be sterically bulky to promote the reductive elimination over competing side reactions like beta-hydride elimination.[7]

Below is a diagram illustrating the key steps of this catalytic process.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Ar-X Amido Palladium Amido Complex (Pd-II) OxAdd->Amido R₂NH, Base Amido->Pd0 Reductive Elimination Product 5-Amino-1H-pyrazolo[3,4-c]pyridine (Ar-NR₂) Amido->Product HX [Base-H]⁺X⁻ Amido->HX ArX 5-Halo-1H-pyrazolo[3,4-c]pyridine (Ar-X) Amine Amine (R₂NH) Base Base caption Catalytic cycle for the Buchwald-Hartwig amination.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols & Key Parameters

The following section details a robust, step-by-step protocol for the Buchwald-Hartwig amination of a 5-halo-1H-pyrazolo[3,4-c]pyridine, adapted from established literature procedures.[1] This is followed by a discussion of critical parameters that influence the reaction's success.

Materials & Reagents
Reagent/MaterialGradeSupplierNotes
5-Bromo-1H-pyrazolo[3,4-c]pyridine≥95%Commercially AvailableSubstrate. The chloro-analogue may also be used but may require a more active catalyst system.
Amine Coupling Partner≥98%Commercially Availablee.g., Morpholine, Aniline, Benzylamine, etc.
Pd₂(dba)₃Catalyst GradeCommercially AvailablePalladium(0) precursor. Tris(dibenzylideneacetone)dipalladium(0).
XPhosLigand GradeCommercially Available2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl. An air-stable, electron-rich, bulky phosphine ligand.
Sodium tert-butoxide (NaOtBu)≥98%Commercially AvailableStrong, non-nucleophilic base. Handle under inert atmosphere as it is hygroscopic.
TolueneAnhydrousCommercially AvailableReaction solvent. Should be degassed prior to use.
Schlenk tube or similar reaction vessel--For maintaining an inert atmosphere.
Magnetic stirrer and hotplate---
Inert gas supply (Nitrogen or Argon)High Purity--
Step-by-Step Protocol

This protocol describes a typical reaction on a 0.5 mmol scale.

Workflow start Start setup 1. Assemble Reagents (Inert Atmosphere) start->setup reagents Add Pd₂(dba)₃, XPhos, NaOtBu, and Pyrazolopyridine to Schlenk tube. setup->reagents purge 2. Purge Vessel Evacuate and backfill with N₂/Ar (3x). reagents->purge add_solvents 3. Add Solvents & Amine Add anhydrous Toluene followed by amine via syringe. purge->add_solvents react 4. Reaction Heat at 100-110 °C with vigorous stirring. add_solvents->react monitor 5. Monitor Progress TLC or LC-MS analysis of aliquots. react->monitor monitor->react Incomplete workup 6. Workup Cool, quench with water, and extract with EtOAc. monitor->workup Complete purify 7. Purification Dry organic layer, concentrate, and purify via column chromatography. workup->purify end End Product purify->end

Caption: General experimental workflow for the amination reaction.

  • Reaction Setup (Under Inert Atmosphere): To a dry Schlenk tube equipped with a magnetic stir bar, add the 5-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.02 eq., 2 mol %), and XPhos (0.08 eq., 8 mol %).

    • Causality: Performing the setup under an inert atmosphere is critical as the Pd(0) catalyst and the phosphine ligand are sensitive to oxidation, which would deactivate the catalyst.[5] NaOtBu is hygroscopic and its efficacy is reduced by moisture.

  • Inerting the Vessel: Seal the Schlenk tube and evacuate the atmosphere, then backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Addition of Solvent and Amine: To the sealed, inerted tube, add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M). Then, add the amine coupling partner (1.2 eq.) via syringe.

    • Causality: Using anhydrous and degassed solvent prevents quenching of the base and oxidation of the catalyst.

  • Reaction Conditions: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 4-24 hours.

    • Causality: Elevated temperatures are typically required to promote the oxidative addition and reductive elimination steps.[8] Vigorous stirring ensures homogeneity in the heterogeneous mixture (due to the inorganic base).

  • Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture under a positive pressure of inert gas.

  • Workup: Once the reaction is complete (as judged by the consumption of the starting material), allow the mixture to cool to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can then be purified by flash column chromatography on silica gel to afford the desired 5-amino-1H-pyrazolo[3,4-c]pyridine product.

Optimization and Causality: A Scientist's Perspective

Achieving high yields in Buchwald-Hartwig aminations, especially with coordinating heteroaromatic substrates, often requires careful optimization.[9][10] The pyrazolo[3,4-c]pyridine core contains nitrogen atoms that can potentially coordinate to the palladium center and inhibit catalysis.[9] The choice of ligand is therefore paramount.

ParameterOptionsRationale & Field-Proven Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source and enters the cycle directly. Pd(OAc)₂ is a Pd(II) source and must first be reduced in situ to Pd(0), which can sometimes lead to less predictable catalyst activity.[6] Pre-formed Pd-ligand complexes (precatalysts) are also excellent choices for consistency.[11][12]
Ligand XPhos, SPhos, RuPhos, BINAP, DPPFThis is the most critical parameter. For electron-deficient and potentially coordinating heterocycles like pyrazolopyridines, bulky, electron-rich monodentate biarylphosphine ligands (e.g., XPhos, SPhos) are often superior.[13][14] Their steric bulk facilitates the crucial reductive elimination step and prevents the formation of inactive catalyst complexes. Bidentate ligands like BINAP or DPPF were foundational but can be less effective for challenging substrates.[2]
Base NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄A strong, non-coordinating base is required to deprotonate the amine without displacing the ligand. NaOtBu is a common and effective choice.[5] For more sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be screened, though they may require higher temperatures or longer reaction times.[8]
Solvent Toluene, Dioxane, THF, CPMEThe choice of solvent impacts solubility and reaction temperature. Toluene and dioxane are high-boiling and commonly used.[4] It is crucial to use anhydrous solvents to prevent side reactions.
Temperature 80-120 °CThe reaction temperature must be high enough to overcome activation barriers but not so high as to cause decomposition of reactants or the catalyst. Optimization is often necessary.[8]

Conclusion and Outlook

The Buchwald-Hartwig amination is a robust and highly versatile method for the synthesis of 5-amino-1H-pyrazolo[3,4-c]pyridines, providing a direct pathway to valuable scaffolds for drug discovery.[1][15] Success in this transformation is predicated on a sound understanding of the catalytic mechanism and the careful selection of the catalyst system—particularly the ligand—to overcome the challenges posed by heteroaromatic substrates. The protocols and insights provided herein serve as a validated starting point for researchers to efficiently construct C-N bonds and accelerate the development of novel therapeutics based on the pyrazolo[3,4-c]pyridine core.

References

Application Note: A Guide to the Regioselective N-alkylation of 1H-Pyrazolo[3,4-c]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-Pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic system in modern drug discovery, primarily due to its structural resemblance to endogenous purines, which allows it to effectively interact with a multitude of biological targets, particularly protein kinases.[1][2] The functionalization of this core, specifically through N-alkylation of the pyrazole moiety, is a critical step in the hit-to-lead optimization process, enabling the modulation of compound potency, selectivity, and pharmacokinetic profiles.[1][3] However, the inherent tautomerism of the pyrazole ring presents a significant synthetic challenge, often leading to a mixture of N-1 and N-2 regioisomers.[3][4] This guide provides a detailed examination of the mechanistic principles governing the N-alkylation of 1H-Pyrazolo[3,4-c]pyridin-5-amine and its derivatives, offering field-proven protocols, characterization techniques, and safety considerations for researchers in medicinal chemistry and drug development.

Mechanistic Rationale: The Challenge of Regioselectivity

The N-alkylation of an unsymmetrically substituted pyrazole, such as the 1H-Pyrazolo[3,4-c]pyridine core, is complicated by the presence of two nucleophilic nitrogen atoms (N-1 and N-2). The pyrazole ring exists as a mixture of rapidly interconverting N1-H and N2-H tautomers.[4][5] Upon deprotonation with a base, a common pyrazolate anion is formed, which can then be attacked by an electrophile (the alkylating agent) at either nitrogen, yielding two distinct regioisomeric products.

The final ratio of these N-1 and N-2 isomers is not random; it is dictated by a delicate interplay of electronic, steric, and reaction-specific factors.[6][7]

  • Steric Effects: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[6] For the 1H-Pyrazolo[3,4-c]pyridine scaffold, the N-1 position is generally more accessible than the N-2 position, which is flanked by the fused pyridine ring.

  • Electronic Effects: Substituents on the pyrazolopyridine core can alter the electron density and nucleophilicity of the adjacent nitrogen atoms, thereby influencing the site of alkylation.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the regiochemical outcome.[6][7] Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as DMF or THF often favor the thermodynamically more stable product, whereas carbonate bases (K₂CO₃, Cs₂CO₃) may yield different isomer ratios.[1][4][8]

Diagram 1. General mechanism for the N-alkylation of the pyrazolopyridine core.

Experimental Protocols

The following protocols provide methodologies for the N-alkylation of a 1H-Pyrazolo[3,4-c]pyridine substrate. These procedures are designed to be self-validating, incorporating steps for purification and characterization to confirm the reaction outcome.

Protocol 1: N-Alkylation using Sodium Hydride (NaH)

This method employs a strong, non-nucleophilic base and is suitable for a wide range of alkylating agents, including alkyl halides and tosylates.

Materials and Reagents

Reagent/MaterialPurposeNotes
This compound (or derivative)Starting MaterialEnsure it is dry.
Sodium Hydride (NaH), 60% dispersion in mineral oilBase (Deprotonating Agent)Highly reactive and flammable. Handle under an inert atmosphere (N₂ or Ar).
Anhydrous N,N-Dimethylformamide (DMF) or THFSolventUse a dry, aprotic solvent.
Alkylating Agent (e.g., Iodomethane, Benzyl bromide)ElectrophileUse 1.1-1.2 equivalents. Many are toxic, carcinogenic, or lachrymatory.[9]
Saturated Ammonium Chloride (NH₄Cl) solutionQuenching Agent
Ethyl Acetate (EtOAc) & BrineExtraction Solvents
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent
Inert Gas Supply (Nitrogen or Argon)To maintain anhydrous/inert conditions

Step-by-Step Methodology

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (or THF) to dissolve the starting material (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas evolution will occur. Stir the mixture at 0 °C for 30-60 minutes until gas evolution ceases, indicating the formation of the pyrazolate anion.

  • Alkylation: Add the alkylating agent (1.1 eq) dropwise to the cooled solution. Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, typically a mixture of N-1 and N-2 isomers, should be purified by silica gel column chromatography.[1]

Protocol 2: N-Alkylation using Potassium Carbonate (K₂CO₃)

This protocol offers a milder alternative to NaH, which is often preferable for substrates with base-sensitive functional groups.[1][10]

Materials and Reagents

Reagent/MaterialPurposeNotes
This compound (or derivative)Starting Material
Anhydrous Potassium Carbonate (K₂CO₃)BaseFinely powdered K₂CO₃ increases reaction rates.
Anhydrous N,N-Dimethylformamide (DMF)Solvent
Alkylating Agent (e.g., Alkyl halide)ElectrophileUse 1.1-1.5 equivalents.
Water, Ethyl Acetate (EtOAc), BrineExtraction Solvents
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent

Step-by-Step Methodology

  • Preparation: To a round-bottom flask, add the this compound (1.0 eq), anhydrous K₂CO₃ (2.0-3.0 eq), and anhydrous DMF.

  • Alkylation: Add the alkylating agent (1.1-1.5 eq) to the suspension.

  • Heating: Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water. Extract the aqueous phase with EtOAc (3x).

  • Washing: Combine the organic extracts and wash with water (2x) and brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by silica gel column chromatography to separate the N-1 and N-2 isomers.[1]

Purification and Structural Characterization

A critical and often challenging step is the separation and identification of the resulting N-1 and N-2 regioisomers.

Diagram 2. Post-reaction workflow for N-alkylation.

  • Purification: Flash column chromatography on silica gel is the standard method for separating the isomers. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is usually effective. The less polar isomer generally elutes first.

  • Structural Elucidation: Differentiating the N-1 and N-2 isomers is definitively achieved using advanced NMR spectroscopy.[4]

    • ¹H NMR: The chemical shifts of the protons on the pyrazole and pyridine rings will differ between the two isomers.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is invaluable for structural assignment.[10] For the N-1 alkylated isomer, a spatial correlation (NOE) is expected between the protons of the newly introduced alkyl group and the H-7 proton on the pyridine ring. This correlation will be absent in the N-2 isomer.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. For the N-1 isomer, a ³J correlation can often be observed between the alkyl group's α-protons and the C-7a carbon of the pyrazolopyridine core. For the N-2 isomer, a correlation to the C-3a carbon is expected.[4]

Summary of Reaction Conditions

The following table summarizes representative conditions for the N-alkylation of pyrazolopyridine systems, highlighting the factors that influence the reaction.

EntryStarting MaterialAlkylating AgentBase / SolventConditionsTypical OutcomeReference
15-Bromo-1H-pyrazolo[3,4-c]pyridineSEM-ClNaH / THF0 °C to rt, 6hMixture of N-1 (47%) and N-2 (26%) isomers[11]
21H-Pyrazolo[3,4-b]pyridineAlkyl BromidesNaH / DMF0 °C to rt, 30minHigh yields (90-94%) of N-alkylated products[12]
3Substituted Indazoles & PyrazolopyridinesBenzyl BromideK₂CO₃ / DMFRoom TempNear equal ratio of N-1 and N-2 isomers[4]
45-Halo-1H-pyrazolo[3,4-c]pyridineVariousK₂CO₃ or Cs₂CO₃ / DMFRoom Temp to 60°CMixture of N-1 and N-2 isomers, separable[1]

Safety and Handling Precautions

Chemical synthesis involving alkylating agents and reactive hydrides requires strict adherence to safety protocols.

  • Alkylating Agents: Many alkylating agents (e.g., iodomethane, dimethyl sulfate, benzyl halides) are classified as toxic, mutagenic, and potentially carcinogenic.[9] Always handle these reagents in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves may not be sufficient for all agents; check compatibility charts).[13][14]

  • Sodium Hydride (NaH): NaH is a water-reactive and flammable solid.[12] It can ignite upon contact with moisture. It must be handled under an inert atmosphere. Work areas should be clear of flammable materials, and a Class D fire extinguisher (for combustible metals) should be available. Quenching must be performed slowly and at low temperatures.

  • Waste Disposal: All waste, including residual reagents, contaminated solvents, and consumables, must be disposed of according to institutional and local regulations for hazardous chemical waste.[15][16] Contaminated materials should be double-bagged and clearly labeled.[16]

References

Application Note & Protocol: Regioselective C-H Borylation of the Pyrazolo[3,4-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking a Privileged Scaffold for Drug Discovery

The pyrazolo[3,4-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and fragment-based drug discovery (FBDD).[1][2] Its structural resemblance to purine allows it to interact with a wide array of biological targets, making it a valuable starting point for the development of novel therapeutics, including anti-inflammatory, anti-viral, and anti-cancer agents.[2] The ability to selectively functionalize this core at various positions is crucial for elaborating fragments into potent lead compounds.[1][2]

Direct C-H activation offers a powerful and atom-economical strategy for introducing chemical handles onto heterocyclic systems. Among these methods, iridium-catalyzed C-H borylation has emerged as a robust and versatile tool for forming carbon-boron bonds, which are highly valuable synthetic intermediates for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4]

This application note provides a detailed, field-proven protocol for the regioselective C-H borylation of the pyrazolo[3,4-c]pyridine scaffold at the C-3 position. We will delve into the rationale behind the experimental design, discuss the underlying catalytic cycle, and present a step-by-step methodology suitable for researchers in drug development and organic synthesis.

The Strategic Advantage of C-3 Borylation

The functionalization of the pyrazolo[3,4-c]pyridine scaffold can be approached from multiple vectors (N-1, N-2, C-3, C-5, and C-7).[1][3] Drawing precedent from indazole chemistry, iridium-catalyzed C-H borylation has been shown to proceed with high regioselectivity at the C-3 position of the pyrazolo[3,4-c]pyridine core.[5] This selectivity is primarily governed by steric factors, with the catalyst favoring the most accessible C-H bond, and electronic factors inherent to the heterocyclic system.[6][7] This specific functionalization provides a key building block for further diversification through well-established cross-coupling chemistries.[1][5]

Experimental Protocol: C-3 Borylation of a Protected Pyrazolo[3,4-c]pyridine

This protocol is adapted from the successful methodology reported for the borylation of N-protected 5-halo-pyrazolo[3,4-c]pyridines.[5]

Materials and Reagents
ReagentGradeSupplierNotes
N-protected pyrazolo[3,4-c]pyridineSubstrate-e.g., N-SEM protected 5-chloro-pyrazolo[3,4-c]pyridine
Bis(pinacolato)diboron (B₂pin₂)≥99%Sigma-AldrichBoron source
[Ir(COD)OMe]₂ (Iridium catalyst)≥97%Strem ChemicalsCatalyst precursor
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)≥98%Sigma-AldrichLigand
Methyl tert-butyl ether (MTBE)Anhydrous, ≥99.8%Sigma-AldrichSolvent
Microwave Vial2-5 mLBiotageEnsure compatibility with your microwave reactor.
Argon or Nitrogen GasHigh Purity-For maintaining an inert atmosphere.
Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere):

    • To a 2-5 mL microwave vial equipped with a magnetic stir bar, add the N-protected pyrazolo[3,4-c]pyridine substrate (1.0 eq.).

    • Add bis(pinacolato)diboron (B₂pin₂) (1.5 eq.).

    • Add 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.1 eq.).

    • Add the iridium catalyst precursor, [Ir(COD)OMe]₂ (0.05 eq.).

    • Seal the vial with a septum cap.

  • Solvent Addition and Degassing:

    • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

    • Under a positive pressure of inert gas, add anhydrous methyl tert-butyl ether (MTBE) to achieve a substrate concentration of approximately 0.1 M.

  • Microwave Irradiation:

    • Place the sealed vial into the microwave reactor.

    • Heat the reaction mixture to 100 °C and hold for the specified time (typically 1-2 hours, reaction progress should be monitored by TLC or LC-MS).

  • Work-up and Isolation:

    • After cooling to room temperature, the reaction mixture can be used directly in a subsequent reaction, such as a Suzuki-Miyaura cross-coupling.[5]

    • Alternatively, for isolation of the boronate ester, concentrate the mixture in vacuo.

    • Purify the residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure C-3 borylated product.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the C-H borylation protocol.

G cluster_setup 1. Reaction Setup (Inert Atmosphere) cluster_solvent 2. Solvent Addition & Degassing cluster_reaction 3. Microwave Reaction cluster_workup 4. Work-up A Add Substrate, B₂pin₂, dtbpy, [Ir(COD)OMe]₂ to Microwave Vial B Evacuate & Backfill with Inert Gas A->B C Add Anhydrous MTBE B->C D Heat to 100 °C in Microwave Reactor C->D E Cool to Room Temperature D->E F Option A: In situ use for Cross-Coupling E->F G Option B: Concentrate & Purify by Chromatography E->G

Caption: Experimental workflow for the C-H borylation of pyrazolo[3,4-c]pyridine.

Mechanistic Insights: The Iridium Catalytic Cycle

The broadly accepted mechanism for this transformation involves an Ir(III)/Ir(V) catalytic cycle.[4][8] Understanding this cycle is key to troubleshooting and optimizing the reaction.

  • Catalyst Activation: The [Ir(COD)OMe]₂ precursor reacts with the dtbpy ligand and B₂pin₂ to form the active Ir(III)-tris(boryl) catalyst, [Ir(dtbpy)(Bpin)₃].[9]

  • C-H Oxidative Addition: The pyrazolo[3,4-c]pyridine substrate coordinates to the iridium center. The C-H bond at the C-3 position then undergoes oxidative addition to the Ir(III) center, forming a transient, high-valent Ir(V) hydride intermediate.[8][10] This step is typically the rate-determining and selectivity-determining step.

  • Reductive Elimination: The Ir(V) intermediate undergoes reductive elimination, forming the C-B bond of the product and an Ir(III)-hydride species.[4][8]

  • Catalyst Regeneration: The Ir(III)-hydride reacts with B₂pin₂ to regenerate the active Ir(III)-tris(boryl) catalyst, releasing HBpin as a byproduct.[4]

G Ir_III [Ir(III)(Bpin)₃] Ir_V [Ir(V)(H)(Ar)(Bpin)₃] Ir_III->Ir_V + Ar-H L1 Oxidative Addition Ir_III_H [Ir(III)(H)(Bpin)₂] Ir_V->Ir_III_H - Ar-Bpin L2 Reductive Elimination Ir_III_H->Ir_III + B₂pin₂ - HBpin L3 Catalyst Regeneration

Caption: Simplified Ir(III)/Ir(V) catalytic cycle for C-H borylation.

Trustworthiness and Self-Validation

  • Inert Atmosphere: The iridium catalyst and the B₂pin₂ reagent are sensitive to air and moisture. Maintaining a rigorously inert atmosphere is critical for catalyst longevity and reproducible results. The use of anhydrous solvent is mandatory.

  • Ligand Choice: The 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) ligand is crucial. The bulky tert-butyl groups enhance the solubility and stability of the catalytic species and can influence selectivity.[9]

  • Catalyst Inhibition: Pyridine-like nitrogen atoms can coordinate to the iridium center, potentially inhibiting the catalyst.[11] While the pyrazolo[3,4-c]pyridine system is reported to undergo efficient borylation, substrates with different electronic properties or steric environments may require optimization of catalyst loading or reaction time.[5]

  • Protodeborylation: The resulting boronate ester, particularly on heteroaromatic systems, can be susceptible to protodeborylation (cleavage of the C-B bond by a proton source).[5][11] It is advisable to use the crude product directly in subsequent steps or to perform purification under non-acidic and anhydrous conditions.

Conclusion

This application note provides a comprehensive and reliable protocol for the C-3 borylation of the pyrazolo[3,4-c]pyridine scaffold, a key transformation for the diversification of this medicinally important heterocycle. By understanding the practical steps and the underlying mechanistic principles, researchers can confidently apply this methodology to accelerate their drug discovery programs. The resulting boronate esters are versatile intermediates, poised for a wide range of subsequent functionalizations, thereby enabling the exploration of novel chemical space.

References

Application Notes & Protocols: Developing a Screening Library with 1H-Pyrazolo[3,4-c]pyridin-5-amine for Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-Pyrazolo[3,4-c]pyridin-5-amine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural resemblance to the purine core of ATP. This feature makes it an ideal starting point for the development of potent and selective kinase inhibitors. Dysregulation of kinase activity is a hallmark of numerous cancers, rendering kinases prime targets for therapeutic intervention. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and screening of a chemical library based on the this compound core. We present detailed protocols for a diversity-oriented synthesis approach, a high-throughput biochemical screen targeting Cyclin-Dependent Kinase 2 (CDK2), a secondary cell-based assay for confirming cell cycle arrest, and a robust hit validation workflow. Our objective is to equip researchers with the necessary technical insights and field-proven methodologies to accelerate the discovery of novel kinase-targeted therapeutics.

Introduction: The Strategic Value of the Pyrazolopyridine Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the pyrazolopyridine scaffold has emerged as a particularly fruitful area of research.[1] Its structural similarity to adenine allows molecules built on this framework to act as competitive inhibitors at the ATP-binding site of a wide range of kinases.[2] Several pyrazolopyridine-based compounds have already entered clinical trials or received regulatory approval, underscoring the therapeutic potential of this chemical class.[2]

The this compound core, in particular, offers multiple vectors for chemical modification, enabling the creation of a diverse library of analogs. This diversity is crucial for exploring the structure-activity relationships (SAR) that govern potency and selectivity against specific kinase targets.[3] In these application notes, we will focus on the development of a screening library targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle whose aberrant activity is frequently implicated in cancer.[1][4]

Target Rationale: Cyclin-Dependent Kinase 2 (CDK2) in Cancer

CDK2 is a serine/threonine kinase that plays a critical role in the G1/S phase transition of the cell cycle.[4] In complex with its regulatory partners, Cyclin E and Cyclin A, CDK2 phosphorylates key substrates, such as the retinoblastoma protein (Rb), leading to the activation of transcription factors like E2F and the initiation of DNA replication.[5] In many cancer types, the CDK2 signaling pathway is deregulated, leading to uncontrolled cell proliferation.[1][6] Therefore, the inhibition of CDK2 presents a compelling strategy for cancer therapy.[7]

Below is a simplified representation of the CDK2 signaling pathway and its role in cell cycle progression.

CDK2_Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTK Ras Ras/MAPK Pathway RTK->Ras CyclinD_CDK46 Cyclin D / CDK4/6 Ras->CyclinD_CDK46 Upregulates Cyclin D Rb Rb CyclinD_CDK46->Rb p E2F E2F Rb->E2F Inhibition CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Upregulates Cyclin E CyclinE_CDK2->Rb p (Hyper-P) S_Phase S-Phase Entry & DNA Replication CyclinE_CDK2->S_Phase Inhibitor Pyrazolopyridine Inhibitor Inhibitor->CyclinE_CDK2 Inhibition

Caption: Simplified CDK2 Signaling Pathway in Cell Cycle Progression.

Library Design and Synthesis

The successful development of a screening library hinges on the ability to generate a diverse set of molecules around a core scaffold. For the this compound core, a diversity-oriented synthesis approach using multicomponent reactions is highly effective.[4][8] This strategy allows for the introduction of various substituents at multiple positions of the heterocyclic system in a combinatorial fashion.

Retrosynthetic Analysis and Synthetic Strategy

A plausible strategy for the synthesis of a diverse library of this compound analogs involves a multi-component reaction of a 5-aminopyrazole derivative, an aldehyde, and a β-ketonitrile. This approach allows for the introduction of diversity at the R1, R2, and R3 positions as depicted below.

Retrosynthesis Target Target Library (this compound analogs) Intermediates Multicomponent Reaction Target->Intermediates SM1 5-Aminopyrazole (R1-substituted) Intermediates->SM1 SM2 Aldehyde (R2-substituted) Intermediates->SM2 SM3 β-Ketonitrile (R3-substituted) Intermediates->SM3

Caption: Retrosynthetic approach for the pyrazolopyridine library.

Protocol: Parallel Synthesis of a 96-Compound Library

This protocol describes the parallel synthesis of a 96-compound library in a 96-well filter plate format.

Materials:

  • 96-well filter plate (e.g., 1 mL wells with a polyethylene frit)

  • Collection plate

  • Multichannel pipettes

  • Inert atmosphere manifold for the 96-well plate

  • Shaker

  • Lyophilizer or centrifugal evaporator

  • Starting materials:

    • A diverse set of 8 different 5-aminopyrazole derivatives (R1-substituted)

    • A diverse set of 12 different aldehydes (R2-substituted)

    • A β-ketonitrile (e.g., malononitrile for R3 = CN)

  • Reagents and Solvents:

    • Ethanol (anhydrous)

    • Piperidine (catalyst)

    • Dimethylformamide (DMF) for final product dissolution

Procedure:

  • Preparation of Starting Material Stock Solutions:

    • Prepare 1.0 M stock solutions of each of the 8 aminopyrazole derivatives in anhydrous ethanol.

    • Prepare 1.2 M stock solutions of each of the 12 aldehydes in anhydrous ethanol.

    • Prepare a 1.0 M stock solution of malononitrile in anhydrous ethanol.

    • Prepare a 0.5 M solution of piperidine in anhydrous ethanol.

  • Reaction Setup in 96-Well Plate:

    • To each well of the 96-well filter plate, add 100 µL of the appropriate 1.0 M aminopyrazole stock solution according to a predefined plate map.

    • Add 100 µL of the appropriate 1.2 M aldehyde stock solution to each well.

    • Add 100 µL of the 1.0 M malononitrile stock solution to all wells.

    • Add 20 µL of the 0.5 M piperidine solution to each well.

  • Reaction and Workup:

    • Seal the filter plate and place it on a shaker at 60°C for 12 hours.

    • After cooling to room temperature, place the filter plate on a collection plate and apply a vacuum to remove the solvent.

    • Wash the solid in each well with 3 x 500 µL of cold ethanol, applying vacuum after each wash to remove the solvent and unreacted starting materials.

    • Dry the plate under high vacuum for 2-4 hours.

  • Compound Isolation and Storage:

    • Add 500 µL of DMF to each well to dissolve the final product.

    • Transfer the solutions to a 96-well storage plate.

    • Analyze a small aliquot from each well by LC-MS to confirm product formation and purity.

    • Normalize the concentration of each compound to 10 mM in DMSO for screening.

High-Throughput Screening (HTS) Campaign

The goal of the HTS campaign is to identify "hits" from the synthesized library that inhibit the activity of our target kinase, CDK2. A robust and sensitive biochemical assay is essential for the primary screen.

HTS_Workflow Library This compound Library (10 mM in DMSO) PrimaryScreen Primary HTS: Biochemical Assay (e.g., LanthaScreen™ TR-FRET) Library->PrimaryScreen DataAnalysis Data Analysis & Hit Selection (Z', % Inhibition) PrimaryScreen->DataAnalysis HitConfirmation Hit Confirmation (IC50 Determination) DataAnalysis->HitConfirmation SecondaryScreen Secondary Screen: Cell-Based Assay (Cell Cycle Analysis) HitConfirmation->SecondaryScreen HitValidation Hit Validation & SAR SecondaryScreen->HitValidation

Caption: High-Throughput Screening Workflow.

Primary Screen: LanthaScreen™ TR-FRET Kinase Assay

The LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay is a robust, high-throughput method for measuring kinase activity.[9][10][11] It measures the binding of a fluorescently labeled tracer to the ATP-binding pocket of the kinase. Compounds that bind to this pocket will displace the tracer, resulting in a decrease in the FRET signal.

Protocol: Primary HTS for CDK2 Inhibitors

Materials:

  • CDK2/Cyclin A2 enzyme complex

  • LanthaScreen™ Eu-anti-tag antibody

  • Kinase Tracer

  • Kinase buffer

  • 384-well, low-volume, black assay plates

  • Acoustic liquid handler (e.g., Echo)

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 20 nL of each 10 mM library compound solution into the wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 20 µL assay volume.

    • Include wells with DMSO only for negative (0% inhibition) and positive (100% inhibition, with a known inhibitor) controls.

  • Kinase/Antibody Mixture Preparation:

    • Prepare a 2X kinase/antibody mixture in kinase buffer containing the CDK2/Cyclin A2 enzyme and the Eu-anti-tag antibody at concentrations optimized according to the manufacturer's protocol.[10]

  • Tracer Preparation:

    • Prepare a 2X tracer solution in kinase buffer at the optimized concentration.[10]

  • Assay Execution:

    • Add 10 µL of the 2X kinase/antibody mixture to each well of the assay plate.

    • Add 10 µL of the 2X tracer solution to each well.

    • Seal the plate and centrifuge briefly (1 min at 1000 rpm).

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

    • Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.

Data Analysis and Hit Selection

Assay Quality Control: The quality of the HTS assay is assessed using the Z'-factor, which is calculated from the signals of the positive and negative controls.[12][13][14]

  • Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]

  • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[12][14]

Hit Selection Criteria: Primary hits are selected based on their percent inhibition of CDK2 activity.

  • % Inhibition = 100 * (1 - [ (Ratio_compound - Ratio_pos) / (Ratio_neg - Ratio_pos) ])

  • A common hit selection threshold is a percent inhibition ≥ 50% or a Z-score ≤ -3.[15][16][17]

ParameterAcceptance CriterionRationale
Z'-Factor ≥ 0.5Ensures a robust and reliable assay with a sufficient signal window to distinguish hits from noise.[12][13]
Primary Hit Threshold ≥ 50% InhibitionA common starting point to identify compounds with significant activity against the target.[17]
Confirmation Dose-responsive IC50 curveConfirms the activity of the primary hits and provides a measure of their potency.

Secondary and Counter-Screening

Secondary Screen: Cell Cycle Analysis by Flow Cytometry

A cell-based assay is crucial to confirm that the biochemical hits have the desired effect in a cellular context.[16][18] Since CDK2 inhibition is expected to cause a G1/S phase cell cycle arrest, we will use flow cytometry with propidium iodide (PI) staining to analyze the cell cycle distribution of a cancer cell line treated with the hit compounds.[19][20][21]

Protocol: Cell Cycle Analysis

Materials:

  • Human cancer cell line with known CDK2 dependency (e.g., HCT116)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Hit compounds and a known CDK2 inhibitor (positive control)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed HCT116 cells into a 96-well plate at a density that allows for logarithmic growth over the treatment period.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the hit compounds (e.g., from 0.1 to 100 µM) for 24 hours.

    • Include DMSO-treated (vehicle control) and positive control-treated wells.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.[19][20]

    • Incubate at 4°C for at least 2 hours.

  • Staining and Analysis:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.[22]

    • Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G0/G1 population is indicative of CDK2 inhibition.

Counter-Screening and Selectivity Profiling

To eliminate false positives and assess the selectivity of the confirmed hits, counter-screening is essential.

  • Assay Interference Counter-Screen: Rerun the primary assay without the kinase enzyme to identify compounds that interfere with the assay technology (e.g., autofluorescent compounds).

  • Kinase Selectivity Profiling: Screen the confirmed hits against a panel of other kinases to determine their selectivity profile.[9][10][11] This is critical for identifying compounds with a desirable therapeutic window and minimizing potential off-target effects.[23] Several commercial services offer kinase profiling against large panels.[10]

Hit Validation and Path Forward

The final stage of the screening campaign involves validating the most promising hits and establishing a clear structure-activity relationship (SAR) to guide further optimization.

Hit_Validation ConfirmedHits Confirmed Hits (Biochemical & Cellular Activity) Selectivity Selectivity Profiling ConfirmedHits->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR LeadOp Lead Optimization SAR->LeadOp

Caption: Hit Validation and Lead Optimization Funnel.

The SAR analysis will involve examining the relationship between the chemical modifications at the R1, R2, and R3 positions of the pyrazolopyridine scaffold and the observed biological activity.[12] This information is invaluable for designing the next generation of analogs with improved potency, selectivity, and drug-like properties, ultimately leading to the identification of a lead candidate for preclinical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Pyrazolo[3,4-c]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Pyrazolo[3,4-c]pyridin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The pyrazolo[3,4-c]pyridine core is a valuable scaffold in medicinal chemistry, and mastering its synthesis is key to accelerating drug discovery programs.[1][2] This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific issues you may encounter.

I. Synthetic Strategy Overview

The most common and effective route to this compound involves a two-stage process:

  • Formation of a 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold. This intermediate is typically synthesized from a substituted pyridine precursor.

  • Palladium-catalyzed amination of the 5-halo intermediate. The Buchwald-Hartwig amination is the state-of-the-art method for this transformation.[1][3]

This guide will focus on troubleshooting and optimizing each of these critical stages.

II. Troubleshooting Guide & FAQs

Part A: Synthesis of 5-Halo-1H-Pyrazolo[3,4-c]pyridine Intermediate

A robust synthesis of the 5-chloro or 5-bromo-1H-pyrazolo[3,4-c]pyridine is foundational. A recently optimized protocol provides a high-yielding pathway to these crucial intermediates.[1][3]

Experimental Protocol: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine [1]

A detailed experimental protocol for the synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine has been reported, which can be adapted for the bromo-analogue.[1] The procedure involves the reaction of 2-amino-3-methyl-5-chloropyridine with sodium nitrite and acetic anhydride in dichloroethane, followed by deacetylation with sodium methoxide in methanol to yield the desired product in excellent yield.[1][3]

Q1: My yield of the 5-halo-1H-pyrazolo[3,4-c]pyridine is consistently low. What are the likely causes?

Answer:

Low yields in this stage often stem from incomplete reaction, side-product formation during the cyclization, or issues during the work-up and purification. Here’s a breakdown of potential causes and solutions:

  • Purity of Starting Materials: Ensure your starting 2-amino-3-methyl-5-halopyridine is of high purity. Impurities can interfere with the diazotization and cyclization steps.

  • Reaction Temperature: The reaction temperature is critical. The initial diazotization is typically performed at room temperature, followed by heating.[1][3] Inadequate heating can lead to incomplete cyclization. Conversely, excessive temperatures may lead to decomposition and the formation of tar-like byproducts. We recommend careful temperature monitoring and optimization.

  • Inefficient Deacetylation: The final deacetylation step with sodium methoxide is usually efficient. However, insufficient reagent or reaction time can result in incomplete conversion, leaving the N-acetylated intermediate. Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material.

  • Work-up and Extraction: The pH adjustment during the work-up is crucial for isolating the product. Ensure the aqueous layer is adjusted to the correct pH to precipitate or allow for efficient extraction of the product.[1] Multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) are recommended to maximize recovery.

Q2: I am observing multiple spots on my TLC plate after the cyclization reaction. What are the possible side products?

Answer:

The formation of isomers is a common challenge in the synthesis of pyrazolopyridine systems.[4] Depending on the reaction conditions, you might be forming regioisomers. Additionally, incomplete reactions can leave starting materials or intermediates in the reaction mixture.

  • Isomeric Pyrazolopyridines: While the Huisgen indazole synthesis is generally reliable for this scaffold, alternative cyclization pathways can lead to the formation of other pyrazolopyridine isomers, such as pyrazolo[3,4-b]pyridines or pyrazolo[4,3-c]pyridines.[4] Careful control of reaction conditions is key to minimizing these.

  • N-Oxide Formation: If the starting pyridine has not been appropriately handled, N-oxide impurities could be present, leading to undesired side reactions.

To identify the side products, it is advisable to isolate them by column chromatography and characterize them by NMR and mass spectrometry.

Part B: Buchwald-Hartwig Amination for this compound

The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[5] However, its application to heterocyclic substrates can be challenging.

General Experimental Protocol: Buchwald-Hartwig Amination [1]

A general procedure involves the reaction of the N-protected 5-halo-1H-pyrazolo[3,4-c]pyridine with an amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., rac-BINAP), and a base (e.g., NaOtBu) in an anhydrous solvent like THF.[1]

Q3: I am struggling with low yields in the Buchwald-Hartwig amination step to form the 5-amino product. What should I investigate?

Answer:

Low yields in Buchwald-Hartwig aminations are a frequent issue and can be attributed to several factors. Here is a systematic troubleshooting guide:

Parameter Causality and Explanation Recommended Actions
Catalyst System The choice of palladium source and ligand is critical for the catalytic cycle's efficiency. The ligand's steric and electronic properties influence the rates of oxidative addition and reductive elimination.[5] For electron-rich heterocyclic halides, a more electron-rich and bulky ligand may be required.Screen different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a variety of phosphine ligands (e.g., XantPhos, DavePhos, RuPhos). Pre-formed catalysts can sometimes give more reproducible results.[6]
Base The base is crucial for deprotonating the amine and regenerating the active catalyst. The strength and solubility of the base can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.If NaOtBu is not effective, consider other strong bases like K₃PO₄ or Cs₂CO₃. The choice of base can also affect the tolerance of other functional groups in the molecule.
Solvent The solvent must be anhydrous and capable of dissolving the reactants and catalyst. Common solvents include toluene, dioxane, and THF.[7] The polarity and coordinating ability of the solvent can influence the stability and activity of the catalytic species.Ensure the solvent is rigorously dried and degassed to remove oxygen, which can deactivate the palladium catalyst. If solubility is an issue, consider a different solvent system.
Temperature and Reaction Time These reactions often require elevated temperatures to overcome the activation energy for oxidative addition, especially with aryl chlorides.[6] However, prolonged heating at high temperatures can lead to catalyst decomposition or side reactions.Optimize the reaction temperature and monitor the progress by TLC or LC-MS. Microwave heating can sometimes improve yields and reduce reaction times.
N-H of the Pyrazole The unprotected N-H of the pyrazole ring can interfere with the catalytic cycle by coordinating to the palladium center or reacting with the base. This can significantly reduce the reaction efficiency.Protection of the pyrazole nitrogen is highly recommended. Common protecting groups include tetrahydropyran (THP) or (trimethylsilyl)ethoxymethyl (SEM). The choice of protecting group can influence the regioselectivity of other functionalizations.[1][3]

Q4: I am using a 5-chloro-1H-pyrazolo[3,4-c]pyridine as my starting material and the amination is not proceeding. Why?

Answer:

Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in Buchwald-Hartwig aminations due to the stronger C-Cl bond, which makes the oxidative addition step more difficult.[6]

  • Switch to a More Reactive Halide: If possible, synthesize the 5-bromo or 5-iodo analogue of your starting material. This will significantly increase the rate of the oxidative addition step.

  • Use a More Active Catalyst System: For aryl chlorides, more specialized and electron-rich phosphine ligands are often required. Ligands like RuPhos, BrettPhos, or Josiphos are known to be effective for the amination of aryl chlorides.

  • Higher Temperatures: Reactions with aryl chlorides typically require higher temperatures to proceed at a reasonable rate.

Q5: I am observing a significant amount of a dehalogenated byproduct. What is causing this and how can I prevent it?

Answer:

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It occurs when the aryl halide is reduced to the corresponding arene.

  • Mechanism of Hydrodehalogenation: This side reaction can occur through various pathways, including β-hydride elimination from the palladium-amido complex or reaction with trace amounts of water or other proton sources.

  • Prevention Strategies:

    • Use an Anhydrous and Inert Atmosphere: Rigorously exclude water and oxygen from your reaction.

    • Optimize the Base: A weaker base might reduce the rate of side reactions, but it could also slow down the desired amination.

    • Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different ligands can help identify a system that favors the desired C-N bond formation.

Q6: How do I choose the right protecting group for the pyrazole nitrogen, and how does it affect the synthesis?

Answer:

Protecting the pyrazole nitrogen is often crucial for a successful Buchwald-Hartwig amination. The choice of protecting group can also influence the regioselectivity of other functionalization steps.

  • Common Protecting Groups:

    • Tetrahydropyran (THP): Easily installed and removed under acidic conditions. It can lead to a mixture of N-1 and N-2 protected isomers, which may require chromatographic separation.[3]

    • (Trimethylsilyl)ethoxymethyl (SEM): Can provide better regioselectivity for N-1 or N-2 protection depending on the base used.[3] It is removed under acidic conditions or with fluoride sources.

  • Impact on Regioselectivity: The position of the protecting group (N-1 vs. N-2) can influence the reactivity of other positions on the pyrazolopyridine core. For example, metalation with TMPMgCl·LiCl occurs at C-7 for an N-1 SEM-protected pyrazolo[3,4-c]pyridine, but at C-3 for the N-2 protected isomer.[1]

Diagram: Influence of N-Protection on Subsequent Functionalization

G cluster_0 N-1 Protection (e.g., SEM) cluster_1 N-2 Protection (e.g., SEM) N1_Protect 5-Halo-1H-pyrazolo[3,4-c]pyridine N1_Protected N-1 Protected Intermediate N1_Protect->N1_Protected NaH, SEM-Cl C7_Functionalization C-7 Functionalization N1_Protected->C7_Functionalization TMPMgCl·LiCl N2_Protect 5-Halo-1H-pyrazolo[3,4-c]pyridine N2_Protected N-2 Protected Intermediate N2_Protect->N2_Protected N,N-dicyclohexylmethylamine, SEM-Cl C3_Functionalization C-3 Functionalization N2_Protected->C3_Functionalization TMPMgCl·LiCl

Caption: Regioselectivity of metalation is dependent on the pyrazole nitrogen protecting group.

Part C: Purification and Characterization

Q7: The purification of my final this compound product is difficult. What are some tips for effective purification?

Answer:

The final product, being an amino-substituted heterocycle, can be polar and may chelate to silica gel, leading to streaking and poor separation during column chromatography.

  • Column Chromatography:

    • Solvent System: A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one (e.g., dichloromethane/methanol) is often effective.

    • Additives: Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent can help to reduce tailing on the silica gel column by competing with the product for binding to the acidic silica surface.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification, especially on a larger scale.

  • Acid-Base Extraction: An acid-base workup can be used to separate the basic product from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to extract the amine into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) and the product is re-extracted into an organic solvent.

Diagram: General Workflow for Synthesis and Troubleshooting

G cluster_troubleshooting Troubleshooting Points Start Start: 2-Amino-3-methyl-5-halopyridine Cyclization Cyclization to 5-Halo-1H-pyrazolo[3,4-c]pyridine Start->Cyclization Protection N-Protection of Pyrazole Cyclization->Protection LowYield_Cyclization Low Yield? Cyclization->LowYield_Cyclization Amination Buchwald-Hartwig Amination Protection->Amination Deprotection Deprotection Amination->Deprotection LowYield_Amination Low Yield? Amination->LowYield_Amination Purification Purification Deprotection->Purification Product Final Product: This compound Purification->Product Purification_Issues Purification Issues? Purification->Purification_Issues

Caption: A streamlined workflow for the synthesis with key troubleshooting checkpoints.

III. References

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35139-35145. --INVALID-LINK--

  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. --INVALID-LINK--

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. --INVALID-LINK--

  • Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., & Starosotnikov, A. M. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 793. --INVALID-LINK--

  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429. --INVALID-LINK--

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (2019). WordPress. --INVALID-LINK--

  • Sławiński, J., & Szafrański, K. (2018). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 23(11), 2883. --INVALID-LINK--

  • Tejedor, R., & García-Tellado, F. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. --INVALID-LINK--

  • This compound | CAS 1049672-75-4. Matrix Fine Chemicals. --INVALID-LINK--

  • Wallace, O. B., & Lau, S. (2009). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters, 50(26), 3417-3419. --INVALID-LINK--

  • Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--

  • Kamal, A., & Kumar, B. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Current Organic Chemistry, 15(1), 44-65. --INVALID-LINK--

References

Technical Support Center: Purification of 1H-Pyrazolo[3,4-c]pyridin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for chemists and drug development professionals to provide expert-driven solutions and troubleshooting for the purification of 1H-Pyrazolo[3,4-c]pyridin-5-amine derivatives. The unique structural characteristics of this scaffold—a fused, nitrogen-rich heterocyclic core with a basic amine substituent—present specific challenges that require tailored purification strategies. This document moves beyond generic protocols to explain the causal relationships behind common issues and their solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound derivatives?

A1: The main difficulties stem from the molecule's inherent basicity and polarity. The exocyclic amine and pyridine nitrogen can interact strongly with acidic stationary phases like silica gel, leading to significant peak tailing, streaking, or even irreversible adsorption during column chromatography. Furthermore, their polarity often results in poor solubility in non-polar organic solvents but high solubility in polar solvents like methanol, which can complicate both chromatography and crystallization.

Q2: My compound streaks badly on a silica gel TLC plate. What does this indicate and what is the first thing I should try?

A2: Streaking is a classic indicator of a strong, undesirable interaction between your basic compound and the acidic silanol (Si-OH) groups on the silica surface. This interaction slows the compound's movement down the plate in an uneven manner. The most effective initial remedy is to neutralize these acidic sites by adding a small amount of a basic modifier to your mobile phase. A common starting point is adding 0.5-2% triethylamine (Et3N) or a 10% ammonia in methanol solution to your eluent system.[1] This competitively binds to the acidic sites, allowing your compound to elute more symmetrically.

Q3: Can I use reversed-phase chromatography for these compounds?

A3: Yes, reversed-phase (e.g., C18-bonded silica) is often an excellent alternative.[2][3] Since the stationary phase is non-polar, the problematic acid-base interactions are eliminated. Purification is instead based on hydrophobic interactions. This method is particularly useful for highly polar derivatives that have low retention on normal-phase silica even with very polar mobile phases.[3][4] A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape by ensuring the amine is consistently protonated.

Q4: What are the best general-purpose solvents for recrystallizing these derivatives?

A4: The ideal recrystallization solvent dissolves the compound when hot but not when cold.[5] For the polar pyrazolopyridine core, common single solvents include ethanol, isopropanol, and acetone.[5][6] However, mixed-solvent systems are frequently more effective.[5] A highly successful approach is to dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., methanol, ethanol, or DCM) and then slowly add a "poor" or "anti-solvent" (e.g., water, hexane, or diethyl ether) until persistent turbidity is observed, followed by slow cooling.[5][7]

Q5: How can I remove non-basic impurities from my crude this compound derivative without chromatography?

A5: Acid-base extraction is a powerful and scalable non-chromatographic technique that leverages the basicity of the amine group.[8][9] By dissolving your crude mixture in an organic solvent (like dichloromethane or ethyl acetate) and washing it with an aqueous acid (e.g., 1M HCl), your basic amine will become protonated, forming a salt that dissolves in the aqueous layer.[10][11] Neutral and acidic impurities will remain in the organic layer. You can then separate the layers, basify the aqueous layer (e.g., with NaOH or NaHCO3) to regenerate the neutral amine, and extract your purified product back into a fresh organic layer.[10]

Troubleshooting Guide

This section addresses specific experimental failures with a logical breakdown of cause and solution.

Problem 1: Poor Separation or Tailing in Normal-Phase Flash Chromatography
  • Probable Cause: The primary amine at the C5 position and the pyridine nitrogen are basic and are interacting strongly with the acidic silanol groups on the silica gel surface. This leads to non-ideal elution behavior.

  • Solution Pathway:

    • Mobile Phase Modification: Add a basic modifier to your eluent. Start with 1% triethylamine (Et3N) in your ethyl acetate/hexane or DCM/methanol system.[1] This deactivates the acidic silica sites. If Et3N is not effective or compatible, a solution of 10% ammonia in methanol can be used as the polar component of your mobile phase (e.g., a gradient of DCM to 5% of a 10% NH3/MeOH solution).[12]

    • Stationary Phase Change: If modifiers are insufficient, switch to a less acidic stationary phase.

      • Alumina (basic or neutral): Alumina is a good alternative for purifying basic compounds.

      • Amine-functionalized silica: This specialized phase is designed to minimize interactions with basic compounds and can provide excellent separation.[13]

    • Consider an Alternative Technique: If co-eluting impurities persist, switch to a method with a different separation mechanism, such as reversed-phase chromatography or recrystallization.

Problem 2: Compound "Oils Out" or Fails to Crystallize During Recrystallization
  • Probable Cause: This occurs when a supersaturated solution is created, but the nucleation and growth of crystals are not favored. Common reasons include: the solution is cooling too rapidly, the compound is too soluble even in the cold solvent, or the presence of impurities is inhibiting crystal lattice formation.[5]

  • Solution Pathway:

    • Reduce Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Rapid cooling promotes oiling.

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites.

      • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.[5]

    • Optimize Solvent System: Oiling out is common when a single solvent is used and the compound is highly soluble. Switch to a mixed-solvent system.[5] Dissolve the compound in a minimum of a hot, "good" solvent (like ethanol) and titrate in a hot "anti-solvent" (like water or hexane) until the solution just begins to turn cloudy. Add a drop of the "good" solvent to clarify, then allow it to cool slowly.

    • Re-purify: If significant impurities are present, they can act as "eutectic-melters," preventing crystallization. Perform a preliminary purification step (e.g., a quick filtration through a silica plug or an acid-base extraction) to remove gross impurities and then attempt recrystallization again.

Problem 3: Very Low or No Recovery of Product from a Silica Gel Column
  • Probable Cause: Your compound is highly polar and is irreversibly adsorbed onto the silica gel stationary phase. This is common for derivatives with additional polar functional groups (e.g., -OH, -COOH).

  • Solution Pathway:

    • Increase Eluent Polarity Drastically: If your compound is still on the column, try flushing with a very strong solvent system, such as 10-20% methanol in dichloromethane, potentially with a basic modifier.[12]

    • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a normal-phase technique suitable for very polar compounds that are poorly retained in reversed-phase.[13][14] It uses a polar stationary phase (like silica or an amine-phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[14] This can provide the retention and separation that other methods lack.

    • Switch to Reversed-Phase Chromatography: This is often the best solution. The non-polar C18 stationary phase will not irreversibly bind your polar compound. Elution is achieved with a polar mobile phase (water/acetonitrile), which is ideal for dissolving highly polar molecules.[3]

Experimental Protocols & Workflows

Purification Strategy Decision Tree

This workflow helps in selecting the most appropriate initial purification technique.

G start Crude Product Analysis (TLC, LCMS, NMR) check_impurities Are major impurities non-basic and have different polarity? start->check_impurities acid_base Perform Acid-Base Extraction check_impurities->acid_base  Yes check_solid Is the crude product a solid? check_impurities->check_solid  No / Unsure check_purity1 Purity > 98%? acid_base->check_purity1 recrystallize Attempt Recrystallization check_solid->recrystallize  Yes chromatography Proceed to Chromatography check_solid->chromatography  No check_purity2 Purity > 98%? recrystallize->check_purity2 check_purity1->chromatography  No end Pure Product check_purity1->end  Yes check_purity2->chromatography  No check_purity2->end  Yes

Caption: Decision tree for selecting an initial purification strategy.

Protocol 1: Optimized Flash Chromatography on Silica Gel

This protocol is designed to mitigate the issues caused by the basicity of the amine.

  • Mobile Phase Selection: Using TLC, identify a solvent system (e.g., Ethyl Acetate/Hexanes or Methanol/Dichloromethane) that gives your product an Rf of 0.2-0.3.[15] To this system, add 1% triethylamine (v/v).

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your system (e.g., Hexane). Pour it into the column and use positive pressure to pack a firm, level bed.

  • Sample Loading:

    • Best Practice (Dry Loading): Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM or Methanol). Add a small amount of silica gel (or Celite®) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method provides the best resolution.

    • Wet Loading: If dry loading is not feasible, dissolve the crude product in the absolute minimum volume of the strongest eluent you plan to use and inject it carefully onto the column bed.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity (gradient elution) to move your compound down the column.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Acid-Base Extraction

This protocol is ideal for removing neutral or acidic impurities.[9]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M aqueous HCl. Stopper the funnel, shake vigorously for 30-60 seconds (venting frequently), and then allow the layers to separate.

  • Separation: The protonated amine salt of your product is now in the aqueous layer. Drain the aqueous layer into a clean flask. The organic layer, containing non-basic impurities, can be discarded or processed separately. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete transfer of your product.

  • Basification: Combine all aqueous extracts in a flask and cool in an ice bath. Slowly add a base (e.g., 6M NaOH or saturated NaHCO3 solution) with stirring until the pH is >10. Your neutral amine product should precipitate or form an oily layer.

  • Back-Extraction: Transfer the basified aqueous mixture back to a separatory funnel. Add a fresh portion of organic solvent (e.g., DCM or EtOAc) and shake to extract your purified, neutral product back into the organic phase.[10]

  • Drying and Isolation: Drain the organic layer, dry it over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

Data Tables

Table 1: Common Solvent Systems for Normal-Phase Chromatography of Pyrazolopyridines

Solvent System (v/v)PolarityBasic ModifierTypical Use Case
5-50% Ethyl Acetate in HexanesLow to Medium1% TriethylamineFor less polar derivatives; good for resolving non-polar impurities.[12]
1-10% Methanol in DichloromethaneMedium to High1% TriethylamineA standard system for many polar heterocyclic compounds.[3][12]
1-10% (10% NH3 in MeOH) in DCMHighAmmoniaFor very polar or strongly basic compounds that show tailing even with Et3N.

Table 2: Recommended Solvent Systems for Recrystallization

Solvent Type"Good" Solvent (for dissolving)"Anti-Solvent" (for precipitating)Comments
Mixed ProticEthanol or MethanolWaterExcellent for polar derivatives; water is a strong anti-solvent.[5]
Mixed Protic/AproticEthanol or IsopropanolHexanes or HeptaneGood for moderately polar compounds.
Mixed AproticDichloromethane or AcetoneHexanes or Diethyl EtherUseful when protic solvents lead to high solubility even when cold.[7]
Single SolventIsopropanol, Ethanol, AcetoneN/ACan work for well-behaved solids with a sharp solubility curve.[5][6]

References

Technical Support Center: Overcoming Solubility Challenges of 1H-Pyrazolo[3,4-c]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of 1H-Pyrazolo[3,4-c]pyridin-5-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising heterocyclic amine. Poor aqueous solubility is a common hurdle in the development of many active pharmaceutical ingredients (APIs), and this document provides a structured, in-depth approach to systematically overcoming this issue.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a heterocyclic compound containing both a pyrazole and a pyridine ring.[1][2][3] This structure, while conferring desirable biological activity, also contributes to its limited aqueous solubility. The fused aromatic ring system leads to a relatively planar and rigid structure, which can favor strong crystal lattice interactions, making it difficult for solvent molecules to effectively solvate the compound.

PropertyValue/InformationSource
Molecular Formula C6H6N4[4]
Molecular Weight 134.14 g/mol [4][5]
Structure Fused pyrazole and pyridine rings with an amine group.[4]
Predicted pKa The pyridine nitrogen is basic (pKa of pyridinium is ~5.23), and the amine group is also basic. The pyrazole ring can exhibit both acidic and basic properties.[1]

The presence of ionizable nitrogen atoms in the pyridine and amine groups suggests that the solubility of this compound will be highly dependent on pH.[1][6]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the common issues encountered during experimental work.

Q1: My this compound is not dissolving in my aqueous buffer. What is the first thing I should try?

A1: pH Adjustment is the most critical first step.

The solubility of ionizable compounds is significantly influenced by pH.[6][7] For a basic compound like this compound, decreasing the pH of the aqueous medium will lead to protonation of the basic nitrogen atoms, forming a more soluble salt form in situ.

Workflow for pH-Based Solubility Optimization

Caption: Workflow for pH adjustment to improve solubility.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers at different pH values (e.g., pH 7.4, 6.0, 5.0, 4.0, 3.0, 2.0).

  • Add a known excess amount of this compound to a fixed volume of each buffer.

  • Stir the suspensions at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH to identify the optimal pH range.

Q2: Adjusting the pH helped, but I still can't reach my target concentration. What's the next step?

A2: Introduce a co-solvent.

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous environment.[8][9][10]

Commonly Used Co-solvents in Pharmaceutical Formulations:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (PEGs), especially PEG 400

  • Glycerin[9]

  • Dimethyl sulfoxide (DMSO) - primarily for in vitro stock solutions

Experimental Protocol: Co-solvent Screening

  • Prepare stock solutions of your compound in various co-solvents (e.g., 10 mg/mL in DMSO, Ethanol, PEG 400).

  • Start with your optimized aqueous buffer from the pH adjustment step.

  • Add the co-solvent stock solution to the buffer, ensuring the final co-solvent concentration is kept low (typically <5% v/v, and for cell-based assays, often <1% v/v for DMSO to avoid toxicity).[9]

  • Observe for any precipitation.

  • If solubility is still an issue, you can create a ternary system by preparing mixtures of the co-solvent and water at different ratios (e.g., 10:90, 20:80, 30:70 co-solvent:buffer) and then attempt to dissolve the compound.

Co-solvent SystemTypical Starting ConcentrationProsCons
DMSO/Aqueous Buffer ≤ 1% DMSOHigh solubilizing power for stock solutions.Can be toxic to cells at higher concentrations.
Ethanol/Aqueous Buffer 1-10% EthanolBiologically compatible at low concentrations.Can cause protein precipitation at higher concentrations.
PEG 400/Aqueous Buffer 5-20% PEG 400Low toxicity, good solubilizer.Can increase viscosity.
Propylene Glycol/Aqueous Buffer 5-20% PGGood safety profile.May cause irritation at high concentrations.
Q3: My compound needs to be in a solid dosage form, or I need to avoid organic solvents. What are my options?

A3: Explore advanced formulation strategies like salt formation, cyclodextrin complexation, or solid dispersions.

These techniques modify the solid-state properties of the drug to enhance its dissolution and solubility.[11][12][13]

1. Salt Formation

For a basic compound like this compound, forming a stable, crystalline salt with a pharmaceutically acceptable acid is a highly effective method to improve solubility and dissolution rates.[14][15][16][17][18]

Workflow for Salt Screening

Caption: A simplified workflow for salt formation.

2. Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules, like your pyrazolopyridine, forming an inclusion complex that has significantly improved aqueous solubility.[][20][21][22][23]

  • Common Cyclodextrins: α-cyclodextrin, β-cyclodextrin (β-CD), γ-cyclodextrin, and derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD).

Experimental Protocol: Cyclodextrin Complexation (Kneading Method)

  • Create a paste by adding a small amount of water to a specific molar ratio of cyclodextrin (e.g., HP-β-CD) in a mortar.

  • Add the this compound to the paste.

  • Knead the mixture for a specified time (e.g., 45-60 minutes).

  • Dry the resulting solid mass completely.

  • The resulting powder is the inclusion complex, which can be tested for improved solubility.

3. Solid Dispersion

This technique involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[24][25][26][27] Upon contact with water, the carrier dissolves quickly, releasing the drug as very fine, amorphous particles, which enhances the dissolution rate.[11][24][25]

  • Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), Hydroxypropyl methylcellulose (HPMC).[24][26]

Experimental Protocol: Solid Dispersion (Solvent Evaporation Method)

  • Dissolve both the this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol or ethanol).[24][26]

  • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to form a solid film.

  • Further dry the solid mass to remove any residual solvent.

  • Pulverize the resulting solid dispersion to obtain a fine powder.

Q4: How do I choose the best solubility enhancement strategy?

A4: The choice depends on your application and the desired formulation.

The following decision tree can guide your selection process.

Strategy_Selection cluster_invitro In Vitro / Preclinical cluster_formulation Pharmaceutical Formulation Start What is the intended application? Screening High-Throughput Screening Start->Screening CellAssay Cell-based Assays Start->CellAssay AnimalStudy Animal Studies (e.g., IV, Oral) Start->AnimalStudy OralSolid Oral Solid Dosage (Tablets, Capsules) Start->OralSolid OralLiquid Oral Liquid Formulation Start->OralLiquid Parenteral Parenteral (Injectable) Start->Parenteral Sol_DMSO Use Co-solvent (DMSO stock) Screening->Sol_DMSO CellAssay->Sol_DMSO Sol_pH_Co pH Adjustment + Co-solvents AnimalStudy->Sol_pH_Co Sol_Salt_SD_CD Salt Formation, Solid Dispersion, or Cyclodextrin Complex OralSolid->Sol_Salt_SD_CD Sol_pH_Co_CD pH Adjustment, Co-solvents, or Cyclodextrin Complex OralLiquid->Sol_pH_Co_CD Sol_CD_Co Cyclodextrin Complex + Co-solvents Parenteral->Sol_CD_Co

Caption: Decision tree for selecting a solubilization strategy.

References

Technical Support Center: Optimization of Pyrazolo[3,4-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-c]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The pyrazolo[3,4-c]pyridine core is a significant pharmacophore due to its structural similarity to purines, leading to a wide range of biological activities, including as kinase inhibitors and anticancer agents.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and overcome common synthetic challenges.

I. Frequently Asked Questions (FAQs)

FAQ 1: What are the most common starting materials and general reaction schemes for synthesizing the pyrazolo[3,4-c]pyridine core?

The synthesis of pyrazolo[3,4-c]pyridines can be approached through several key strategies. A prevalent method involves the condensation of a substituted 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. This approach builds the pyridine ring onto a pre-existing pyrazole.[3]

Another powerful strategy is the multicomponent reaction (MCR) approach. For instance, a three-component reaction of an aldehyde, 1H-indazol-6-amine, and a 1,3-dicarbonyl compound can yield pyrazoloquinoline and pyrazoloacridine derivatives with high regioselectivity under catalyst-free conditions.[4]

A classical approach, adapted from the Huisgen indazole synthesis, can also be employed.[5] This often involves the cyclization of appropriately substituted pyridine precursors.

Diagram: General Synthetic Approaches

cluster_0 Pyridine Ring Annulation cluster_1 Multicomponent Reactions cluster_2 Cyclization of Pyridine Precursors 5-Aminopyrazole 5-Aminopyrazole Pyrazolo[3,4-c]pyridine_A Pyrazolo[3,4-c]pyridine 5-Aminopyrazole->Pyrazolo[3,4-c]pyridine_A Condensation 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Pyrazolo[3,4-c]pyridine_A Aldehyde Aldehyde Pyrazolo[3,4-c]pyridine_B Pyrazolo[3,4-c]pyridine Derivative Aldehyde->Pyrazolo[3,4-c]pyridine_B 1H-Indazol-6-amine 1H-Indazol-6-amine 1H-Indazol-6-amine->Pyrazolo[3,4-c]pyridine_B 1,3-Dicarbonyl_B 1,3-Dicarbonyl 1,3-Dicarbonyl_B->Pyrazolo[3,4-c]pyridine_B Substituted Pyridine Substituted Pyridine Pyrazolo[3,4-c]pyridine_C Pyrazolo[3,4-c]pyridine Substituted Pyridine->Pyrazolo[3,4-c]pyridine_C Cyclization

Caption: Common synthetic routes to the pyrazolo[3,4-c]pyridine scaffold.

FAQ 2: How can I control regioselectivity during the synthesis?

Controlling regioselectivity is a critical aspect of pyrazolo[3,4-c]pyridine synthesis, especially when using unsymmetrical starting materials. The relative electrophilicity of the carbonyl groups in a 1,3-dicarbonyl compound can dictate the outcome of the reaction.[3] When the electrophilicity of the two carbonyls is significantly different, a high degree of regioselectivity can be achieved.[3]

Furthermore, the choice of electrophile and solvent combination can influence the regiochemical outcome. For instance, in the cyclization of 3-acylpyridine N-oxide tosylhydrazones, varying the electrophilic additive and solvent can provide moderate control over the formation of pyrazolo[3,4-b]pyridines versus pyrazolo[4,3-c]pyridines.[6]

FAQ 3: What are the typical purification methods for pyrazolo[3,4-c]pyridine derivatives?

Purification of pyrazolo[3,4-c]pyridine derivatives commonly involves standard chromatographic techniques. Silica gel flash column chromatography is frequently employed, with solvent systems tailored to the polarity of the specific product.[5] For example, a gradient of ethyl acetate in petroleum ether is a common choice.[5] In some cases, reverse-phase column chromatography using acetonitrile and water mixtures can be effective, particularly for more polar compounds.[5] Recrystallization from a suitable solvent is also a valuable technique for obtaining highly pure crystalline products.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of pyrazolo[3,4-c]pyridines and provides actionable solutions.

Problem 1: Low or No Product Yield

A low or non-existent yield of the desired pyrazolo[3,4-c]pyridine can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.

Troubleshooting Workflow: Low Yield

start Low or No Product Yield check_sm Verify Starting Material Purity and Integrity start->check_sm check_sm->start Impure optimize_temp Optimize Reaction Temperature check_sm->optimize_temp Purity Confirmed optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent No Improvement success Improved Yield optimize_temp->success Improved optimize_catalyst Evaluate Catalyst/Reagent Choice and Loading optimize_solvent->optimize_catalyst No Improvement optimize_solvent->success Improved consider_atmosphere Consider Inert Atmosphere optimize_catalyst->consider_atmosphere No Improvement optimize_catalyst->success Improved consider_atmosphere->success Improved

Caption: Decision tree for troubleshooting low product yield.

Detailed Actionable Steps:
  • Starting Material Integrity:

    • Action: Confirm the purity of your starting materials using techniques like NMR or LC-MS. Aminopyrazoles can be susceptible to oxidation.

    • Causality: Impurities in the starting materials can lead to the formation of side products, consuming reagents and lowering the yield of the desired product.

  • Reaction Temperature:

    • Action: Systematically vary the reaction temperature. Some reactions may require heating to overcome activation energy barriers, while others may benefit from lower temperatures to minimize side reactions. Microwave irradiation can sometimes be used to accelerate the reaction and improve yields.[3]

    • Causality: Temperature directly influences reaction kinetics. An optimal temperature ensures a sufficient reaction rate without promoting decomposition or side reactions.

  • Solvent Effects:

    • Action: Screen a range of solvents with varying polarities and boiling points. For instance, while some reactions proceed well in ethanol or acetic acid, others might require higher boiling point solvents like DMF or dioxane.[7][8] The introduction of a co-solvent like dichloroethane (DCE) has been shown to enhance scalability in some cases.[5]

    • Causality: The solvent can affect the solubility of reactants, the stability of intermediates, and the overall reaction mechanism.

  • Catalyst and Reagent Choice:

    • Action: If your reaction is catalyzed, evaluate different catalysts and their loadings. For example, in Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions for functionalization, the choice of palladium catalyst and ligand is crucial.[9][10] For acid- or base-catalyzed condensations, screen different acids (e.g., acetic acid, p-toluenesulfonic acid) or bases (e.g., sodium acetate, sodium hydroxide).[7]

    • Causality: The catalyst's role is to lower the activation energy of the desired reaction pathway. An inappropriate or inefficient catalyst will result in a slow or incomplete reaction.

Problem 2: Formation of Multiple Products and Purification Difficulties

The formation of a complex mixture of products, including regioisomers and side products, can make purification challenging.

Strategies for Improving Selectivity and Simplifying Purification:
  • Control of Regioselectivity:

    • Action: As discussed in FAQ 2, carefully select your starting materials to favor the formation of one regioisomer. If using an unsymmetrical 1,3-dicarbonyl, consider one with significantly different electronic properties at the two carbonyl carbons.

    • Causality: The inherent electronic and steric properties of the reactants are the primary drivers of regioselectivity.

  • Protecting Group Strategy:

    • Action: Employ protecting groups to block reactive sites and prevent unwanted side reactions. For example, the nitrogen atoms of the pyrazole ring can be protected to control N-alkylation or other functionalization reactions.[5][9]

    • Causality: Protecting groups temporarily mask a functional group's reactivity, directing the reaction to the desired site.

  • Stepwise vs. One-Pot Synthesis:

    • Action: If a one-pot reaction is yielding a complex mixture, consider a stepwise approach where intermediates are isolated and purified before proceeding to the next step.

    • Causality: A stepwise synthesis allows for greater control over each transformation, minimizing the potential for competing reactions.

Problem 3: Poor Solubility of Starting Materials or Products

Poor solubility can hinder reaction progress and complicate product isolation.

Addressing Solubility Issues:
ParameterRecommended ActionRationale
Solvent Screen a wider range of solvents, including aprotic polar solvents like DMF, DMSO, or NMP. Consider using a co-solvent system.To find a solvent or solvent mixture that can effectively dissolve all reactants at the desired reaction temperature.
Temperature Gradually increase the reaction temperature while monitoring for decomposition.Solubility often increases with temperature.
Reagent Modification If possible, modify the starting materials to include solubilizing groups.This is a more involved approach but can be very effective for particularly insoluble compounds.

III. Experimental Protocols

General Procedure for a Three-Component Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of the 5-aminopyrazole (1.0 mmol) and the 1,3-dicarbonyl compound (1.0 mmol) in ethanol (10 mL), add the aldehyde (1.0 mmol).

  • The reaction mixture is then refluxed for a specified time (typically 4-12 hours), with monitoring by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If a precipitate forms, it is collected by filtration, washed with cold ethanol, and dried.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

IV. References

  • Bedwell, E. V., Emery, F. S., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(52), 36257–36262. --INVALID-LINK--

  • Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical, Biological and Physical Sciences. --INVALID-LINK--

  • Bedwell, E. V., Emery, F. S., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. --INVALID-LINK--

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. --INVALID-LINK--

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. National Institutes of Health. --INVALID-LINK--

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health. --INVALID-LINK--

  • Combinatorial synthesis of pyrazoloquinoline and pyrazoloacridine derivatives with high regioselectivity. PubMed. --INVALID-LINK--

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. National Institutes of Health. --INVALID-LINK--

  • Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. --INVALID-LINK--

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Institutes of Health. --INVALID-LINK--

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. --INVALID-LINK--

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. --INVALID-LINK--

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. --INVALID-LINK--

  • Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. ResearchGate. --INVALID-LINK--

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. --INVALID-LINK--

References

Preventing regioisomer formation in pyrazolopyridine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Overcoming Regioisomer Formation

Welcome to the technical support center for pyrazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these important heterocyclic compounds. As a Senior Application Scientist, I've compiled this resource to provide not only procedural guidance but also a deeper understanding of the chemical principles that govern regioselectivity. Our goal is to empower you to troubleshoot and optimize your reactions effectively, ensuring the selective formation of your desired pyrazolopyridine isomer.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of regioisomers in my pyrazolopyridine synthesis. What's causing this?

The formation of regioisomers is a common challenge in the synthesis of pyrazolopyridines, particularly when constructing the pyrazole ring from an unsymmetrical precursor. The primary cause is the reaction of a substituted hydrazine with a non-symmetrical 1,3-dicarbonyl compound (or its equivalent), which is a frequent strategy for building the pyrazole portion of the pyrazolopyridine scaffold.

The reaction can proceed through two different pathways because the substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons of the dicarbonyl compound. This leads to two different hydrazone intermediates, which then cyclize to form the respective pyrazole regioisomers.[1] Achieving good regioselectivity is typically only possible when there are significant steric or electronic differences between the carbonyl groups or the nitrogen atoms of the hydrazine.[1]

Q2: How do steric and electronic effects of my starting materials influence which regioisomer is formed?

Steric and electronic factors of both the 1,3-dicarbonyl compound and the substituted hydrazine are the primary determinants of the regiochemical outcome.[2]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically block the approach of the nucleophile to one of the carbonyl groups, thus directing the initial attack to the less sterically hindered carbonyl.[2][3]

  • Electronic Effects: The electronic nature of the substituents plays a significant role. Electron-withdrawing groups (e.g., -CF₃) on the dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[3] Conversely, the nucleophilicity of the two nitrogen atoms in a substituted hydrazine is influenced by the substituent on the hydrazine itself.[2]

For instance, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack predominantly occurs at the carbonyl group adjacent to the trifluoromethyl group, leading to the 3-CF₃ pyrazole as the major product.[4]

Q3: Can I control the regioselectivity by changing the reaction conditions?

Absolutely. Reaction conditions are a powerful tool for controlling regioselectivity, often with dramatic effects.[3]

  • Solvent Choice: The solvent can significantly influence which regioisomer is favored.[5] Protic solvents can favor one regioisomer, while aprotic solvents may favor the other.[5][6] Notably, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation.[7][8] This is because they are non-nucleophilic and do not compete with the hydrazine in attacking the more reactive carbonyl group.[7]

  • pH (Catalyst): The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.[2][3] Acidic conditions can protonate the more basic nitrogen, potentially reversing the selectivity compared to neutral or basic conditions.[3]

  • Temperature: Temperature can also play a role, with some reactions showing improved selectivity at lower or higher temperatures. It is often a parameter worth screening for optimization.[9]

Troubleshooting Guides

Issue 1: My reaction is producing a nearly 1:1 mixture of pyrazolopyridine regioisomers.

This is a common outcome when the substituents on your unsymmetrical 1,3-dicarbonyl precursor have similar steric and electronic properties.[4] This results in little to no inherent preference for the site of the initial hydrazine attack.

Troubleshooting Workflow for Improving Regioselectivity

G start Start: Regioisomer Mixture Observed solvent Modify Solvent System (e.g., switch from EtOH to TFE or HFIP) start->solvent temp Optimize Reaction Temperature (e.g., run at lower or higher temperature) solvent->temp If selectivity is still low end End: Desired Regioselectivity Achieved solvent->end If successful catalyst Screen Catalysts (e.g., acidic vs. basic) temp->catalyst If selectivity is still low temp->end If successful reagent Modify Starting Material (e.g., use a dicarbonyl surrogate) catalyst->reagent If all else fails catalyst->end If successful reagent->end

Caption: A decision-making workflow for optimizing regioselectivity.

Issue 2: The major product of my reaction is the undesired pyrazolopyridine regioisomer.

This occurs when the intrinsic electronic and steric factors of your substrates preferentially lead to the formation of the undesired isomer under your current reaction conditions.[4]

Solutions:

  • Utilize a Dicarbonyl Surrogate (Recommended): This is often the most effective solution. Instead of a symmetrical 1,3-dicarbonyl, use a precursor that enforces the desired regiochemistry. For example, reacting a β-enaminone with a hydrazine derivative can pre-determine the arrangement of substituents, leading to a single product.[4]

  • Employ Protecting Groups: This is a more complex but powerful strategy. It involves protecting one of the nitrogen atoms of the parent pyrazole ring, functionalizing a specific carbon, and then using a "protecting group switch" to enable functionalization at another position, thereby achieving complete regiocontrol.[4]

  • Switch to a Different Synthetic Route: Consider abandoning the condensation approach and exploring a [3+2] cycloaddition reaction. This method builds the ring with a different connectivity pattern and often provides excellent, complementary regioselectivity.[4]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles

The following data illustrates the powerful effect of solvent choice on the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine. The desired isomer in this case is the 5-furyl-3-CF₃ pyrazole.

EntrySolventTemperature (°C)Time (h)Ratio (Desired:Undesired)Yield (%)
1EtOHRT115:8595
2TFERT185:1598
3HFIPRT197:399

Data adapted from Fustero et al., J. Org. Chem. 2008, 73 (9), pp 3523–3529.[7][8]

As the data clearly shows, switching from a standard solvent like ethanol to a fluorinated alcohol such as TFE or HFIP can dramatically shift the equilibrium towards the desired regioisomer.[7][8]

Experimental Protocols

Protocol 1: Regioselective Synthesis Using a Fluorinated Alcohol (HFIP)

This protocol provides a general procedure for the Knorr condensation that favors one regioisomer through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[4]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can then be purified by column chromatography or recrystallization.

General Pyrazole Synthesis and Purification Workflow

G setup Reaction Setup (Dissolve diketone in solvent) addition Reagent Addition (Add hydrazine) setup->addition reaction Reaction Monitoring (TLC) addition->reaction workup Work-up (Solvent removal) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Analysis (NMR, MS) purification->analysis

Caption: A general workflow for pyrazole synthesis and purification.

References

Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions on Pyrazolo[3,4-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions on pyrazolo[3,4-c]pyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the power of palladium catalysis to functionalize this important heterocyclic core. The pyrazolo[3,4-c]pyridine motif, a structural analogue of purine, is a privileged scaffold in drug discovery, and its efficient elaboration is critical for hit-to-lead optimization.[1]

However, the inherent electronic properties of this nitrogen-rich heterocycle can present unique challenges. The pyridine nitrogen, in particular, can act as a Lewis base and coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[2][3] This guide provides a structured, in-depth approach to troubleshooting common issues, grounded in mechanistic principles and field-proven solutions.

General Troubleshooting Guide: First Principles

This section addresses overarching issues that can manifest across various types of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira) involving pyrazolo[3,4-c]pyridine substrates.

Q1: My reaction shows low or no conversion to the desired product. What are the most common culprits?

Low or no conversion is the most frequent issue and typically points to a problem with one of the core components of the catalytic cycle. A systematic approach is essential for diagnosis.

  • Catalyst Inactivity: The active catalyst in these cycles is a Pd(0) species.[2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the initial reduction to Pd(0) may be failing. More critically, the active catalyst is susceptible to oxidation by atmospheric oxygen.[2][4]

    • Causality: The pyridine nitrogen in your pyrazolo[3,4-c]pyridine substrate can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[2][5] This is a common issue with nitrogen-containing heterocycles.[3]

    • Solution:

      • Ensure an Inert Atmosphere: Thoroughly degas all solvents (e.g., via freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes) and maintain a positive pressure of inert gas throughout the reaction setup and duration.[2] Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.[6]

      • Use a Precatalyst: Modern palladium precatalysts (e.g., G2-G4 Buchwald precatalysts) are designed to generate the active L-Pd(0) species reliably upon activation with a base, bypassing problematic reduction steps.[7]

      • Ligand Choice: Switch to a bulky, electron-rich phosphine ligand (e.g., Buchwald-type biaryl phosphines like XPhos, SPhos, or RuPhos).[2][8] These ligands promote the crucial reductive elimination step and can sterically disfavor the binding of the pyridine nitrogen to the palladium center.[9]

  • Inappropriate Reagent Quality or Stoichiometry:

    • Causality: Water is a notorious poison for many cross-coupling reactions. For Suzuki couplings, it promotes protodeboronation, where the boronic acid is converted to the corresponding arene, effectively removing it from the catalytic cycle.[2] For all reaction types, water can hydrolyze reagents and affect the solubility and efficacy of inorganic bases.

    • Solution:

      • Use Anhydrous Reagents: Ensure all solvents are anhydrous and that bases (especially hygroscopic ones like K₃PO₄ or Cs₂CO₃) are freshly purchased or have been dried in an oven.[2] Use fresh, high-purity coupling partners.

      • Optimize Stoichiometry: For Suzuki reactions, a slight excess (1.2-1.5 equivalents) of the boronic acid is common to compensate for potential homocoupling and protodeboronation.

Q2: I am observing significant homocoupling of my boronic acid (in Suzuki reactions) or alkyne (in Sonogashira reactions). How can this be minimized?

Homocoupling (e.g., Ar-B(OH)₂ → Ar-Ar) is a common side reaction, particularly in Suzuki and Sonogashira couplings.

  • Causality: In Suzuki reactions, homocoupling is often promoted by the presence of oxygen, which can facilitate the oxidation of Pd(0) to Pd(II), a species that can trigger the homocoupling pathway.[4] In Sonogashira reactions, the copper co-catalyst is typically responsible for the oxidative dimerization of the terminal alkyne (Glaser coupling).[10]

  • Solution:

    • Strict Oxygen Exclusion: As mentioned above, rigorous degassing and maintaining an inert atmosphere are the most effective ways to prevent boronic acid homocoupling.[4]

    • Copper-Free Sonogashira: If Glaser coupling is a major issue, consider a copper-free Sonogashira protocol. These reactions often require a different ligand system and may proceed at a slightly slower rate but eliminate the primary pathway for alkyne homocoupling.[10]

    • Ligand and Base Selection: The choice of ligand and base can influence the relative rates of the desired cross-coupling versus the undesired homocoupling. Screening different combinations can be beneficial.

Q3: My starting material is being consumed, but I am isolating the dehalogenated pyrazolo[3,4-c]pyridine instead of the desired product. What is happening?

This side reaction, known as hydrodehalogenation, is a form of catalyst deactivation pathway.

  • Causality: This often occurs when the reductive elimination step of the catalytic cycle is slow or inhibited. The organopalladium(II) intermediate, instead of coupling with the second partner, can undergo side reactions. One such pathway is reaction with trace water or other proton sources, leading to the cleavage of the C-Pd bond and replacement of the halogen with hydrogen.

  • Solution:

    • Use Bulky, Electron-Rich Ligands: Ligands like XPhos, SPhos, and other Buchwald-type ligands are specifically designed to accelerate the reductive elimination step, which is often rate-limiting.[7][8] This makes the desired product formation kinetically favored over side reactions.

    • Strictly Anhydrous Conditions: Minimize any potential proton sources by using thoroughly dried solvents, reagents, and glassware.

    • Re-evaluate the Base: In some cases, the choice of base or the presence of its conjugate acid can influence the rate of hydrodehalogenation.

Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting a failed or low-yielding palladium-catalyzed reaction.

G cluster_no_product No Product Detected cluster_low_yield Low Yield / Side Products start Reaction Failed (Low/No Conversion) check_conversion Any Product Formed? start->check_conversion check_catalyst Is the Catalyst System Active? check_conversion->check_catalyst No identify_byproduct Identify Major Byproduct(s) check_conversion->identify_byproduct Yes check_catalyst_yes Verify Reagents & Conditions check_catalyst->check_catalyst_yes Yes check_catalyst_no Address Catalyst Inactivity check_catalyst->check_catalyst_no No reagent_solution 1. Use Anhydrous Solvents/Bases 2. Verify Reagent Purity 3. Confirm Stoichiometry check_catalyst_yes->reagent_solution catalyst_solution 1. Use Precatalyst 2. Rigorously Degas Solvents 3. Check Ligand Integrity check_catalyst_no->catalyst_solution homocoupling Homocoupling identify_byproduct->homocoupling Ar-Ar dehalogenation Dehalogenation identify_byproduct->dehalogenation Ar-H decomposition Decomposition identify_byproduct->decomposition Complex Mixture homocoupling_solution 1. Strict O₂ Exclusion 2. Consider Cu-free Sonogashira 3. Optimize Ligand/Base homocoupling->homocoupling_solution dehalogenation_solution 1. Use Bulky, e⁻-rich Ligand 2. Ensure Anhydrous Conditions 3. Re-evaluate Base dehalogenation->dehalogenation_solution decomposition_solution 1. Lower Reaction Temperature 2. Screen Milder Bases 3. Check for Air Sensitivity decomposition->decomposition_solution G pd0 LₙPd(0) (Active Catalyst) oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) trans_complex L₂Pd(II)(Ar)(R) oa_complex->trans_complex Transmetalation (+ R-M) trans_complex->pd0 Reductive Elimination (- Ar-R) center cycle_title Generic Pd(0)/Pd(II) Catalytic Cycle note1 Ar = Pyrazolo[3,4-c]pyridine note2 X = Cl, Br, I, OTf note3 R-M = Boronic Acid, Amine, Alkyne, etc.

References

Stability issues with 1H-Pyrazolo[3,4-C]pyridin-5-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-Pyrazolo[3,4-C]pyridin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for stability issues encountered when working with this compound in solution. While specific stability data for this compound is limited in publicly available literature, this guide synthesizes information from studies on structurally related pyrazolopyridine and pyrrolopyridine derivatives to offer predictive insights and robust experimental protocols.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over a short period. What are the likely causes?

A1: Based on studies of similar heterocyclic compounds, the degradation of this compound in solution is most likely influenced by pH, light exposure, and the presence of oxidizing agents.[1] The pyrazolo[3,4-c]pyridine core is noted for its thermodynamic stability, but the amine substituent can be susceptible to degradation under certain conditions.[3]

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A2: While direct data is unavailable, analogous compounds in the pyrrolo[3,4-c]pyridine class have shown marked instability in alkaline and acidic conditions, with the greatest stability observed in neutral media.[1] Therefore, it is recommended to maintain your solutions at a pH as close to neutral (pH 7) as possible.

Q3: Is this compound sensitive to light?

A3: Yes, there is a strong indication that this compound may be photolabile. Forced degradation studies on related pyrrolo[3,4-c]pyridine-1,3-dione derivatives have demonstrated significant degradation upon exposure to light.[1] It is crucial to protect solutions of this compound from light by using amber vials or covering containers with aluminum foil.

Q4: What are the best practices for long-term storage of this compound solutions?

A4: For long-term storage, it is advisable to store solutions at low temperatures (-20°C or -80°C) in a neutral, well-buffered solvent, and protected from light. Aliquoting the solution into smaller, single-use volumes will prevent repeated freeze-thaw cycles, which can also contribute to degradation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms:

  • Appearance of new peaks in the chromatogram over time.

  • Decrease in the peak area of the parent compound.

Possible Causes & Solutions:

CauseExplanationRecommended Action
pH-Mediated Hydrolysis The amine or pyrazole ring may be susceptible to hydrolysis under acidic or basic conditions.[1][4]Prepare fresh solutions in a neutral buffer (e.g., phosphate-buffered saline, pH 7.2-7.4). Analyze the solution immediately after preparation.
Photodegradation Exposure to ambient or UV light can induce photochemical reactions.[1]Prepare and handle solutions under low-light conditions. Store solutions in amber vials or foil-wrapped containers.
Oxidation The amine group can be susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions.Use degassed solvents for solution preparation. Consider adding a small amount of an antioxidant like ascorbic acid if compatible with your experimental system.
Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • Variable EC50/IC50 values between experiments.

  • Loss of compound activity over the course of an experiment.

Possible Causes & Solutions:

CauseExplanationRecommended Action
Degradation in Assay Media The pH and composition of your cell culture or assay buffer may be promoting degradation.Perform a time-course stability study of the compound in your assay media. Analyze samples by HPLC at different time points to quantify the remaining parent compound.
Adsorption to Labware Highly conjugated heterocyclic compounds can sometimes adsorb to plastic surfaces.Use low-adsorption plasticware or glass vials for storage and dilution. Include a pre-incubation step to saturate binding sites if necessary.

Experimental Protocols

Protocol 1: Forced Degradation Study to Investigate Stability

This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound.[5][6][7][8]

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber) for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base samples before injection.

    • Analyze all samples by a suitable stability-indicating HPLC method.

Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.[9][10]

Starting HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase. A good starting point is 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Injection Volume: 10 µL

Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve good separation between the parent peak and any new peaks that appear in the forced degradation samples.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

Caption: A decision tree for troubleshooting stability problems.

Potential Degradation Pathways

DegradationPathways Parent This compound C₆H₆N₄ Hydrolysis Hydrolysis Products Ring Opening Parent->Hydrolysis Acid/Base Oxidation Oxidized Products e.g., N-oxide Parent->Oxidation Oxidizing Agent Photodegradation Photodegradation Products Complex Mixture Parent->Photodegradation Light Exposure

Caption: Potential degradation routes for this compound.

References

Technical Support Center: Scaling the Synthesis of 1H-Pyrazolo[3,4-c]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the synthesis of 1H-Pyrazolo[3,4-c]pyridin-5-amine. Our focus is on addressing the practical challenges encountered when scaling this synthesis from the bench to pilot or manufacturing scales. The content is structured in a problem-oriented, question-and-answer format to provide direct and actionable solutions.

Overview of the Recommended Scalable Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure safety, yield, and purity. We recommend a robust three-step sequence starting from the commercially available 4-chloro-3-nitropyridine. This pathway is selected for its reliable chemistry, avoidance of costly reagents, and amenability to scale-up.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction cluster_2 Step 3: Purification A 4-Chloro-3-nitropyridine B 5-Nitro-1H-pyrazolo[3,4-c]pyridine A->B  Hydrazine Hydrate,  Ethanol, Reflux   C This compound B->C  Fe Powder, NH4Cl,  IPA/H2O, Reflux   D High-Purity Product (>98%) C->D  Crystallization,  e.g., Acetonitrile/Water   G Start Low Yield in Reduction Step Q1 Was the reaction driven to completion? (Check by TLC/HPLC) Start->Q1 A1_Yes Yes Q1->A1_Yes Complete Reaction A1_No No Q1->A1_No Incomplete Reaction Q2 Was the work-up pH basic? (pH > 9) A1_Yes->Q2 Sol_A1 Troubleshoot Reaction: • Increase reaction time/temperature. • Check activity of Fe powder. • Ensure sufficient NH4Cl is present. A1_No->Sol_A1 A2_No No Q2->A2_No Acidic/Neutral Work-up A2_Yes Yes Q2->A2_Yes Basic Work-up Sol_A2 Product may be trapped as an iron salt. Re-work aqueous layer: • Add more base (e.g., Na2CO3). • Re-extract with organic solvent. A2_No->Sol_A2 Sol_A3 Product may have high water solubility. • Saturate aqueous layer with NaCl. • Use a more polar extraction solvent (e.g., n-butanol) or continuous extraction. A2_Yes->Sol_A3

Technical Support Center: Characterization of Pyrazolo[3,4-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of pyrazolo[3,4-c]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis and structural elucidation of this important heterocyclic scaffold. Drawing from established literature and field experience, this resource provides in-depth troubleshooting advice and validated protocols to ensure the integrity of your experimental results.

Introduction: The Challenge of Isomerism in Pyrazolo[3,4-c]pyridines

The pyrazolo[3,4-c]pyridine core is a significant pharmacophore due to its structural similarity to purines, making it a valuable scaffold in drug discovery for targeting a variety of biological entities.[1][2] However, its synthesis and characterization are fraught with challenges, primarily stemming from issues of regioselectivity and tautomerism. The potential for substitution at two different nitrogen atoms in the pyrazole ring (N1 and N2) often leads to the formation of isomeric mixtures that can be difficult to distinguish and separate. Mischaracterization of these isomers can have profound implications for structure-activity relationship (SAR) studies and the overall direction of a drug development program. This guide will address these critical issues head-on.

Frequently Asked Questions (FAQs)

Q1: My synthesis of a 1H-pyrazolo[3,4-c]pyridine yielded a mixture of products that are difficult to separate. What are the likely side products?

A1: The most common side product in the synthesis of N-unsubstituted or N-alkylated pyrazolo[3,4-c]pyridines is the corresponding N2-regioisomer.[1][3][4] During reactions such as N-alkylation or N-arylation, the reaction conditions (e.g., base, solvent, temperature) can significantly influence the site of substitution. It is crucial to assume that a mixture of N1 and N2 isomers may have formed and to perform rigorous characterization to identify all components.

Q2: I am seeing broad peaks in the 1H NMR spectrum for my pyrazolo[3,4-c]pyridine, especially for the N-H proton. Why is this happening?

A2: Broadening of the N-H proton signal is a classic indication of prototropic tautomerism, where the proton rapidly exchanges between the N1 and N2 positions of the pyrazole ring.[5] This exchange can also lead to the averaging of signals for the carbon and hydrogen atoms within the heterocyclic core, complicating spectral interpretation. Low-temperature NMR studies can sometimes "freeze out" the individual tautomers, resulting in sharper signals.[5]

Q3: How can I definitively distinguish between N1 and N2 substituted isomers using NMR?

A3: Unambiguous isomer determination requires a combination of 1D and 2D NMR techniques. The most powerful methods are Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy.

  • HMBC: Look for long-range correlations between the protons of the N-substituent and the carbon atoms of the pyrazolopyridine core. For an N1-substituted isomer, you would expect to see a correlation from the substituent's protons to C7a and C3. For an N2-substituted isomer, the correlation would be to C3.

  • NOE: This technique can reveal through-space proximity. For instance, in a 1-benzyl substituted pyrazolo[3,4-c]pyridine, an NOE may be observed between the benzylic protons and H-7 of the pyridine ring.

Q4: My compound is poorly soluble in common organic solvents and water. Is this typical for pyrazolo[3,4-c]pyridines?

A4: Yes, poor solubility can be a significant issue with this class of compounds, particularly for N-unsubstituted derivatives that can form strong intermolecular hydrogen bonds. This is a critical consideration in drug development, as it impacts bioavailability.[6] Strategies to improve solubility include the introduction of solubilizing groups or formulation with polymers.[6]

Troubleshooting Guide: Spectroscopic and Analytical Challenges

This section provides a deeper dive into specific experimental issues and their solutions.

Issue 1: Ambiguous Regiochemistry in Synthesis

Symptom: You have synthesized a substituted pyrazolo[3,4-c]pyridine, but TLC and 1H NMR suggest a mixture of products with very similar retention factors and chemical shifts.

Causality: Many synthetic routes for functionalizing the pyrazole nitrogen do not offer complete regioselectivity.[1][3][4] The relative nucleophilicity of N1 and N2 can be similar, leading to competitive reactions.

Troubleshooting Workflow:

cluster_0 Regioselectivity Troubleshooting Workflow A Initial Synthesis Yields Mixture B Optimize Reaction Conditions (Base, Solvent, Temp) A->B Iterate to improve selectivity C Attempt Chromatographic Separation (e.g., HPLC, SFC) A->C If optimization fails B->C D Characterize Separated Isomers C->D If separation is successful F Single Crystal X-ray Diffraction C->F If NMR is ambiguous or crystals are available E Perform 2D NMR (HMBC, NOESY) D->E G Confirm Structures E->G F->G

Caption: Workflow for addressing regiochemical ambiguity.

Detailed Steps:

  • Reaction Optimization: Systematically vary the reaction parameters. For N-alkylation, switching from a strong base like NaH to a milder base like K2CO3, or changing the solvent polarity, can influence the N1/N2 ratio.[1][3]

  • Advanced Chromatography: If separation by standard silica gel chromatography is challenging, consider using reverse-phase HPLC or supercritical fluid chromatography (SFC), which can offer different selectivities.

  • Definitive Structural Elucidation: For each isolated isomer, perform detailed NMR analysis as described in the protocol below. If all else fails, single-crystal X-ray diffraction provides the most definitive structural proof.

Issue 2: Misinterpretation of NMR Data due to Tautomerism

Symptom: The 1H and 13C NMR spectra of your N-unsubstituted pyrazolo[3,4-c]pyridine show fewer signals than expected, or the chemical shifts do not match literature values for a single tautomer.

Causality: On the NMR timescale, rapid proton exchange between N1 and N2 can lead to time-averaged signals, where the observed chemical shift is a weighted average of the two tautomeric forms.[5][7] In many cases, the N1-H tautomer is the predominant form in solution.[5]

Troubleshooting Protocol:

  • Variable Temperature (VT) NMR: Acquire 1H NMR spectra over a range of temperatures (e.g., from room temperature down to -60 °C).[5] As the temperature decreases, the rate of tautomeric exchange slows, which may resolve the averaged signals into distinct peaks for the major and minor tautomers.

  • 15N NMR Spectroscopy: If isotopically enriched material is available, 15N NMR is highly sensitive to the electronic environment of the nitrogen atoms and can provide clear evidence for the position of the proton. HMBC experiments correlating the N-H proton to the 15N nuclei are particularly informative.[5]

  • Computational Chemistry: Density functional theory (DFT) calculations can be used to predict the relative energies and NMR chemical shifts of the different tautomers, providing theoretical support for your experimental observations.[5]

Table 1: Representative 1H NMR Chemical Shifts (δ, ppm) for Distinguishing Isomers

ProtonN1-Substituted IsomerN2-Substituted IsomerN-H (N1 Tautomer)
H-3~8.20 - 8.65~8.10 - 8.50~8.20 - 8.65
H-4~7.11 - 7.57~7.00 - 7.40~7.11 - 7.57
H-5~7.50 - 7.93~7.40 - 7.80~7.50 - 7.93
N-HN/AN/A~14.0 (broad)

Note: Exact chemical shifts are highly dependent on the solvent and substituents.

Key Experimental Protocols

Protocol 1: Unambiguous Isomer Assignment using HMBC

This protocol outlines the steps to differentiate between N1 and N2 substituted pyrazolo[3,4-c]pyridines.

Objective: To identify key 1H-13C long-range correlations that define the point of substitution.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Acquire Spectra: On a high-field NMR spectrometer (≥400 MHz), acquire a standard 1H spectrum, a 13C spectrum, and a gradient-selected HMBC spectrum.

  • Data Analysis:

    • Identify the proton signals corresponding to your N-substituent (e.g., the -CH2- protons of a benzyl group).

    • In the HMBC spectrum, trace the correlations from these protons to the carbon atoms of the heterocyclic core.

    • Expected Correlations for N1-Substitution: A 3JCH correlation from the substituent's alpha-protons to C7a and a 3JCH correlation to C3.

    • Expected Correlations for N2-Substitution: A 3JCH correlation from the substituent's alpha-protons to C3. No correlation to C7a is typically observed.

Data Interpretation Diagram:

Caption: Key HMBC correlations for isomer assignment.

Protocol 2: Analysis by Mass Spectrometry

Objective: To confirm molecular weight and gain supportive structural information from fragmentation patterns.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with electrospray ionization (ESI) to obtain an accurate mass measurement of the molecular ion ([M+H]+).

  • Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Interpreting Fragmentation: While fragmentation patterns for pyrazolo[3,4-c]pyridines are not as systematically documented as for other classes, general principles apply. Look for characteristic losses:

  • Loss of small, stable molecules like HCN.[8]

  • Fragmentation of substituents on the rings.

  • Cleavage of the pyrazole or pyridine ring systems.

It is important to note that mass spectrometry alone is often insufficient to distinguish between N1 and N2 isomers, as they may exhibit very similar fragmentation patterns. However, it is an essential tool for confirming the elemental composition and purity of the sample.

References

Validation & Comparative

A Comparative Guide to 1H-Pyrazolo[3,4-c]pyridin-5-amine and 1H-Pyrazolo[3,4-b]pyridin-5-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazolopyridine scaffold stands out as a "privileged" structure, largely due to its bioisosteric relationship with purines. This similarity allows pyrazolopyridine derivatives to adeptly interact with the ATP-binding sites of a multitude of kinases, making them a fertile ground for the development of targeted therapeutics, particularly in oncology.[1][2] This guide provides an in-depth comparative analysis of two specific isomers: 1H-Pyrazolo[3,4-c]pyridin-5-amine and 1H-Pyrazolo[3,4-b]pyridin-5-amine. We will explore their structural nuances, synthetic accessibility, physicochemical properties, and delve into their known and potential biological activities, supported by experimental data and detailed protocols.

Structural and Physicochemical Distinctions: A Tale of Two Isomers

At first glance, this compound and 1H-Pyrazolo[3,4-b]pyridin-5-amine are remarkably similar, both featuring a pyrazole ring fused to a pyridine ring with an appended amine group. However, the point of fusion and the relative positions of the nitrogen atoms profoundly influence their three-dimensional shape, electronic distribution, and, consequently, their biological activity and physicochemical properties.

The core difference lies in the arrangement of the pyrazole ring relative to the pyridine. In the [3,4-b] isomer, the pyrazole is fused across the C4 and C5 positions of the pyridine ring, whereas in the [3,4-c] isomer, the fusion is at the C3 and C4 positions. This seemingly subtle shift has significant implications for the molecule's hydrogen bonding capacity, polarity, and overall topography, which are critical determinants of drug-target interactions.

G cluster_0 This compound cluster_1 1H-Pyrazolo[3,4-b]pyridin-5-amine c_amine c_amine b_amine b_amine

Caption: Chemical structures of this compound and 1H-Pyrazolo[3,4-b]pyridin-5-amine.

A comparative summary of their key physicochemical properties is presented below:

PropertyThis compound1H-Pyrazolo[3,4-b]pyridin-5-amine
Molecular Formula C₆H₆N₄C₆H₆N₄
Molecular Weight 134.14 g/mol 134.14 g/mol
CAS Number 1049672-75-4942185-01-5
Predicted pKa ~10.94~5.92
Predicted LogP 0.10.5

Data sourced from PubChem and other chemical databases.

The predicted pKa values suggest a significant difference in the basicity of the two isomers, which can have a profound impact on their ionization state at physiological pH, and in turn, their solubility, membrane permeability, and interaction with biological targets.

Synthesis Strategies: Accessing the Scaffolds

The synthetic routes to these isomers differ, reflecting the distinct connectivity of their bicyclic cores. The choice of starting materials and reaction conditions is paramount to achieving the desired regiochemistry.

Synthesis of 1H-Pyrazolo[3,4-b]pyridin-5-amine

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core is well-documented, often involving the construction of the pyridine ring onto a pre-existing pyrazole.[3] A common and efficient method for introducing the 5-amino group involves the reaction of a suitably substituted 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[3][4]

A particularly straightforward approach starts from commercially available 2-chloro-3-cyanopyridine.

G Start 2-chloro-3-cyanopyridine Step1 Hydrazine Hydrate, Ethanol, Microwave (170°C) Start->Step1 Product 1H-Pyrazolo[3,4-b]pyridin-3-amine Step1->Product

Caption: Synthetic workflow for 1H-Pyrazolo[3,4-b]pyridin-3-amine.

Experimental Protocol: Synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridine

  • Dissolve 2-chloro-3-cyanopyridine (1.4 mmol) in ethanol (10 mL) in a microwave reactor tube.

  • Add 5 equivalents of hydrazine hydrate (NH₂NH₂·H₂O).

  • Seal the reactor tube and place it in a microwave reactor.

  • Irradiate the reaction mixture at 170 °C for 10 minutes.

  • After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the product by flash column chromatography on silica gel.

This protocol is adapted from a general procedure and may require optimization for specific scales and equipment.

Synthesis of this compound

The synthesis of the 1H-pyrazolo[3,4-c]pyridine scaffold can be more challenging. A recently developed and efficient method involves the construction of the pyrazole ring from a substituted pyridine precursor.[5] For the introduction of the 5-amino group, a palladium-catalyzed Buchwald-Hartwig amination of a 5-halo-1H-pyrazolo[3,4-c]pyridine intermediate is a highly effective strategy.[5][6]

G Start 5-chloro-1H-pyrazolo[3,4-c]pyridine Step1 Amine Source (e.g., Benzophenone Imine), Pd Catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP), Base (e.g., NaOtBu), Toluene, Heat Start->Step1 Step2 Hydrolysis Step1->Step2 Product This compound Step2->Product G Start Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Step1 Incubation Start->Step1 Step2 Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Step1->Step2 Step3 Incubation Step2->Step3 Step4 Add Kinase Detection Reagent (ADP -> ATP, Luminescence) Step3->Step4 Step5 Incubation Step4->Step5 Step6 Read Luminescence Step5->Step6 G Start Seed Cells Step1 Treat with Compounds Start->Step1 Step2 Incubate (48-72h) Step1->Step2 Step3 Add MTT Reagent Step2->Step3 Step4 Incubate (2-4h) Step3->Step4 Step5 Solubilize Formazan Step4->Step5 Step6 Read Absorbance (570 nm) Step5->Step6

References

A Senior Application Scientist's Guide to the Biological Activity of Pyrazolopyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazolopyridine scaffold represents a privileged heterocyclic system with a remarkable breadth of biological activities. As a purine bioisostere, its derivatives have been extensively explored as potent inhibitors of various kinases, anti-proliferative agents, and antimicrobial compounds.[1] The isomeric nature of the pyrazolopyridine core, arising from the different fusion patterns of the pyrazole and pyridine rings, introduces subtle yet critical variations in the molecule's three-dimensional structure and electronic properties. These differences profoundly influence the compound's interaction with biological targets, leading to distinct pharmacological profiles.

This guide provides an in-depth, objective comparison of the biological activities of key pyrazolopyridine isomers, supported by experimental data from peer-reviewed literature. We will delve into their anticancer and antimicrobial properties, explore the underlying mechanisms of action through key signaling pathways, and provide detailed, field-proven experimental protocols for their evaluation.

The Isomeric Landscape of Pyrazolopyridines

The fusion of a pyrazole and a pyridine ring can result in several isomers, with the most extensively studied in medicinal chemistry being:

  • Pyrazolo[3,4-b]pyridine: This isomer is a cornerstone of many kinase inhibitors and other biologically active molecules.[2]

  • Pyrazolo[1,5-a]pyrimidine: A closely related scaffold, often considered alongside pyrazolopyridines due to its similar purine-like structure, and is prominent in the development of TRK inhibitors.[3][4]

  • Pyrazolo[4,3-c]pyridine: This isomer has also demonstrated significant potential, particularly in the development of anticancer agents.[5]

The precise arrangement of nitrogen atoms and the points of fusion in these isomers dictate their hydrogen bonding capabilities, steric profiles, and overall reactivity, which are all critical determinants of their biological activity.

Comparative Analysis of Anticancer Activity

Pyrazolopyridine derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit protein kinases that are often dysregulated in cancer.[1] These enzymes play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival.

Targeting Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[6] Pyrazolopyridine-based compounds have shown considerable promise as CDK inhibitors.

The general mechanism of CDK inhibition by these compounds involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and leading to cell cycle arrest and apoptosis.[6]

Below is a diagram illustrating the CDK signaling pathway and the point of intervention for pyrazolopyridine inhibitors.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) Cyclin D Cyclin D Cyclin D_CDK46 Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D_CDK46 CDK4/6 CDK4/6 CDK4/6->Cyclin D_CDK46 Rb_E2F Rb-E2F (Inactive) Cyclin D_CDK46->Rb_E2F Phosphorylation Rb Rb E2F E2F Cyclin E Cyclin E E2F->Cyclin E Transcription Rb_E2F->E2F Release Cyclin E_CDK2 Cyclin E-CDK2 Complex Cyclin E->Cyclin E_CDK2 CDK2 CDK2 CDK2->Cyclin E_CDK2 S_Phase_Proteins S-Phase Progression Cyclin E_CDK2->S_Phase_Proteins Phosphorylation Pyrazolopyridine_Inhibitor Pyrazolopyridine Inhibitor Pyrazolopyridine_Inhibitor->CDK4/6 Inhibition Pyrazolopyridine_Inhibitor->CDK2 Inhibition

CDK Signaling Pathway and Pyrazolopyridine Inhibition

Comparative Data on Anticancer Activity (IC50 values in µM)

Isomer CoreDerivativeCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidineCompound 5HT1080 (Fibrosarcoma)96.25[7]
Pyrazolo[3,4-d]pyrimidineCompound 5Hela (Cervical Cancer)74.8[7]
Pyrazolo[3,4-d]pyrimidineCompound 5Caco-2 (Colorectal)76.92[7]
Pyrazolo[3,4-d]pyrimidineCompound 5A549 (Lung Cancer)148[7]
Pyrazolo[3,4-d]pyrimidineCompound 7HT1080 (Fibrosarcoma)43.75[7]
Pyrazolo[3,4-d]pyrimidineCompound 7Hela (Cervical Cancer)17.50[7]
Pyrazolo[3,4-d]pyrimidineCompound 7Caco-2 (Colorectal)73.08[7]
Pyrazolo[3,4-d]pyrimidineCompound 7A549 (Lung Cancer)68.75[7]
Pyrazolo[4,3-c]pyridineCompound 41MCF7 (Breast Cancer)1.937 (µg/mL)[5]
Pyrazolo[4,3-c]pyridineCompound 41HepG2 (Liver Cancer)3.695 (µg/mL)[5]
Pyrazolo[4,3-c]pyridineCompound 42HCT116 (Colon Cancer)2.914 (µg/mL)[5]
Pyrazolo[3,4-b]pyridineCompound 7bHep G2 (Liver Cancer)0.0158[8]
Pyrazolo[3,4-b]pyridineCompound 7bMCF7 (Breast Cancer)0.0001[8]

Note: Direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions.

Targeting Tropomyosin Receptor Kinases (TRKs)

The Tropomyosin Receptor Kinase (TRK) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are critical for the development and function of the nervous system.[4] Gene fusions involving the NTRK genes are oncogenic drivers in a wide range of cancers.[4] Pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine derivatives have been successfully developed as potent TRK inhibitors.[3][9]

These inhibitors typically function by competing with ATP for the kinase domain of the TRK fusion protein, thereby blocking downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[10]

The following diagram illustrates the TRK signaling pathway and the inhibitory action of pyrazolopyridine derivatives.

TRK_Pathway cluster_pathways Downstream Signaling Pathways Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Binding Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR PLCg PLCγ Pathway Dimerization->PLCg Pyrazolopyridine_Inhibitor Pyrazolopyridine Inhibitor Pyrazolopyridine_Inhibitor->Dimerization Inhibition Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation PLCg->Cell_Proliferation

TRK Signaling Pathway and Inhibition

Comparative Data on TRK Inhibition (IC50 values in nM)

Isomer CoreDerivativeTRK TargetIC50 (nM)Reference
Pyrazolo[1,5-a]pyrimidineCompound 8TrkA1.7[11]
Pyrazolo[1,5-a]pyrimidineCompound 9TrkA1.7[11]
Pyrazolo[1,5-a]pyrimidineCompound 32TrkA1.9[11]
Pyrazolo[1,5-a]pyrimidineCompound 32TrkB3.1[11]
Pyrazolo[1,5-a]pyrimidineCompound 32TrkC2.3[11]
Pyrazolo[1,5-a]pyrimidineCompound 36TrkA1.4[11]
Pyrazolo[1,5-a]pyrimidineCompound 36TrkB2.4[11]
Pyrazolo[1,5-a]pyrimidineCompound 36TrkC1.9[11]
Pyrazolo[3,4-b]pyridineCompound C03TrkA56[9]

Note: The data suggests that pyrazolo[1,5-a]pyrimidine derivatives have been more extensively optimized for TRK inhibition, yielding highly potent compounds.

Comparative Analysis of Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazolopyridine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[8][12] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall integrity.[13]

Comparative Data on Antimicrobial Activity (MIC values in µg/mL)

Isomer CoreDerivativeMicroorganismMIC (µg/mL)Reference
Pyrazolo[3,4-b]pyridineCompound 7bFusarium oxysporum0.98[8]
Pyrazolo[3,4-b]pyridineVariousE. coli, P. aeruginosa, S. aureus, B. cereus, C. albicans, A. fumigatus, A. flavus31.25-125[12]
Pyrazolo[1,5-a]pyrimidineCompound 6S. aureus, E. faecalis, P. aeruginosa0.187–0.375[14]
Pyrazolo[1,5-a]pyrimidineCompound 7Various bacteria1-2[14]
Pyrrolo[3,4-c]pyridineCompound 17aStaphylococcus aureusModerate Activity[15]
Pyrrolo[3,4-c]pyridineCompound 17aCandida albicansModerate Activity[15]

Note: The pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine scaffolds appear to be particularly promising for the development of potent antimicrobial agents.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are paramount. The following are step-by-step methodologies for key assays used in the evaluation of pyrazolopyridine isomers.

Experimental_Workflow Start Start: Synthesized Pyrazolopyridine Isomers In_Vitro_Kinase_Assay In Vitro Kinase Inhibition Assay Start->In_Vitro_Kinase_Assay Cell_Viability_Assay Cell Viability Assay (MTT/MTS) Start->Cell_Viability_Assay Antimicrobial_Assay Antimicrobial Susceptibility Testing (MIC Determination) Start->Antimicrobial_Assay Data_Analysis Data Analysis: IC50 / MIC Determination In_Vitro_Kinase_Assay->Data_Analysis Cell_Viability_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

General Workflow for Biological Evaluation
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of a test compound indicates inhibition.

Materials:

  • Kinase of interest (e.g., CDK2, TrkA)

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test pyrazolopyridine compounds dissolved in DMSO

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Setup: Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of the kinase enzyme solution to all wells.

  • Incubation: Incubate the plate for 30 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Reaction Incubation: Incubate the reaction for 60 minutes at 30°C.

  • ADP Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and following the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Test pyrazolopyridine compounds

  • DMSO or other suitable solubilization buffer

  • 96-well clear, flat-bottom plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test pyrazolopyridine compounds

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The isomeric diversity of the pyrazolopyridine scaffold provides a rich landscape for the discovery of novel therapeutic agents. While direct head-to-head comparisons are not always available in the literature, the existing data strongly suggests that different isomers possess distinct and potent biological activities. Pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines have shown exceptional promise as kinase inhibitors for cancer therapy and as antimicrobial agents. The pyrazolo[4,3-c]pyridine core also represents a valuable template for the development of novel anticancer drugs.

Future research should focus on systematic comparative studies of these isomers against a broad panel of biological targets to fully elucidate their structure-activity relationships. The development of more selective and potent derivatives, guided by a deeper understanding of their interactions with target proteins, will be crucial for advancing these promising scaffolds towards clinical applications. The detailed protocols provided in this guide offer a robust framework for researchers to conduct these vital investigations, ensuring data integrity and comparability across studies.

References

A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrazolo[3,4-c]pyridin-5-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-c]pyridin-5-amine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its potential in developing novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its analogs, drawing on published data to offer insights for the rational design of new and more potent drug candidates. While direct and extensive SAR studies on the 5-amino substituted series are emerging, we can infer valuable relationships by examining closely related pyrazolopyridine cores and the impact of substitutions at various positions.

The 1H-Pyrazolo[3,4-c]pyridine Core: A Versatile Scaffold

The pyrazolopyridine ring system, an isostere of purine, is a key pharmacophore in numerous biologically active compounds. The fusion of a pyrazole and a pyridine ring creates a bicyclic heteroaromatic system with unique electronic and steric properties, making it an attractive starting point for drug discovery. The 1H-pyrazolo[3,4-c]pyridine isomer, in particular, has been explored for various therapeutic applications, including as kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1][2] The introduction of a 5-amino group provides a critical hydrogen bond donor and a key point for further derivatization, significantly influencing the biological activity of the resulting analogs.

Decoding the Structure-Activity Relationship: A Positional Analysis

The biological activity of this compound analogs is intricately linked to the nature and position of substituents on the bicyclic core. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

Substitution at the N1-Position of the Pyrazole Ring

The N1 position of the pyrazole ring is a crucial site for modification, often influencing the compound's interaction with the target protein and its physicochemical properties.

  • Impact on Antiviral Activity: In a study of pyrazolopyridine derivatives as inhibitors of enterovirus replication, an isopropyl group at the N1 position was found to be crucial for antiviral activity.[3][4] Analogs with other substituents at this position showed a significant decrease in potency, highlighting the importance of a specific alkyl group for optimal interaction with the viral target.[3]

  • Influence on Kinase Inhibition: For pyrazolopyrimidine derivatives targeting SRC family kinases, a 2-[4-(dimethylamino)-1-piperidyl]ethyl group at the N1 position was identified as optimal for achieving high selectivity.[5] This suggests that larger, more functionalized substituents at N1 can be leveraged to enhance selectivity for specific kinases.

The Significance of the 5-Amino Group

The 5-amino group is a key feature of this analog series, acting as a potent hydrogen bond donor and a versatile handle for introducing further diversity. Its interactions with the target protein are often critical for binding affinity. While specific SAR data for derivatization of the 5-amino group in the 1H-pyrazolo[3,4-c]pyridine series is limited in the provided results, its role can be inferred from related scaffolds where amino groups are crucial for activity. For instance, in 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives, this group is essential for their activity as DDR1 inhibitors.[6]

Modifications at the C3-Position

The C3 position offers another avenue for structural modification to modulate biological activity.

  • Kinase Inhibition: In the context of KDR kinase inhibitors with a pyrazolo[1,5-a]pyrimidine core, a 4-methoxyphenyl substituent at the 3-position was found to be optimal for potency.[7] This indicates that aryl groups at this position can significantly contribute to the inhibitory activity against kinases.

Substitutions at the C4 and C7 Positions of the Pyridine Ring

The pyridine ring of the scaffold provides multiple sites for substitution, allowing for fine-tuning of the molecule's properties.

  • Antiviral Activity: For the pyrazolopyridine-based enterovirus inhibitors, the C4 position presented a significant opportunity for improving antiviral activity. The introduction of various N-aryl groups at this position led to analogs with enhanced potency and a better compatibility profile compared to the lead compound.[3][4] For example, a 2-pyridyl group at C4 resulted in the most potent activity against non-polio enteroviruses.[3][4]

Comparative Analysis of Biological Activities

The versatility of the pyrazolopyridine scaffold is evident in the diverse range of biological activities exhibited by its analogs.

ScaffoldKey SubstitutionsBiological TargetPotencyReference
1H-Pyrazolo[3,4-b]pyridineVaried substituentsTBK1 InhibitorsIC50 = 0.2 nM for compound 15y[8]
1H-Pyrazolo[3,4-d]pyrimidine6-(arylmethyl) groupCDK4/CDK2 InhibitorsLow micromolar IC50s[9]
Pyrazolo[1,5-a]pyrimidine3-thienyl and 4-methoxyphenyl groupsKDR Kinase InhibitorsIC50 = 19 nM[7]
1H-Pyrazolo[3,4-c]pyridineAryl and piperidine N-capping groupsGPR119 AgonistsSingle-digit nanomolar agonist[2]
Pyrazolopyrimidine2-[4-(dimethylamino)-1-piperidyl]ethyl at N1SRC Kinase InhibitorsHigh potency and selectivity[5]

Experimental Protocols: A Guide to Evaluation

The biological evaluation of this compound analogs typically involves a series of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.

Kinase Inhibition Assay (Example)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific kinase.

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

  • Test compounds dissolved in DMSO

  • Recombinant kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase and substrate to the wells of a 384-well plate containing kinase buffer.

  • Add the diluted test compounds to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Structure-Activity Relationships

Diagrams can be powerful tools for visualizing the key structural features that drive the biological activity of a compound series.

Caption: Key positions on the this compound scaffold for substitution and their general impact on biological activity.

Experimental Workflow: From Hit to Lead

The process of developing a lead compound from an initial hit involves a systematic workflow of synthesis, screening, and optimization.

experimental_workflow A Library Synthesis of This compound Analogs B High-Throughput Screening (e.g., Kinase Panel) A->B C Hit Identification & Validation B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization (Potency, Selectivity, ADME) D->E E->D Iterative Design & Synthesis F In Vivo Efficacy Studies E->F

References

A Comparative Guide to the Cellular Activity of 1H-Pyrazolo[3,4-c]pyridin-5-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its role in developing potent inhibitors of various protein kinases.[1][2] These kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3][4] This guide provides a comparative analysis of the cellular activity of various 1H-pyrazolo[3,4-c]pyridin-5-amine derivatives, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation.

The Rise of Pyrazolopyridines as Kinase Inhibitors

The structural similarity of the pyrazolopyridine core to the purine bases of ATP allows these derivatives to function as competitive inhibitors at the ATP-binding site of kinases.[5][6] This mechanism underpins their broad applicability in targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Anaplastic Lymphoma Kinase (ALK).[1][7][8] The versatility of this scaffold allows for synthetic modifications that can fine-tune potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for drug discovery.[1]

Mechanism of Action: Targeting the Engine of Cell Proliferation

Many derivatives of the broader pyrazolopyridine family have been specifically investigated as inhibitors of CDKs, which are master regulators of the cell cycle.[6][9] By inhibiting CDKs, these compounds can halt the progression of the cell cycle, leading to growth arrest and, in many cases, programmed cell death (apoptosis).[6][10] The efficacy of these compounds is often first established in cell-free biochemical assays before being validated in cell-based assays that measure their impact on cancer cell proliferation and survival.[11][12]

Below is a generalized representation of how these inhibitors interfere with the kinase-mediated signaling that drives cell cycle progression.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds CDK_Cyclin CDK/Cyclin Complex Receptor->CDK_Cyclin activates Substrate Substrate Protein (e.g., Rb) CDK_Cyclin->Substrate phosphorylates pSubstrate Phosphorylated Substrate Cell_Cycle Cell Cycle Progression pSubstrate->Cell_Cycle promotes Inhibitor This compound Derivative Inhibitor->CDK_Cyclin inhibits

Caption: Kinase inhibition by this compound derivatives.

Comparative Cellular Activity of Pyrazolopyridine Derivatives

The anti-proliferative activity of pyrazolopyridine derivatives is a key measure of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the cytotoxic activities of various pyrazolopyridine derivatives against several human cancer cell lines.

Compound Class/NameTarget Kinase(s)Cancer Cell LineCell TypeIC50 (µM)Reference
Pyrazolopyridine SeriesCDK2HCT-116Colon31.3 - 49.0
Pyrazolopyridine SeriesCDK2MCF-7Breast19.3 - 55.5[13]
Pyrazolopyridine SeriesCDK2HepG2Liver22.7 - 44.8[13]
Pyrazolo-naphthyridine (5j)Not SpecifiedHeLaCervical6.4 ± 0.45
Pyrazolo-naphthyridine (5k)Not SpecifiedMCF-7Breast2.03 ± 0.23[10]
Pyrazolo[3,4-b]pyridine (8b)Not SpecifiedA-549, HEPG2, HCT-116Lung, Liver, Colon2.9, 2.6, 2.3[14]
Pyrazolo[3,4-b]pyridine (7n)FGFR1-3H1581LungPotent (exact value not stated)[7]
Pyrazolo[3,4-d]pyrimidine (ZMF-10)PAK1MDA-MB-231Breast3.48[15]

Note: The table includes data from different pyrazolopyridine isomers to provide a broader context of the scaffold's activity. Data is illustrative of the range of potencies observed.

The data reveals that subtle structural modifications can significantly impact cytotoxic potency. For instance, the pyrazolo-naphthyridine derivative 5k showed potent activity against the MCF-7 breast cancer cell line with an IC50 of 2.03 µM.[10] Similarly, the pyridopyrazolopyrimidine derivative 8b demonstrated impressive, low micromolar activity across lung, liver, and colon cancer cell lines.[14] These differences in activity are often attributed to variations in how the derivatives fit into the ATP-binding pocket of their target kinases and their ability to penetrate the cell membrane.[14]

Experimental Protocols: A Guide to Evaluation

The reliable evaluation of these compounds requires robust and well-controlled experimental designs. Below are step-by-step methodologies for key assays used to determine the cellular activity of kinase inhibitors.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Causality: This assay is based on the principle that NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells can reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[13]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Caption: Workflow for the MTT Cell Viability Assay.

Protocol 2: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Causality: The principle is to measure the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is detected by a decrease in substrate phosphorylation. Radiometric assays using [γ-³²P]-ATP are highly sensitive, but non-radiometric methods (e.g., fluorescence-based) are also common.[16]

Step-by-Step Methodology:

  • Reaction Setup: In a microplate, combine the purified kinase enzyme, a specific substrate (e.g., a peptide or protein), and the test compound at various concentrations.[16]

  • Initiation: Start the kinase reaction by adding a solution containing MgCl2 and ATP (often at its Km concentration to ensure comparable data).[16]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Termination: Stop the reaction, often by adding a solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.

  • Detection: Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. For other methods, it might involve antibodies specific to the phosphorylated substrate (e.g., ELISA, TR-FRET).[11][17]

  • Data Analysis: Determine the percentage of kinase activity relative to a no-inhibitor control and calculate the IC50 value for each compound.

Self-Validation: It is critical to run controls, including a "no enzyme" control to measure background signal and a "no inhibitor" control to represent 100% activity. Varying the ATP concentration can also help characterize the mechanism of inhibition (e.g., ATP-competitive).[16]

Conclusion and Future Directions

The this compound scaffold and its related isomers have proven to be a fertile ground for the discovery of potent kinase inhibitors with significant anti-proliferative activity against a range of cancer cell lines.[10][14] The comparative data highlights the importance of structure-activity relationship (SAR) studies to optimize both potency and selectivity.[7][13]

Future research should focus on developing derivatives with improved selectivity to minimize off-target effects, a common challenge with kinase inhibitors.[17] Furthermore, advancing promising lead compounds into more complex biological systems, such as 3D cell cultures and in vivo xenograft models, will be crucial to validate their therapeutic potential.[5][12] The detailed protocols and comparative data presented here serve as a foundational resource for researchers dedicated to advancing this promising class of compounds in the field of oncology.

References

Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to the Off-Target Effects of 1H-Pyrazolo[3,4-C]pyridin-5-amine Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the allure of targeted therapies is undeniable. Among the scaffolds that have garnered significant attention are the 1H-pyrazolo[3,4-c]pyridines, a class of compounds structurally similar to purines, which allows them to interact with a wide array of biological targets, particularly protein kinases.[1] While their on-target efficacy is a primary focus, a comprehensive understanding of their off-target effects is paramount for developing safe and effective therapeutics. Undesired off-target interactions can lead to cellular toxicity or unforeseen pharmacological effects, complicating the drug development process.[2]

This guide provides an in-depth comparison of the off-target effects of 1H-pyrazolo[3,4-c]pyridine-based inhibitors, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices and provide a framework for designing self-validating studies to ensure scientific integrity.

The Double-Edged Sword: On-Target Efficacy vs. Off-Target Liabilities

The 1H-pyrazolo[3,4-c]pyridine core is a versatile scaffold that has been successfully employed to develop inhibitors for a range of kinases and other enzymes.[1][3] The nitrogenated heterocyclic structure mimics the purine core of ATP, enabling competitive inhibition at the kinase hinge region. However, this same feature can lead to interactions with a broad spectrum of kinases, given the conserved nature of the ATP-binding pocket across the kinome.

The development of highly selective inhibitors is a significant challenge.[2] Even seemingly minor structural modifications to a lead compound can dramatically alter its selectivity profile. Therefore, early and comprehensive off-target profiling is not just a regulatory hurdle but a critical step in understanding the true mechanism of action of a potential drug candidate.

Comparative Analysis of Off-Target Profiles

To illustrate the importance of selectivity, let us consider a hypothetical comparative analysis of two 1H-pyrazolo[3,4-c]pyridin-5-amine based inhibitors, "Inhibitor A" and "Inhibitor B," against their primary target, Aurora Kinase A (AURKA), and a panel of representative off-target kinases.

KinaseInhibitor A (IC50, nM)Inhibitor B (IC50, nM)Rationale for Inclusion in Screening Panel
AURKA (On-Target) 5 8 Primary therapeutic target involved in cell cycle regulation.
AURKB50050Closely related family member; inhibition can lead to distinct cellular phenotypes.
VEGFR2>10,00075Key mediator of angiogenesis; off-target inhibition can have anti-tumor or toxic effects.
ABL12,500150Off-target inhibition has been linked to cardiotoxicity.[2]
SRC>10,000200A proto-oncogene involved in various signaling pathways.
CDK21,200900A key regulator of the cell cycle; pyrazolopyridine derivatives have shown activity against CDKs.[4]

Analysis:

  • Inhibitor A demonstrates high selectivity for its primary target, AURKA, with significantly weaker activity against the tested off-target kinases. This profile suggests a lower potential for off-target related side effects.

  • Inhibitor B , while also a potent AURKA inhibitor, exhibits significant off-target activity against AURKB, VEGFR2, ABL1, and SRC. This polypharmacology could lead to a more complex biological response, with both potential for enhanced efficacy (e.g., dual AURKA/VEGFR2 inhibition in cancer) and increased risk of toxicity.

This hypothetical data underscores the necessity of broad kinase profiling to build a comprehensive picture of an inhibitor's activity.

Experimental Workflows for Unveiling Off-Target Effects

A multi-pronged approach is essential for robustly characterizing the selectivity of a kinase inhibitor. Here, we detail two key experimental protocols.

In Vitro Kinase Profiling Assay

This is the foundational experiment to determine the inhibitory activity of a compound against a large panel of purified kinases.

dot

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Preparation (Serial Dilutions) incubation Incubation (Controlled Temperature & Time) compound_prep->incubation kinase_prep Kinase Reaction Setup (Kinase, Substrate, ATP) kinase_prep->incubation detection Detection (Luminescence/Fluorescence) incubation->detection ic50 IC50 Determination (Dose-Response Curves) detection->ic50 profile Off-Target Profile ic50->profile

Caption: Workflow for in vitro kinase profiling to determine off-target effects.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute the test inhibitor (and comparator compounds) in an appropriate solvent like DMSO to create a range of concentrations for testing.[5]

  • Kinase Reaction Setup: In a multi-well plate (e.g., 384-well), prepare a reaction mixture for each kinase containing the purified enzyme, a specific substrate (peptide or protein), and ATP.[5]

  • Incubation: Add the diluted compounds to the kinase reaction mixtures and incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[5]

  • Detection: Stop the reaction and measure kinase activity. Common methods include:

    • Luminescence-Based Assays: Quantify the amount of ATP remaining after the kinase reaction.[5]

    • Fluorescence-Based Assays: Use fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.[5]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement within a cellular environment.[6] The principle is that a ligand binding to its target protein stabilizes it against heat-induced denaturation.

dot

G cell_treatment Cell Treatment (Inhibitor vs. Vehicle) heating Heating (Temperature Gradient) cell_treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation (Separate Soluble/Aggregated Proteins) lysis->centrifugation protein_quant Protein Quantification (e.g., Western Blot) centrifugation->protein_quant melt_curve Generate Melt Curve protein_quant->melt_curve

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control for a defined period.[5]

  • Heating: Heat the treated cells across a range of temperatures.[5]

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates to pellet the heat-denatured, aggregated proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Navigating Off-Target Signaling Pathways

The off-target effects of a kinase inhibitor can perturb cellular signaling pathways in unintended ways. For instance, an inhibitor designed for a specific cancer-related kinase might inadvertently inhibit a kinase essential for normal cellular function, leading to toxicity.

Consider the hypothetical off-target inhibition of a kinase involved in a survival pathway:

dot

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Inhibitor Pyrazolopyridine Inhibitor OffTargetKinase Off-Target Kinase Inhibitor->OffTargetKinase Inhibits OffTargetKinase->AKT Activates

Caption: Hypothetical signaling pathway impacted by an off-target effect.

In this diagram, the pyrazolopyridine inhibitor, while targeting its primary oncogenic kinase (not shown), also inhibits an "Off-Target Kinase." This off-target kinase is required for the activation of AKT, a crucial node in cell survival signaling. The unintended inhibition of this pathway could lead to apoptosis in both cancer and healthy cells, representing a potential source of toxicity.

Conclusion

The this compound scaffold and its derivatives offer immense potential for the development of targeted therapies. However, a thorough and early assessment of off-target effects is non-negotiable for ensuring the safety and efficacy of these compounds. By employing a combination of in vitro kinase profiling, cellular target engagement assays like CETSA, and a deep understanding of cellular signaling pathways, researchers can navigate the complexities of kinase inhibitor development and select candidates with the most promising therapeutic window. This rigorous, data-driven approach is the cornerstone of translating a promising chemical scaffold into a life-saving medicine.

References

A Comparative Guide to Validating the Mechanism of Action of 1H-Pyrazolo[3,4-C]pyridin-5-amine as a Putative Src Family Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting Src Family Kinases

The Src family of non-receptor tyrosine kinases (SFKs) are critical regulators of a myriad of cellular processes, including proliferation, survival, migration, and angiogenesis. Dysregulation of SFK activity is a common feature in a wide range of human cancers, where it often correlates with malignant progression and poor patient prognosis. This makes SFKs highly attractive targets for therapeutic intervention. The prototypical member, c-Src, is frequently overexpressed and/or hyperactivated in solid tumors, driving metastatic potential and resistance to conventional therapies.

The 1H-Pyrazolo[3,4-C]pyridin-5-amine scaffold represents a promising chemotype for kinase inhibition. While the specific molecular target of this compound is yet to be fully elucidated, its structural similarity to known kinase inhibitors, particularly those with a pyrazolopyridine core, strongly suggests activity against members of the kinome. This guide puts forth the hypothesis that this compound is a Src family kinase inhibitor and provides a comprehensive framework for validating this mechanism of action. We will objectively compare its potential performance with well-characterized, clinically relevant Src inhibitors—Dasatinib, Saracatinib, and Bosutinib—and provide detailed experimental protocols to rigorously test this hypothesis.

Comparative Analysis: Benchmarking Against Established Src Inhibitors

A critical step in characterizing a novel inhibitor is to benchmark its potency and selectivity against existing compounds. Dasatinib, Saracatinib, and Bosutinib are potent Src inhibitors with extensive preclinical and clinical data, making them ideal comparators.

Table 1: Comparative Potency (IC50) of Selected Src Kinase Inhibitors

Inhibitorc-Src IC50 (nM)Other Notable Kinase Targets (IC50 in nM)
Dasatinib 0.8[1]Bcr-Abl (<1), c-Kit (79), PDGFRβ, Ephrin A receptors[1]
Saracatinib 2.7[2]c-Yes, Fyn, Lyn, Blk, Fgr, Lck (4-10), Abl, EGFR (less active)[2]
Bosutinib 1.2[3]Abl (1)[3]
This compound To be determinedTo be determined

Note: IC50 values can vary depending on assay conditions.

The causality behind choosing these comparators lies in their distinct selectivity profiles. Dasatinib is a multi-targeted inhibitor, potently hitting Src, Abl, and other kinases, which can lead to broader efficacy but also more off-target effects.[4][5] Saracatinib, while still a dual Src/Abl inhibitor, shows a different spectrum of activity.[6] Bosutinib is also a potent dual Src/Abl inhibitor.[3] By comparing this compound to this panel, we can position its selectivity profile and predict its potential therapeutic window and side-effect profile. A highly selective inhibitor is often desirable to minimize off-target toxicities.[7]

Experimental Validation: A Three-Tiered Approach

To rigorously validate the mechanism of action of this compound as a Src inhibitor, a multi-faceted experimental approach is essential. This ensures that the observed effects are due to direct engagement of the intended target in both simplified and physiologically relevant systems.

G cluster_0 Experimental Validation Workflow A Tier 1: Biochemical Assay (In Vitro Kinase Activity) B Tier 2: Cellular Assay (Target Phosphorylation) A->B Confirms cellular activity C Tier 3: Target Engagement Assay (Cellular Thermal Shift Assay) B->C Confirms direct target binding in cells

Caption: A three-tiered experimental workflow for validating the mechanism of action.

Tier 1: Biochemical Validation of Src Kinase Inhibition

The first step is to determine if this compound directly inhibits the enzymatic activity of Src in a purified, cell-free system. The ADP-Glo™ Kinase Assay is a robust and sensitive method for this purpose.

G cluster_0 ADP-Glo™ Kinase Assay Workflow A Src Kinase + Substrate + ATP + Test Compound B Kinase Reaction (ADP produced) A->B C Add ADP-Glo™ Reagent (Deplete remaining ATP) B->C D Add Kinase Detection Reagent (Convert ADP to ATP, generate light) C->D E Measure Luminescence D->E

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Detailed Protocol: In Vitro Src Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted for a 384-well plate format.

Materials:

  • Recombinant active c-Src kinase

  • Src Substrate (e.g., Poly(Glu, Tyr) 4:1 peptide)

  • ATP

  • This compound and comparator compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • 384-well low-volume plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and comparator compounds in DMSO. Then, dilute further in Kinase Buffer to the desired final concentrations. Include a DMSO-only vehicle control.

  • Reaction Setup: In each well of a 384-well plate, add:

    • 1 µL of inhibitor or vehicle control.

    • 2 µL of Src kinase in Kinase Buffer.

    • 2 µL of a mix of Src substrate and ATP in Kinase Buffer.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[3]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert the generated ADP to ATP and produce a luminescent signal.[8]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Tier 2: Cellular Validation of Src Pathway Inhibition

Observing direct enzyme inhibition is crucial, but it is equally important to demonstrate that the compound can enter cells and inhibit its target in a complex cellular environment. A Western blot for the phosphorylated (active) form of Src is a standard and effective method for this. The activation of Src is marked by autophosphorylation at tyrosine 416 (Tyr416) in its catalytic domain.[9]

G cluster_0 Western Blot for p-Src Workflow A Treat cells with compound B Lyse cells & extract proteins A->B C SDS-PAGE B->C D Transfer to membrane C->D E Probe with anti-p-Src (Y416) Ab D->E F Detect signal E->F G Strip and re-probe for total Src & loading control F->G

Caption: Workflow for Western blot analysis of Src phosphorylation.

Detailed Protocol: Western Blot Analysis of Src Phosphorylation

Materials:

  • Cancer cell line with active Src signaling (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • This compound and comparator compounds

  • Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-p-Src (Tyr416), anti-total Src, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of this compound or comparator compounds for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[9]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Normalize the protein concentrations and denature the samples by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with the anti-p-Src (Tyr416) primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply a chemiluminescent substrate. Capture the signal using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total Src and a loading control like GAPDH.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Src signal to the total Src signal and the loading control.

Tier 3: Confirming Direct Target Engagement in Intact Cells

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound directly binds to its target protein in the complex milieu of an intact cell. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

G cluster_0 CETSA Workflow A Treat cells with compound B Heat cells at various temperatures A->B C Lyse cells B->C D Separate soluble and precipitated proteins C->D E Analyze soluble fraction by Western blot for Src D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cancer cell line of interest

  • This compound

  • PBS

  • Thermal cycler

  • Microcentrifuge tubes

  • Liquid nitrogen

  • Western blot reagents (as described in Tier 2)

Procedure:

  • Cell Treatment: Treat cultured cells with either the test compound at a fixed concentration or a vehicle control for a specified duration.

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.[10]

  • Thermal Challenge: Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40-70°C) using a thermal cycler. Include an unheated control.[10]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[10]

  • Separation of Soluble Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[10]

  • Sample Preparation for Western Blot: Carefully collect the supernatant, which contains the soluble protein fraction.

  • Western Blot Analysis: Analyze the amount of soluble Src remaining in each sample by Western blotting, as described in the Tier 2 protocol.

  • Data Analysis: Quantify the Src band intensity at each temperature point. Normalize the intensities to the unheated control. Plot the percentage of soluble Src against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and direct binding.

Conclusion and Future Directions

This guide provides a robust, multi-tiered strategy for validating the mechanism of action of this compound as a putative Src kinase inhibitor. By employing a combination of biochemical, cellular, and target engagement assays, researchers can generate a comprehensive data package to support this hypothesis. The comparative analysis against established drugs like Dasatinib, Saracatinib, and Bosutinib will provide crucial context for its potency and selectivity.

Successful validation through these experiments would establish 1H-Pyrazolo[3,á-C]pyridin-5-amine as a novel Src inhibitor. Subsequent studies should then focus on a broader kinome scan to fully characterize its selectivity profile, in vivo efficacy studies in relevant cancer models, and pharmacokinetic and toxicological assessments to evaluate its potential as a therapeutic candidate.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 1H-Pyrazolo[3,4-c]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the adage "know thy target" is only half the story. The other, equally critical half is "know thy off-targets." The promiscuity of small molecule inhibitors, stemming from the highly conserved nature of the ATP-binding pocket across the human kinome, is a primary driver of unforeseen toxicities and, in some cases, unexpected therapeutic benefits.[1][2][3] This guide provides a deep dive into the cross-reactivity profiling of the 1H-pyrazolo[3,4-c]pyridin-5-amine scaffold, a privileged core structure in kinase inhibitor design.

While specific, publicly available kinome-wide screening data for this compound is nascent, we can draw authoritative insights from its close structural cousins within the pyrazolopyridine class. This guide will compare the hypothetical profiling of this scaffold against established pyrazolopyridine-based inhibitors, providing a framework for researchers to assess selectivity and anticipate potential polypharmacology. We will explore the causality behind experimental choices for profiling and provide actionable protocols for robust characterization.

The Pyrazolopyridine Scaffold: A Double-Edged Sword of Potency and Promiscuity

The pyrazolopyridine core is a versatile scaffold, with different isomers demonstrating potent inhibition of a wide array of kinases. For instance, derivatives of 1H-pyrazolo[3,4-b]pyridine have shown potent activity against Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Anaplastic Lymphoma Kinase (ALK).[4][5][6] Similarly, the 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone for Janus Kinase 3 (JAK3) inhibitors.[7] This known polypharmacology underscores the critical need for comprehensive cross-reactivity profiling when developing any new pyrazolopyridine-based candidate, including those based on the this compound core.

The development of selective kinase inhibitors is a significant challenge due to the structural similarities among kinases.[1][2][3] Broad-spectrum profiling of kinase inhibitors has revealed numerous off-target effects, which can sometimes be repurposed for new therapeutic uses.[8]

Comparative Kinase Selectivity: A Hypothetical Profile

To illustrate the importance of kinome-wide scanning, let's consider a hypothetical scenario where this compound is profiled against two well-characterized, albeit structurally distinct, pyrazolopyridine inhibitors.

CompoundPrimary Target(s)Key Off-Targets (Hypothetical)Selectivity Score (S10 @ 1µM)
This compound To Be DeterminedUnknownTo Be Determined
Compound A (PZP-b derivative) FGFR1VEGFR2, CDK2, Aurora A0.08
Compound B (PZP-d derivative) JAK3JAK1, JAK2, TYK20.15

This table presents hypothetical data for illustrative purposes. Actual experimental results are required for definitive profiling.

Compound A , a conceptual inhibitor based on the 1H-pyrazolo[3,4-b]pyridine scaffold, shows potent activity against its primary target, FGFR1. However, its cross-reactivity against VEGFR2, a kinase with high structural homology in the ATP-binding site, and other cell cycle kinases like CDK2 and Aurora A, would be a critical consideration for its therapeutic window.

Compound B , representing the 1H-pyrazolo[3,4-d]pyrimidine class, is a potent JAK3 inhibitor. Its selectivity profile within the JAK family is paramount. Off-target inhibition of JAK1, JAK2, and TYK2 could lead to broader immunosuppressive effects than intended.

For our subject, This compound , an initial broad kinase panel screen is the logical first step to identify its primary targets and initial off-target liabilities.

Experimental Workflow for Kinase Cross-Reactivity Profiling

A robust cross-reactivity profiling workflow is multi-tiered, beginning with a broad screen and progressing to more focused, quantitative assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Validation & Potency cluster_2 Tier 3: Cellular Confirmation A Test Compound (e.g., this compound) B Broad Kinase Panel (e.g., Eurofins DiscoverX KINOMEscan™) Single High Concentration (e.g., 1µM) A->B Screening C Initial Hit Identification (% Inhibition Data) B->C D Dose-Response Assays (e.g., NanoBRET™, Radiometric Assay) C->D Progress Hits E IC50/Ki Determination for Hits (Primary Targets & Key Off-Targets) D->E F Target Engagement Assays (e.g., Cellular Thermal Shift Assay - CETSA) E->F Confirm Cellular Activity G Phenotypic Assays (e.g., Cell Proliferation, Apoptosis) E->G H Confirmation of On-Target and Off-Target Effects in a Physiological Context F->H G->H

Caption: Tiered workflow for kinase inhibitor cross-reactivity profiling.

Detailed Protocol 1: Broad Kinase Panel Screening (KINOMEscan™)

The KINOMEscan™ platform from Eurofins DiscoverX is an active site-directed competition binding assay that quantitatively measures the interaction of a test compound with a panel of over 450 kinases.

Principle: This assay utilizes DNA-tagged kinases. The test compound is incubated with the kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A potent interaction between the test compound and the kinase results in a lower amount of kinase captured on the solid support.

Experimental Steps:

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 100X stock solution.

  • Assay Execution: The test compound is incubated at a final concentration of 1 µM with the DNA-tagged kinase, the immobilized ligand, and other necessary binding buffer components.

  • Competition Binding: The reaction is allowed to equilibrate. During this time, the test compound and the immobilized ligand compete for binding to the active site of the kinase.

  • Washing: Unbound kinase is washed away.

  • Elution and Quantification: The bound kinase is eluted, and the corresponding DNA tag is quantified using qPCR.

  • Data Analysis: The amount of bound kinase is compared to a DMSO control. The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates a stronger interaction.

Rationale: This initial screen provides a broad, unbiased view of the compound's activity across the kinome. It is a highly effective method for identifying both intended and unintended targets early in the drug discovery process.

Detailed Protocol 2: Cellular Target Engagement using NanoBRET™

Once primary targets and significant off-targets are identified, it is crucial to confirm these interactions within a cellular context. The NanoBRET™ Target Engagement Assay from Promega is a powerful tool for this purpose.

Principle: This assay measures the binding of a test compound to a specific kinase in live cells. The target kinase is expressed as a fusion protein with NanoLuc® luciferase. A fluorescent energy transfer probe (tracer) that binds to the active site of the kinase is added to the cells. When the tracer binds to the NanoLuc®-kinase fusion, Bioluminescence Resonance Energy Transfer (BRET) occurs. The test compound competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.

Experimental Steps:

  • Cell Plating: Plate cells (e.g., HEK293) transiently expressing the NanoLuc®-kinase fusion protein in a 96-well plate.

  • Compound Addition: Prepare a serial dilution of this compound and add it to the cells.

  • Tracer Addition: Add the specific fluorescent tracer for the kinase of interest.

  • Incubation: Incubate the plate to allow for compound and tracer binding to reach equilibrium.

  • Signal Detection: Add the NanoBRET™ substrate and measure the donor (luciferase) and acceptor (tracer) signals using a luminometer capable of filtering wavelengths.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value, which reflects the potency of the compound in a cellular environment.

Rationale: Confirming target engagement in living cells is a critical step. It validates that the compound can penetrate the cell membrane and bind to its intended target in a complex physiological environment.

Signaling Pathway Context: The JAK-STAT Pathway

To illustrate the downstream consequences of kinase inhibition, let's consider the JAK-STAT pathway, which is often modulated by pyrazolopyrimidine inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA Translocates to Nucleus STAT->STAT_dimer Dimerizes Gene Gene Transcription DNA->Gene Cytokine Cytokine Cytokine->CytokineReceptor Binds Inhibitor 1H-Pyrazolo[3,4-c] pyridin-5-amine Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway.

Inhibition of a kinase like JAK by a compound such as a this compound derivative would block the phosphorylation of STAT proteins. This, in turn, prevents STAT dimerization and translocation to the nucleus, ultimately inhibiting the transcription of target genes involved in inflammation and immunity. Understanding this pathway context is vital for interpreting the phenotypic outcomes of inhibitor treatment.

Conclusion

The this compound scaffold holds promise for the development of novel kinase inhibitors. However, its therapeutic potential can only be realized through a rigorous and comprehensive assessment of its cross-reactivity profile. By employing a tiered approach, from broad kinome scanning to specific cellular target engagement assays, researchers can build a detailed selectivity map. This map is not just a list of interactions but a crucial tool for predicting potential side effects, understanding the mechanism of action, and ultimately, designing safer and more effective medicines. The methodologies and comparative insights provided in this guide offer a robust framework for any research team embarking on the characterization of this or any other novel kinase inhibitor.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1H-Pyrazolo[3,4-C]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and Associated Hazards

1H-Pyrazolo[3,4-C]pyridin-5-amine is a heterocyclic amine, a class of compounds widely utilized as building blocks in pharmaceutical and materials science research.[2][3] Due to the fused pyrazole and pyridine rings, this molecule possesses a unique electronic structure that, while useful synthetically, also necessitates careful handling and disposal.

While specific toxicity data for this compound is limited, data from analogous compounds such as other aminopyrazolopyridines and related heterocyclic amines suggest that it should be treated as a hazardous substance.[4][5] The primary hazards are likely to include:

  • Acute Oral Toxicity: Harmful or toxic if swallowed.[4][5][6]

  • Skin Irritation: Causes skin irritation upon contact.[4][5][7]

  • Serious Eye Irritation: Causes serious eye irritation or damage.[4][5][7]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4][5][6][7]

  • Aquatic Toxicity: Potentially harmful to aquatic life with long-lasting effects.[1]

Given these potential hazards, this compound must be disposed of as regulated hazardous chemical waste. Under no circumstances should it be discharged down the drain or disposed of in regular trash. [8][9][10][11]

Hazard Profile of Structurally Similar Compounds

To inform a robust disposal protocol, the following table summarizes key hazard information from structurally related pyrazole and pyridine compounds. This "worst-case" approach ensures a high margin of safety.

Hazard CategoryFinding for Analogous CompoundsGHS Hazard Statement(s)Source(s)
Acute Oral Toxicity Harmful or Toxic if SwallowedH302, H301[4][5][6][7]
Skin Irritation Causes Skin IrritationH315[4][5][7][12]
Eye Irritation Causes Serious Eye IrritationH319[4][5][7][12]
Respiratory Irritation May Cause Respiratory IrritationH335[4][5][6][7]
Aquatic Hazard Toxic to aquatic life with long lasting effectsH411

Essential Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure the following minimum PPE is worn to mitigate exposure risks:

  • Eye Protection: Chemical safety goggles or a full-face shield.[7][13]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of as contaminated solid waste after handling the chemical.[6][7][14]

  • Body Protection: A standard laboratory coat. For larger quantities or in case of a spill, a chemically impervious suit may be necessary.[7]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[11][15] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that requires careful segregation, containerization, and labeling.

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures compliant disposal.

  • Do Not Mix: Never mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[1][16]

  • Solid vs. Liquid: Collect solid waste and liquid waste in separate, dedicated containers.

  • Compatibility: Keep this waste stream separate from incompatible materials, particularly strong oxidizing agents.[10][17]

  • Solid Waste:

    • Collect unused or contaminated solid this compound, along with grossly contaminated materials (e.g., weighing papers, gloves, absorbent pads), in a designated, leak-proof, and chemically compatible solid waste container.[1][10]

    • The container must have a secure, tight-fitting lid and be kept closed at all times except when adding waste.[18][19]

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible liquid waste container (e.g., a high-density polyethylene carboy).[16]

    • Do not use metal containers for any waste containing this compound.[18]

    • Ensure the container has a secure, screw-top cap. Never leave a funnel in the container opening.[19]

  • Empty "P-Listed" Precaution for Rinsate:

    • While this compound is not explicitly P-listed, adopting the stringent cleaning protocol for containers that held acutely hazardous materials is a best practice.

    • The first rinse of any container that held the pure compound must be collected and disposed of as hazardous liquid waste.[10][20] Subsequent rinses of glassware can typically be managed as non-hazardous waste, pending institutional policy.

Accurate and clear labeling is a regulatory requirement and is critical for the safety of all personnel.

  • All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" .[9][18][19]

  • The label must include the full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[19]

  • List all constituents in the container by their approximate percentage.

  • Indicate the date when waste was first added to the container (the "accumulation start date").[10]

  • Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][9][19]

  • The SAA should be under the control of laboratory personnel, well-ventilated, and away from sources of ignition or incompatible materials.[9][11]

  • Utilize secondary containment (such as a chemical-resistant tray) to capture any potential leaks. The secondary container must be able to hold 110% of the volume of the largest primary container.[10]

  • Once the waste container is full (typically 90% capacity), or if the accumulation time limit set by your institution is reached, arrange for pickup.

  • Follow your institution's established procedures for hazardous waste collection, which typically involves submitting a request to the EHS department.[1]

  • The ultimate disposal of this compound should be handled by a licensed professional waste disposal service.[1][8] The most common and recommended method for such nitrogenous heterocyclic compounds is high-temperature incineration.[8][21]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area. Remove all sources of ignition.[8]

  • Don PPE: Wear the appropriate PPE as described in Section 3 before attempting cleanup.

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust.[7] For a liquid spill, contain it using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[11]

  • Collection: Carefully collect the spilled material and absorbent into a designated hazardous waste container.[9]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Interim Storage & Final Disposal Start Waste Generation: This compound Assess Assess Hazards (Treat as Toxic, Irritant) Start->Assess PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Segregate Segregate Waste Stream (Solid vs. Liquid) PPE->Segregate CollectSolid Collect in Labeled Solid Hazardous Waste Container Segregate->CollectSolid Solid CollectLiquid Collect in Labeled Liquid Hazardous Waste Container Segregate->CollectLiquid Liquid Store Store Sealed Container in Designated Satellite Accumulation Area with Secondary Containment CollectSolid->Store CollectLiquid->Store Request Container Full? Request EHS Pickup Store->Request Disposal Professional Disposal (High-Temperature Incineration) Request->Disposal

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.